6-Methoxy-1H-indole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(10(12)13)5-11-9(7)4-6/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBGVZVDBKMWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590802 | |
| Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-43-9 | |
| Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methoxy-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 6-methoxy-1H-indole-3-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental protocols, and quantitative data to support research and development efforts.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. The this compound scaffold, in particular, serves as a key building block for a variety of biologically active molecules. Its synthesis is of significant interest to researchers in organic and medicinal chemistry. The primary and most established method for the synthesis of this and related indole structures is the Fischer indole synthesis. An alternative approach involves the Japp-Klingemann reaction to generate a key intermediate for the Fischer synthesis.
Core Synthesis Pathways
The synthesis of this compound predominantly follows two well-established routes:
-
Fischer Indole Synthesis: This is the most common and direct method. It involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule, 4-methoxyphenylhydrazine is reacted with a pyruvate derivative.[1][2]
-
Japp-Klingemann Reaction followed by Fischer Indole Synthesis: This two-step approach first involves the synthesis of a hydrazone intermediate from a β-keto-acid or β-keto-ester and an aryl diazonium salt. This hydrazone is then cyclized using the Fischer indole synthesis methodology.[3][4]
This guide will focus on the more direct Fischer indole synthesis pathway.
Fischer Indole Synthesis of this compound
The Fischer indole synthesis for this compound proceeds in two main stages:
-
Formation of Ethyl 6-methoxy-1H-indole-3-carboxylate: This step involves the acid-catalyzed condensation of 4-methoxyphenylhydrazine with ethyl pyruvate.
-
Hydrolysis to this compound: The resulting ester is then hydrolyzed to the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-methoxy-1H-indole-3-carboxylate
This procedure is adapted from established Fischer indole synthesis protocols.
-
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (or other acid catalysts like polyphosphoric acid or zinc chloride)[2]
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in absolute ethanol.
-
Add ethyl pyruvate to the solution and stir the mixture at room temperature.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-methoxy-1H-indole-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Step 2: Hydrolysis of Ethyl 6-methoxy-1H-indole-3-carboxylate
-
Materials:
-
Ethyl 6-methoxy-1H-indole-3-carboxylate
-
Ethanol
-
Sodium hydroxide (or potassium hydroxide) solution
-
Hydrochloric acid (concentrated)
-
Deionized water
-
-
Procedure:
-
Dissolve ethyl 6-methoxy-1H-indole-3-carboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the ester is completely consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
-
Reaction Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1H-indole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] The strategic placement of functional groups, such as a methoxy group at the 6-position and a carboxylic acid at the 3-position, significantly influences the molecule's physicochemical properties. These properties, in turn, dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 6-Methoxy-1H-indole-3-carboxylic acid, details common experimental protocols for their determination, and illustrates the critical relationships between these properties and the drug development process.
Core Physicochemical Properties
The following table summarizes the key physicochemical data for this compound. Data has been aggregated from various chemical databases and predictive models.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [3][4] |
| Molecular Weight | 191.18 g/mol | [3][5][6] |
| Appearance | Estimated: Off-white to yellow/beige solid | [7][8] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [3] |
| Boiling Point | 447.6 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Melting Point | Data not available | [3] |
| Flash Point | 224.5 ± 23.2 °C (Predicted) | [3] |
| pKa (acidic) | Estimated: ~4-5 (for Carboxylic Acid) | [9] |
| Predicted logP (XLogP) | 2.0 | [4] |
| Solubility | Expected to be soluble in alcohols (methanol, ethanol) and DMSO; poorly soluble in water. | [8][10] |
Experimental Protocols for Property Determination
While many properties for this specific molecule are predicted, their experimental verification is crucial. The following are standard methodologies for determining these key physicochemical parameters.
Melting Point Determination
-
Methodology: The capillary melting point method is standard. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus and heated at a controlled rate. The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point.
Determination of Acid Dissociation Constant (pKa)
-
Methodology: Potentiometric titration is a common and accurate method.
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added using a burette.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
Determination of the Partition Coefficient (logP)
-
Methodology: The shake-flask method (OECD Guideline 107) is the traditional approach.
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).
-
The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers.
-
The layers are separated, and the concentration of the compound in both the n-octanol and aqueous phases is determined, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of this ratio.
-
Aqueous Solubility Measurement
-
Methodology: The equilibrium solubility method (or shake-flask method) is widely used.
-
An excess amount of the solid compound is added to a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
The resulting suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical technique like HPLC or UV-Vis spectroscopy. This concentration represents the equilibrium solubility.
-
Visualization of Physicochemical Property Relationships
Since no specific signaling pathway is prominently documented for this compound, the following diagram illustrates the logical relationship between its core physicochemical properties and their influence on the key stages of drug development, specifically Absorption, Distribution, Metabolism, and Excretion (ADME).
Caption: Logical workflow of physicochemical properties influencing ADME.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Indole-3-carboxylic acid, 6-Methoxy-, Methyl ester | 131424-27-6 [amp.chemicalbook.com]
- 8. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 9. library.gwu.edu [library.gwu.edu]
- 10. chembk.com [chembk.com]
Crystal Structure of 6-Methoxy-1H-indole-3-carboxylic Acid: A Technical Overview and Comparative Analysis
Absence of Publicly Available Data and a Path Forward Through Comparative Crystallography
A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the specific crystal structure of 6-methoxy-1H-indole-3-carboxylic acid has not been experimentally determined or reported to date. For researchers, scientists, and professionals in drug development, this knowledge gap presents an opportunity for novel research. In the absence of direct data, this technical guide provides a comparative analysis of closely related indole carboxylic acid structures, outlines general experimental protocols for its determination, and presents logical workflows to guide future studies.
Comparative Crystallographic Data of Analogous Compounds
Understanding the crystal structures of analogous molecules can provide significant insights into the likely solid-state conformation, hydrogen bonding motifs, and packing arrangements of this compound. The following table summarizes the crystallographic data for two closely related compounds: 5-methoxy-1H-indole-2-carboxylic acid and 6-bromo-1H-indole-3-carboxylic acid.
| Parameter | 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)[1][2][3] | 6-Bromo-1H-indole-3-carboxylic acid[4] |
| Chemical Formula | C₁₀H₉NO₃ | C₉H₆BrNO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | ||
| a (Å) | 4.0305(2) | 7.2229(14) |
| b (Å) | 13.0346(6) | 11.874(2) |
| c (Å) | 17.2042(9) | 11.079(2) |
| α (°) | 90 | 90 |
| β (°) | 91.871(5) | 108.37(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 903.4(1) | 901.7(3) |
| Z | 4 | 4 |
This comparative data suggests that this compound is likely to crystallize in a monoclinic system, with hydrogen bonding playing a key role in the crystal packing, similar to its analogues.
Experimental Protocols
The following outlines a generalized experimental approach for the synthesis, crystallization, and structure determination of this compound, based on methodologies reported for similar compounds.
Synthesis
A plausible synthetic route would involve the Fischer indole synthesis, a robust and widely used method for preparing indole derivatives. The reaction would likely proceed from 4-methoxyphenylhydrazine and pyruvic acid, followed by cyclization under acidic conditions to yield the target indole-2-carboxylic acid, which can then be isomerized to the 3-carboxylic acid derivative.
Crystallization for X-ray Diffraction
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. A common and effective method is slow evaporation from a saturated solution.
-
Solvent Screening : A crucial first step is to identify a suitable solvent or solvent system. Solvents such as methanol, ethanol, acetone, and ethyl acetate, or mixtures thereof, are often effective for indole derivatives. The ideal solvent will fully dissolve the compound at a slightly elevated temperature and allow for the formation of a supersaturated solution upon cooling or slow evaporation.
-
Crystal Growth Procedure :
-
Dissolve the purified this compound in a minimal volume of the chosen solvent, with gentle warming if necessary.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial and cover it loosely to permit slow evaporation of the solvent at a constant temperature.
-
Monitor the vial for the appearance of single crystals over a period of several days to weeks.
-
Once crystals of suitable size and quality are obtained, they can be carefully harvested for X-ray diffraction analysis.
-
Visualized Workflows
Logical Relationship of Available Structural Data
The following diagram illustrates the relationship between the target molecule and the structurally related compounds for which crystallographic data is available. This visualization helps in understanding the basis for the comparative analysis.
Caption: Relationship between the target compound and its structurally characterized analogues.
Experimental Workflow for Crystal Structure Determination
This diagram provides a high-level overview of the typical experimental workflow, from synthesis to final data analysis and deposition.
Caption: A standard workflow for determining the crystal structure of a novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biological Activity of 6-Methoxy-1H-indole-3-carboxylic Acid and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities associated with the indole scaffold, with a particular focus on 6-Methoxy-1H-indole-3-carboxylic acid and its structurally related analogs. While direct biological data for this compound is limited in publicly available literature, the broader class of indole-3-carboxylic acid derivatives has demonstrated significant potential across various therapeutic areas. This document collates existing research on these analogs, presenting quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to guide further research and drug discovery efforts. The primary activities discussed include anticancer, antimicrobial, and neurological effects.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological properties.[1] Its unique chemical structure allows for a wide range of substitutions, leading to a vast chemical space for drug discovery. This compound belongs to this important class of compounds. Although specific biological studies on this molecule are not extensively reported, its structural similarity to other biologically active indoles suggests it may possess interesting pharmacological activities. This guide will explore the known biological activities of closely related indole-3-carboxylic acid and 6-substituted indole derivatives to infer the potential therapeutic applications of this compound.
Potential Biological Activities and Quantitative Data
Based on the activities of structurally similar compounds, the potential biological activities of this compound are projected to be in the areas of oncology, infectious diseases, and neurology.
Anticancer Activity
Indole derivatives are well-documented for their anticancer properties, acting through various mechanisms including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[2][3]
2.1.1. Inhibition of Tubulin Polymerization
Several indole derivatives have been shown to inhibit the polymerization of tubulin, a critical process for cell division, making it a key target for cancer therapy.[4]
Table 1: Tubulin Polymerization Inhibition by Indole Derivatives
| Compound/Derivative Class | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Quinoline-indole derivative | 2.09 | In vitro assay | [4] |
| Chalcone-indole derivative | Not specified | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 |[3] |
2.1.2. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of various indole derivatives against a range of human cancer cell lines have been evaluated, with many exhibiting potent activity.
Table 2: Cytotoxicity of Indole Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | IC50 (µM) | Cancer Cell Line | Reference |
|---|---|---|---|
| Indole-3-carboxylic acid | 4.6 µg/ml | A549 (Lung) | [5] |
| Indole-3-carboxylic acid | 12.9 µg/ml | MCF-7 (Breast) | [5] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | 9.62 | A549 (Lung) | [6] |
| Spirooxindoles-based N-alkylated maleimides (43a) | 3.88 - 5.83 | MCF-7 (Breast) | [3] |
| Indole-3-carbinol | 449.5 | H1299 (Lung) |[2] |
Antimicrobial Activity
The indole scaffold is also a promising source of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[1]
Table 3: Minimum Inhibitory Concentration (MIC) of Indole Derivatives
| Compound/Derivative Class | MIC (µg/mL) | Microorganism | Reference |
|---|---|---|---|
| Thiophene and imidazole ring-containing indole derivative | < 8 | Bacteria | [1] |
| Thiophene and imidazole ring-containing indole derivative | < 6 | Fungi | [1] |
| Various indole derivatives | 3.125 - 50 | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei |[7] |
Neurological Activity (Serotonin Receptor Modulation)
Certain indole derivatives have been found to interact with serotonin receptors, suggesting potential applications in treating neurological and psychiatric disorders.[8]
Table 4: Serotonin Receptor Binding Affinity of Indole Derivatives
| Compound | Ki (nM) | Receptor | Reference |
|---|---|---|---|
| DOB-HCl | 59 | 5-HT2A | [8] |
| DOET-HCl | 137 | 5-HT2A | [8] |
| DOM-HCl | 533 | 5-HT2A |[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities discussed.
In Vitro Tubulin Polymerization Inhibition Assay
This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key mechanism for many anticancer drugs.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this increase.[9]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP, 5% glycerol)
-
Test compound (e.g., this compound) and known inhibitors (e.g., colchicine)
-
Pre-warmed 96-well plates
-
Multifunction microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
-
Add the test compounds at varying concentrations (e.g., 0.1 µM–10 µM) to the wells. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Record the absorbance at 340 nm every 60 seconds for one hour.
-
Plot the absorbance against time to generate polymerization curves.
-
The dose-response curves can be plotted to determine the IC50 value.[9]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent at which there is no visible growth.
Materials:
-
Test microorganism (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Test compound and standard antibiotics/antifungals
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.[7]
Serotonin 5-HT2A Receptor Binding Assay
This assay is used to determine the affinity of a compound for the serotonin 5-HT2A receptor.[8]
Principle: A radiolabeled ligand with known affinity for the 5-HT2A receptor (e.g., [³H]ketanserin) is competed for binding with the test compound in a preparation of membranes containing the receptor. The amount of radioactivity bound to the membranes is measured to determine the inhibitory constant (Ki) of the test compound.
Materials:
-
Rat frontal cortex tissue (as a source of 5-HT2A receptors) or cells expressing the recombinant receptor
-
[³H]ketanserin (radioligand)
-
Test compound and known 5-HT2A receptor ligands
-
Assay buffer
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a membrane suspension from the receptor source.
-
In a 96-well filter plate, add the membrane preparation, [³H]ketanserin, and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a known unlabeled ligand is used.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Separate the bound and free radioligand by rapid filtration through the filter plate.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 of the competition curve.[8]
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway in Cancer
Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[10]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening a novel compound like this compound for potential biological activities.
Caption: A general workflow for the biological screening of a novel compound.
Conclusion
While direct experimental data on the biological activity of this compound is currently sparse, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold for drug discovery. The compiled data and detailed protocols in this guide are intended to serve as a foundational resource for researchers to initiate and advance the investigation of this and other related indole derivatives. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its therapeutic potential in oncology, infectious diseases, and neurology.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxy-1H-indole-3-carboxylic Acid: A Technical Whitepaper on its Postulated Mechanism of Action
Disclaimer: Direct experimental data on the specific mechanism of action for 6-Methoxy-1H-indole-3-carboxylic acid is limited in publicly available scientific literature. This document provides a detailed overview of its postulated mechanisms of action based on the known biological activities of its core chemical structure and closely related analogs. The experimental protocols and quantitative data presented are representative examples from studies on these related compounds and should be adapted and validated for this compound.
Executive Summary
This compound is a derivative of the well-established indole scaffold, a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of natural products and FDA-approved drugs. While this specific molecule is not extensively characterized, its structural components—the indole-3-carboxylic acid core and a methoxy group at the 6-position—suggest several plausible mechanisms of action. These potential pathways primarily revolve around anti-inflammatory, antioxidant, and enzyme inhibitory activities. This whitepaper will explore these potential mechanisms, drawing parallels from structurally similar compounds, and provide standardized experimental protocols for their investigation.
Postulated Mechanisms of Action
The biological activity of this compound can be inferred by dissecting its molecular structure: the indole-3-carboxylic acid moiety and the electron-donating 6-methoxy group.
Anti-Inflammatory and Antioxidant Activities
The indole nucleus is known to possess significant anti-inflammatory and antioxidant properties. The parent compound, indole-3-acetic acid, has been shown to attenuate inflammatory responses in macrophages by mitigating the production of pro-inflammatory cytokines and reactive oxygen species (ROS)[1]. This is often achieved through the modulation of key signaling pathways like NF-κB and the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1)[1].
The presence of a methoxy group (-OCH3) is also known to enhance the antioxidant activity of phenolic and indole compounds[2][3]. It can increase the electron-donating capacity of the molecule, which is crucial for neutralizing free radicals. Therefore, this compound is likely to exhibit potent antioxidant and, consequently, anti-inflammatory effects.
A plausible anti-inflammatory mechanism involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory signaling cascades.
Postulated Anti-Inflammatory Signaling Pathway:
Caption: Postulated anti-inflammatory mechanism of action.
Enzyme and Receptor Modulation
Derivatives of indole-carboxylic acids have been shown to act as inhibitors or modulators of various enzymes and receptors, suggesting that this compound could have similar properties.
-
Receptor Antagonism: Closely related indole-3-carboxylic acid derivatives have demonstrated high affinity for the angiotensin II receptor (AT1 subtype), leading to antihypertensive effects[4].
-
Kinase Inhibition: Other indole-6-carboxylic acid derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) tyrosine kinases, which are crucial targets in cancer therapy[5].
-
Dopamine Receptor Ligands: Certain indolyl carboxylic acid amides show high affinity and selectivity for dopamine D3 receptors, indicating potential applications in neurological disorders[6].
Given this precedent, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes or receptors, which would need to be determined through broad panel screening.
Quantitative Data from Related Compounds
Table 1: Anti-Inflammatory Activity of Indole-3-Acetic Acid (IAA) in LPS-Stimulated RAW264.7 Macrophages [1]
| Compound | Concentration (µM) | Inhibition of NO Production (%) | Inhibition of IL-6 mRNA (%) | Inhibition of IL-1β mRNA (%) |
| IAA | 500 | Significant | ~40% | ~50% |
| IAA | 1000 | Significant | ~60% | ~70% |
Table 2: Receptor Binding Affinity of Indole-3-Carboxylic Acid Derivatives [4][6]
| Derivative Class | Target | Representative Ki (nM) |
| Angiotensin II Receptor Antagonists | AT1 Receptor | High nanomolar range |
| Dopamine Receptor Ligands | D3 Receptor | 0.18 - 1.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme[7][8].
Materials:
-
Assay Buffer (target-dependent, e.g., 100 mM Sodium Acetate, pH 5.5, 5 mM EDTA, 5 mM DTT for Cathepsin K). [7]* Target Enzyme.
-
Fluorogenic Substrate.
-
This compound (dissolved in DMSO).
-
Positive control inhibitor.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare fresh assay buffer. Create a serial dilution series of the test compound in DMSO, then dilute further in assay buffer. Prepare working solutions of the enzyme and substrate in assay buffer.
-
Assay Plate Setup: To triplicate wells of a 96-well plate, add the test compound dilutions. For positive controls (100% activity), add DMSO. For negative controls (background), add DMSO.
-
Enzyme-Inhibitor Pre-incubation: Add the diluted enzyme solution to all wells except the negative controls. Incubate for 15-30 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the reaction.
-
Data Collection: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Normalize the data to the positive (100%) and negative (0%) controls. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. [2][9] Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).
-
This compound dissolved in methanol.
-
Ascorbic acid or Trolox as a positive control.
-
Methanol.
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution to triplicate wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of DPPH solution with methanol, and Abs_sample is the absorbance of DPPH solution with the test compound.
-
Plot the % inhibition against the compound concentration to determine the IC50 value.
Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cellular assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells stimulated with an inflammatory agent. [1][10] Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS).
-
This compound (dissolved in DMSO, then diluted in media).
-
Griess Reagent System.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the vehicle control group) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Data Analysis: Measure the absorbance at ~540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve. Compare the NO levels in compound-treated groups to the LPS-only group to determine the percentage of inhibition.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests a profile characterized by antioxidant and anti-inflammatory activities. Inferences from closely related indole derivatives further point towards potential roles as an enzyme inhibitor or a receptor modulator. The provided experimental protocols offer a clear roadmap for the systematic evaluation of these postulated mechanisms. Further research, beginning with broad screening and followed by targeted mechanistic studies as outlined herein, is essential to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Natural Sources of 6-Methoxy-1H-indole-3-carboxylic Acid and Related Methoxyindolecarboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole alkaloids represent a vast and structurally diverse class of natural products with significant therapeutic potential. Among these, methoxyindole carboxylic acids are of particular interest due to the influence of the methoxy group on electronic properties and biological activity. This technical guide provides an in-depth overview of the known and potential natural sources of 6-Methoxy-1H-indole-3-carboxylic acid and its structural isomers, with a primary focus on microbial producers. While the direct natural isolation of this compound remains to be definitively reported, this guide consolidates information on closely related, naturally occurring analogues. It details the isolation, characterization, and proposed biosynthetic pathways of these compounds, offering valuable insights for natural product discovery and synthetic biology efforts.
Introduction: The Scarcity of this compound in Nature
A comprehensive survey of scientific literature indicates that this compound has not been directly isolated and reported from a natural source to date. Its presence is primarily documented in chemical synthesis literature. However, the natural occurrence of its structural isomer, 6-Methoxy-1H-indole-2-carboxylic acid , has been confirmed, alongside a rich diversity of other substituted indole-3-carboxylic acids from various natural origins. These related compounds provide a framework for understanding the potential biosynthetic machinery and ecological roles of methoxyindole carboxylic acids.
This guide will focus on the confirmed natural sources of the closest structural analogue and other relevant indole-3-carboxylic acid derivatives, providing a foundational resource for researchers.
Confirmed Natural Source of a Methoxyindole Carboxylic Acid: Bacillus toyonensis
The most direct evidence for a naturally produced methoxyindole carboxylic acid comes from the identification of 6-Methoxy-1H-indole-2-carboxylic acid (MICA) from the bacterium Bacillus toyonensis[1]. This discovery is significant as it establishes a microbial source for this class of compounds and suggests that the biosynthetic pathways for methoxyindole scaffolds exist in the bacterial kingdom.
Quantitative Data
A study focused on the optimization of MICA production from Bacillus toyonensis OQ071612 reported a significant increase in yield through response surface methodology (RSM)[1]. While specific initial and final concentration values from the natural source are not detailed, the optimization resulted in an approximately 3.49-fold increase in production, highlighting the potential for microbial fermentation to yield valuable secondary metabolites[1].
| Compound | Producing Organism | Fold Increase in Production (Post-Optimization) | Reference |
| 6-Methoxy-1H-indole-2-carboxylic acid | Bacillus toyonensis OQ071612 | ~3.49 | [1] |
Experimental Protocols: Isolation and Characterization of 6-Methoxy-1H-indole-2-carboxylic acid
The following is a generalized protocol based on the methodologies for isolating and identifying secondary metabolites from bacterial cultures, as described in the study on Bacillus toyonensis[1].
I. Fermentation and Extraction:
-
Inoculate Bacillus toyonensis in a suitable production medium.
-
Incubate the culture under optimized conditions of temperature, pH, and agitation to promote secondary metabolite production.
-
Separate the bacterial cells from the culture broth via centrifugation.
-
Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) to partition the secondary metabolites.
-
Concentrate the organic extract in vacuo to yield a crude extract.
II. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to fractionate the components.
-
Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the target compound.
-
Pool the relevant fractions and subject them to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate the pure compound.
III. Structure Elucidation:
-
Characterize the purified compound using advanced spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore system.
-
Related Indole-3-Carboxylic Acids from Other Natural Sources
While the target 6-methoxy derivative is elusive, various other substituted indole-3-carboxylic acids have been isolated from a range of organisms, particularly from marine environments and endophytic fungi.
Marine Sponges and Associated Microorganisms
Marine sponges are a prolific source of structurally unique indole alkaloids. While a direct match for this compound is not found, related structures have been identified:
-
(6-bromo-1H-indol-3-yl) oxoacetic acid methyl ester: Isolated from the marine sponge Spongosorites sp.[2]. This highlights the presence of halogenated indole-3-carboxylic acid derivatives in marine invertebrates.
-
Indole-3-carboxylic acid derivatives: Various other indole-3-carboxylic acid derivatives have been reported from marine sponges and their associated microorganisms, suggesting a widespread capacity for the production of this scaffold in marine ecosystems.
Endophytic Fungi
Endophytic fungi, which reside within the tissues of living plants, are a promising source of novel bioactive compounds.
-
Lasiodiplodia pseudotheobromae : This endophytic fungus has been shown to produce indole-3-carboxylic acid [3][4]. This finding underscores the potential of endophytic fungi as a source for indole-based compounds.
Biosynthesis of Methoxyindoles: A Proposed Pathway
The biosynthesis of this compound has not been elucidated. However, by drawing parallels with known biosynthetic pathways of related molecules, a hypothetical route can be proposed. The biosynthesis of indole alkaloids typically originates from the amino acid tryptophan. The formation of the methoxy group is often catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
A plausible biosynthetic pathway would involve:
-
Tryptophan as the Precursor: The indole ring system is derived from tryptophan.
-
Hydroxylation: A cytochrome P450 monooxygenase or a similar enzyme could hydroxylate the C6 position of the indole ring of a tryptophan or indole-3-carboxylic acid precursor.
-
O-Methylation: A SAM-dependent O-methyltransferase would then catalyze the transfer of a methyl group to the hydroxyl group at the C6 position.
The biosynthesis of methoxy mycolic acids in Mycobacterium tuberculosis involves an S-adenosyl-l-methionine-dependent transformation, providing a precedent for such enzymatic activity in bacteria[5].
Conclusion and Future Directions
The natural products landscape for this compound is currently sparse, with no direct isolations reported. However, the confirmed production of its isomer, 6-Methoxy-1H-indole-2-carboxylic acid, by Bacillus toyonensis provides a critical lead for researchers. This discovery suggests that microbial sources, particularly bacteria, are a promising avenue for the discovery of novel methoxyindole carboxylic acids.
Future research should focus on:
-
Targeted screening of microbial libraries: Employing modern analytical techniques like LC-MS/MS-based metabolomics to screen extracts from diverse microbial sources (e.g., actinomycetes, myxobacteria, and marine-derived fungi) for the presence of this compound and its derivatives.
-
Genome mining: Identifying and characterizing biosynthetic gene clusters responsible for indole alkaloid production in microorganisms. This approach could uncover the enzymatic machinery for methoxylation of the indole ring, enabling heterologous expression and synthetic biology approaches for the production of these compounds.
-
Investigating endophytic microorganisms: Given their demonstrated ability to produce indole-3-carboxylic acid, endophytic fungi from various plant hosts warrant further investigation.
By leveraging these strategies, the scientific community can expand the known repertoire of naturally occurring methoxyindole carboxylic acids, paving the way for the discovery of new therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. vliz.be [vliz.be]
- 3. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]
- 4. Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A common mechanism for the biosynthesis of methoxy and cyclopropyl mycolic acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Potential of 6-Methoxy-1H-indole-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 6-methoxy-1H-indole-3-carboxylic acid are emerging as a versatile class of molecules with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of action of these promising compounds, with a focus on their antifungal, antihypertensive, and anti-melanogenic properties.
Core Synthesis Strategies
The synthesis of this compound and its derivatives can be achieved through several established chemical routes. A common and effective method involves the Fischer indole synthesis, which utilizes the reaction of a substituted phenylhydrazine with a ketone or aldehyde. Another prevalent strategy is the Vilsmeier-Haack reaction for the formylation of the indole ring, followed by oxidation to the carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the core compound, which can be adapted for the preparation of various derivatives.
Step 1: Vilsmeier-Haack Formylation of 6-methoxyindole
-
In a round-bottom flask, dissolve 6-methoxyindole in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry to obtain 6-methoxy-1H-indole-3-carbaldehyde.
Step 2: Oxidation to this compound
-
Suspend the 6-methoxy-1H-indole-3-carbaldehyde obtained in the previous step in a suitable solvent such as a mixture of acetone and water.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO4) or sodium chlorite (NaClO2), in portions while monitoring the reaction temperature.
-
Stir the mixture at room temperature until the reaction is complete, as indicated by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove manganese dioxide (if KMnO4 was used).
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry to yield this compound.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant activity in various biological assays. The following tables summarize key quantitative data from published studies.
Antifungal Activity
| Compound | Fungal Strain | IC50 / EC50 (µg/mL) | Reference |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (analog) | Pythium aphanidermatum | 16.75 | [1] |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (analog) | Rhizoctonia solani | 19.19 | [1] |
| 3-indolyl-3-hydroxy oxindole derivative (3u) | Rhizoctonia solani | 3.44 | [2] |
Antihypertensive Activity
| Compound/Analog | Assay | Activity | Reference |
| Indole-3-carboxylic acid derivatives | Angiotensin II receptor (AT1) binding | High nanomolar affinity | [3] |
| Pyrrolo analogue of Labetalol | Blood pressure reduction in SHRs | ED50 of 5 mg/kg p.o. | [4] |
| 2-(Alkylamino)nicotinic acid analog | In vitro Angiotensin II antagonism | pA2 = 10.10, Ki = 0.61 nM | [5] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound derivatives are attributed to their interaction with various cellular signaling pathways.
A notable example is the anti-melanogenic activity of the related compound, 6-isoprenylindole-3-carboxylic acid, which has been shown to suppress the MAPK-MITF signaling pathway.[6] This pathway is crucial for the regulation of melanogenesis.
In the context of plant biology, the biosynthesis of indole-3-carboxylic acid derivatives in Arabidopsis thaliana involves a well-defined pathway starting from tryptophan.[7] This pathway highlights the enzymatic conversions leading to the formation of these important secondary metabolites.
Experimental Workflows
A typical workflow for the discovery and evaluation of novel this compound derivatives involves several key stages, from initial synthesis to in-depth biological characterization.
Conclusion
This compound and its analogs represent a rich source of chemical diversity with significant therapeutic potential. The synthetic accessibility of this scaffold, coupled with its broad range of biological activities, makes it an attractive starting point for the development of novel drugs targeting a variety of diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-phenol bioisosterism. Synthesis and antihypertensive activity of a pyrrolo analogue of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 6-Methoxy-1H-indole-3-carboxylic Acid: A Technical Overview
Introduction
6-Methoxy-1H-indole-3-carboxylic acid (CAS No. 90924-43-9) is a member of the indole carboxylic acid family, a class of compounds of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active molecules. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This technical guide provides a summary of the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data for indole derivatives are also presented.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 90924-43-9 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below. These values are estimates based on the analysis of similar indole derivatives and general substituent effects.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.8 | br s | 1H | COOH |
| ~11.2 | br s | 1H | N-H |
| ~7.9 | d | 1H | H-2 |
| ~7.8 | d | 1H | H-4 |
| ~7.1 | d | 1H | H-7 |
| ~6.8 | dd | 1H | H-5 |
| ~3.8 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O |
| ~156 | C-6 |
| ~137 | C-7a |
| ~130 | C-2 |
| ~122 | C-3a |
| ~120 | C-4 |
| ~112 | C-5 |
| ~108 | C-3 |
| ~95 | C-7 |
| ~55 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for a carboxylic acid and an indole ring are expected in the spectrum of this compound.[1]
Table 3: Typical IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, very broad | O-H stretch (Carboxylic acid dimer) |
| ~3350 | Medium | N-H stretch (Indole) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid, conjugated) |
| 1620-1580 | Medium | C=C stretch (Aromatic) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid/Aryl ether) |
| ~1200 | Strong | C-N stretch |
| 850-750 | Strong | C-H bend (Aromatic) |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[1] The conjugation of the carboxylic acid with the indole ring is expected to lower the C=O stretching frequency.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 191. In a patent application, the related compound 6-methoxy-1H-indole-3-carbonyl chloride, when reacted with methanol, showed a peak at m/z 206, corresponding to the methyl ester of the target acid, which is consistent with a molecular weight of 191 for the parent acid.[3]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Assignment |
| 191 | [M]⁺ |
| 174 | [M - OH]⁺ |
| 146 | [M - COOH]⁺ |
| 131 | [M - COOH - CH₃]⁺ |
| 118 | [M - COOH - CO]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of indole derivatives.
NMR Spectroscopy
-
Sample Preparation : Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[4] The choice of solvent depends on the solubility of the compound.
-
Data Acquisition :
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[5]
-
Acquire the proton-decoupled ¹³C NMR spectrum. This usually requires a larger number of scans over a longer period due to the lower natural abundance of the ¹³C isotope.[5]
-
-
Data Processing :
-
Apply a Fourier transform to the raw data (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
-
IR Spectroscopy
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet) : Alternatively, grind 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die to form a thin, transparent pellet.
-
Data Acquisition :
-
Place the sample (ATR crystal or KBr pellet) in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (LC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation (LC) :
-
Inject a small volume (e.g., 1-5 µL) of the sample solution into a Liquid Chromatography system.
-
Separate the compound from any impurities on a suitable column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid.[6]
-
-
Ionization and Mass Analysis (MS) :
-
The eluent from the LC column is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).
-
The ionized molecules are then transferred to the mass analyzer (e.g., Quadrupole, Time-of-Flight) where their mass-to-charge ratio (m/z) is determined.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.[7]
-
Workflow Visualization
The logical flow of spectroscopic analysis for a synthesized chemical compound can be visualized as follows:
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. phcogj.com [phcogj.com]
- 7. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 6-Methoxy-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-Methoxy-1H-indole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the molecule's structural features and provides a detailed experimental protocol for its determination.
Molecular Structure and Theoretical Solubility Profile
This compound is an indole derivative characterized by a bicyclic structure containing a pyrrole ring fused to a benzene ring. The presence of a methoxy (-OCH₃) group at the 6-position and a carboxylic acid (-COOH) group at the 3-position significantly influences its solubility.
-
Polarity and Hydrogen Bonding: The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. The methoxy group is polar and can act as a hydrogen bond acceptor. The indole ring itself has some polar character due to the nitrogen atom in the pyrrole ring, which can also participate in hydrogen bonding. This overall polarity suggests solubility in polar solvents.
-
Acidic Nature: The carboxylic acid moiety confers acidic properties to the molecule. Consequently, it is expected to be more soluble in basic aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of a more soluble salt.[1][2][3]
-
"Like Dissolves Like": Based on the principle of "like dissolves like," this compound is anticipated to have better solubility in polar organic solvents compared to nonpolar organic solvents.[4]
Expected Solubility Trend (Qualitative):
-
High Solubility: Basic aqueous solutions (e.g., dilute NaOH, NaHCO₃), polar aprotic solvents (e.g., DMSO, DMF), and some polar protic solvents (e.g., lower alcohols).
-
Moderate Solubility: Other polar organic solvents (e.g., acetone, ethyl acetate).
-
Low to Insoluble: Nonpolar organic solvents (e.g., hexane, toluene) and neutral water.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | Data not available | Data not available |
| 0.1 M HCl | 25 | Data not available | Data not available |
| 0.1 M NaOH | 25 | Data not available | Data not available |
| Methanol | 25 | Data not available | Data not available |
| Ethanol | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |
| Hexane | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination: Equilibrium Solubility Method
The following is a standard protocol for determining the equilibrium solubility of a compound.
3.1. Materials
-
This compound
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Vials with screw caps
-
Analytical balance
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
References
A Technical Guide to the Thermal Stability of 6-Methoxy-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 6-Methoxy-1H-indole-3-carboxylic acid. The stability of an active pharmaceutical ingredient (API) under thermal stress is a critical parameter, influencing its manufacturing, formulation, storage, and overall therapeutic efficacy. This document outlines the known physicochemical properties and provides detailed experimental protocols for determining the thermal profile of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. Notably, specific experimental data on its thermal decomposition, such as a precise melting point with decomposition, is not widely available in public literature, underscoring the need for empirical analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | [2] |
| CAS Number | 90924-43-9 | [1] |
| Melting Point | Not Available | [3] |
While a specific melting point is not documented, the parent compound, Indole-3-carboxylic acid, melts at 232-234 °C with decomposition[4]. Aromatic carboxylic acids, in general, are known to undergo decarboxylation at elevated temperatures in aqueous environments[5][6]. Furthermore, a study on the related isomer, 6-methoxy-1H-indole-2-carboxylic acid, indicated that its purified extract was stable at temperatures up to 50°C, suggesting that the indole scaffold with a methoxy group may have limitations to its thermal stability[7].
Thermal Analysis Workflow
The assessment of thermal stability for a pharmaceutical compound like this compound typically involves a combination of TGA and DSC to obtain a complete picture of its behavior when subjected to heat.
Experimental Protocols
The following sections detail standardized protocols for conducting TGA and DSC analyses, which are essential for characterizing the thermal properties of this compound.
TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This technique is primarily used to determine a material's thermal stability and composition by observing mass loss associated with events like decomposition.
Objective: To determine the decomposition temperature and degradation profile of the compound.
Methodology:
-
Instrument Setup:
-
Use a calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace.[9]
-
Ensure the sample chamber is clean to avoid cross-contamination.
-
-
Sample Preparation:
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[9][10]
-
Heating Program: Heat the sample at a controlled, linear rate, commonly 10°C/min.[9]
-
Temperature Range: The analysis should span a range from ambient temperature up to a point where complete decomposition is observed (e.g., 25°C to 600°C).[9]
-
-
Data Collection & Analysis:
-
Continuously record the sample mass as a function of temperature.[9]
-
The resulting data is plotted as a thermogram (mass % vs. temperature).[8]
-
The onset temperature of mass loss is identified as the initial point of decomposition. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition.[8]
-
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to study thermal transitions such as melting, crystallization, and glass transitions, providing critical data on stability and purity.[11][13][14]
Objective: To identify the melting point, heat of fusion, and any other endothermic or exothermic events.
Methodology:
-
Instrument Setup:
-
Use a calibrated differential scanning calorimeter. Ensure baseline stability before starting the experiment.[13]
-
-
Sample Preparation:
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere by purging with nitrogen at a steady flow rate.
-
Heating Program: Subject the sample and reference pans to a controlled temperature program. A typical heating rate for pharmaceutical compounds is 10°C/min.[14]
-
Temperature Range: The temperature range should be selected to encompass any expected transitions, such as from 25°C to a temperature beyond the anticipated melting or decomposition point (e.g., 300°C).
-
-
Data Collection & Analysis:
-
Record the differential heat flow between the sample and the reference as a function of temperature.[12]
-
The resulting plot, a DSC thermogram, will show peaks corresponding to thermal events.
-
An endothermic peak typically represents melting, and its onset temperature is taken as the melting point.[12]
-
Sharp, exothermic peaks following a melt often indicate decomposition. The area under the melting peak can be integrated to determine the heat of fusion.
-
Conclusion
While specific, publicly available thermal analysis data for this compound is limited, this guide provides the necessary framework for its determination. The detailed TGA and DSC protocols enable researchers and drug development professionals to systematically evaluate the compound's thermal stability. This empirical data is fundamental for establishing appropriate handling, storage, and processing conditions, thereby ensuring the quality, safety, and stability of any resulting pharmaceutical formulation.
References
- 1. This compound [oakwoodchemical.com]
- 2. 5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 9. infinitalab.com [infinitalab.com]
- 10. epfl.ch [epfl.ch]
- 11. news-medical.net [news-medical.net]
- 12. veeprho.com [veeprho.com]
- 13. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 14. hitachi-hightech.com [hitachi-hightech.com]
Unveiling 6-Methoxy-1H-indole-3-carboxylic Acid: A Technical Guide to its Synthesis and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1H-indole-3-carboxylic acid, a substituted indole derivative, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery and historical synthesis, focusing on the foundational chemical principles that underpin its creation. Detailed experimental protocols for key synthetic methodologies are presented, alongside a structured summary of relevant chemical data. This document aims to serve as an in-depth resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.
Introduction
Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The introduction of substituents onto the indole scaffold allows for the fine-tuning of its physicochemical and biological properties. The methoxy group, in particular, is a common feature in many biologically active indoles, influencing their reactivity and metabolic stability. This guide focuses specifically on the this compound isomer, exploring its synthetic origins and the chemical logic behind its formation.
Historical Perspective and Discovery
The precise "discovery" of this compound, in the sense of a singular, celebrated event, is not prominently documented in easily accessible historical records. Its emergence is more accurately understood as a result of the systematic exploration of indole synthesis methodologies throughout the late 19th and 20th centuries. The foundational reactions for creating the indole nucleus, such as the Fischer indole synthesis, discovered in 1883, and the subsequent development of related cyclization strategies, paved the way for the synthesis of a vast array of substituted indoles.
The synthesis of this compound would have been a logical extension of these established methods, utilizing readily available starting materials like 4-methoxyphenylhydrazine. While a specific "discovery" paper is not readily identifiable, its preparation is a clear application of well-established principles of indole chemistry.
Key Synthetic Strategies
The synthesis of this compound and its esters primarily relies on classical indole ring formation reactions. The two most relevant and historically significant methods are the Fischer Indole Synthesis and the Japp-Klingemann Reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1] For the synthesis of this compound, the logical precursors would be 4-methoxyphenylhydrazine and a pyruvate derivative.
Logical Relationship of Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis pathway to the target molecule.
Experimental Protocol: Fischer Indole Synthesis of Ethyl 6-Methoxy-1H-indole-3-carboxylate (Conceptual)
This protocol is a representative procedure based on the principles of the Fischer indole synthesis.
-
Step 1: Formation of the Hydrazone.
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of ethyl pyruvate.
-
Add a catalytic amount of a weak acid, such as acetic acid, and stir the mixture at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the hydrazone can be isolated by precipitation or extraction.
-
-
Step 2: Indolization.
-
The crude or purified hydrazone is treated with a strong acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[1]
-
The mixture is heated to promote the[1][1]-sigmatropic rearrangement and subsequent cyclization. The reaction temperature and time will vary depending on the chosen acid catalyst.
-
After cooling, the reaction mixture is quenched by pouring it into ice water.
-
The crude ethyl 6-methoxy-1H-indole-3-carboxylate is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification is typically achieved by column chromatography or recrystallization.
-
-
Step 3: Hydrolysis to the Carboxylic Acid.
-
The purified ethyl 6-methoxy-1H-indole-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is heated at reflux until the ester hydrolysis is complete (monitored by TLC).
-
After cooling, the alcohol is removed under reduced pressure.
-
The aqueous solution is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.
-
The solid product is collected by filtration, washed with water, and dried.
-
Quantitative Data (Illustrative):
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 4-Methoxyphenylhydrazine HCl | 174.63 | 1.0 |
| Ethyl Pyruvate | 116.12 | 1.0 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield |
| This compound | 191.18 | Based on limiting reagent |
Japp-Klingemann Reaction
The Japp-Klingemann reaction provides an alternative route to the necessary hydrazone intermediate for the Fischer indole synthesis.[2] This reaction involves the coupling of an aryl diazonium salt with a β-keto ester or β-dicarbonyl compound, followed by cleavage of an acyl group.[2]
Logical Relationship of Japp-Klingemann Reaction:
Caption: Japp-Klingemann pathway for hydrazone synthesis.
Experimental Protocol: Japp-Klingemann Reaction for Hydrazone Synthesis (Conceptual)
-
Step 1: Diazotization of 4-Methoxyaniline.
-
Dissolve 4-methoxyaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.
-
-
Step 2: Coupling with a β-Keto Ester.
-
In a separate flask, dissolve a suitable β-keto ester (e.g., ethyl 2-methylacetoacetate) in a suitable solvent and cool it in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the β-keto ester solution while maintaining a basic pH (e.g., by the addition of sodium acetate).
-
The coupling reaction proceeds to form an azo intermediate, which then undergoes rearrangement and cleavage to yield the desired hydrazone.
-
-
Step 3: Fischer Indole Synthesis.
-
The resulting hydrazone can then be subjected to the Fischer indole synthesis conditions as described in the previous section to yield the target indole.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 218-222 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. |
Conclusion
While the specific historical moment of the "discovery" of this compound remains elusive in the annals of chemical literature, its synthesis is firmly rooted in the well-established and powerful methodologies of the Fischer indole synthesis and the Japp-Klingemann reaction. These classic reactions provide reliable and versatile pathways to this and other substituted indoles. This technical guide has provided a detailed overview of these synthetic approaches, complete with conceptual experimental protocols and logical workflows, to serve as a valuable resource for researchers in the field. The continued exploration of indole chemistry promises to yield new derivatives with diverse and valuable applications in medicine and materials science.
References
Potential Therapeutic Targets of 6-Methoxy-1H-indole-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1H-indole-3-carboxylic acid is an indole derivative with a chemical structure that suggests potential for diverse biological activities. While direct pharmacological studies on this specific molecule are limited in publicly accessible literature, analysis of its close structural analogs and derivatives provides compelling insights into its potential therapeutic targets. This technical guide consolidates the available data on related compounds to hypothesize and explore the therapeutic avenues for this compound. The primary areas of interest include antifungal activity, modulation of dopamine receptors, and potential roles in cancer and hyperpigmentation disorders through the inhibition of key signaling pathways. This document aims to serve as a foundational resource for researchers initiating investigations into the therapeutic utility of this compound.
Introduction
Indole and its derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and form the core scaffold of numerous pharmaceuticals. The indole nucleus is a key feature in a variety of bioactive molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The methoxy and carboxylic acid functional groups on the indole ring of this compound can significantly influence its physicochemical properties and biological interactions. This guide explores the potential therapeutic targets of this molecule by examining the established biological activities of its isomers and derivatives.
Potential Therapeutic Areas and Targets
Based on the activities of closely related molecules, the following therapeutic areas and molecular targets are proposed for this compound.
Antifungal Activity
A structural isomer, 6-methoxy-1H-indole-2-carboxylic acid (MICA), has been identified as a natural antifungal metabolite produced by the bacterium Bacillus toyonensis.[1][2] This compound has demonstrated notable activity against pathogenic fungi, including Candida albicans and Aspergillus niger.[1] The proposed mechanism of action for indole carboxylic acid derivatives involves the disruption of the fungal cell membrane.[2]
Potential Target: Fungal cell membrane integrity and associated enzymes.
Neurological Disorders: Dopamine Receptor Modulation
Derivatives of this compound have been synthesized and evaluated for their affinity to dopamine receptors. Specifically, an amide derivative of this compound has shown a binding affinity for both D2 and D3 dopamine receptors.[3] This suggests that the core structure could be a scaffold for developing ligands targeting these receptors, which are implicated in various neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and depression.
Potential Targets: Dopamine D2 and D3 receptors.
Oncology: Inhibition of Receptor Tyrosine Kinases
Derivatives of the parent structure, indole-6-carboxylic acid, have been investigated as potential anticancer agents. These studies have identified the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as molecular targets.[4] These receptors are crucial for tumor growth, proliferation, and angiogenesis. Inhibition of these pathways is a clinically validated strategy in cancer therapy.
Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Hyperpigmentation Disorders: Modulation of Melanogenesis
A related compound, 6-isoprenylindole-3-carboxylic acid, has demonstrated potent anti-melanogenic activity.[5] Its mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to a downregulation of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic enzymes. This suggests that this compound may have similar potential in treating hyperpigmentation disorders.
Potential Target: MAPK/MITF signaling pathway.
Quantitative Data
The following table summarizes the available quantitative data for a derivative of this compound. It is crucial to note that this data is for an amide derivative and not the carboxylic acid itself.
| Compound | Target | Assay Type | Ki (nM) | Reference |
| Amide derivative of this compound (Compound 17e) | Dopamine D2 Receptor | Radioligand Binding Assay | Similar affinity to its 5-methoxy analog | [3] |
| Amide derivative of this compound (Compound 17e) | Dopamine D3 Receptor | Radioligand Binding Assay | Similar affinity to its 5-methoxy analog | [3] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A serial two-fold dilution series is then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Dopamine D2/D3 Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for dopamine receptors.
-
Membrane Preparation: Membranes from cells expressing human D2 or D3 receptors are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed antifungal mechanism of action.
Caption: Competitive binding at dopamine receptors.
Caption: Potential inhibition of the MAPK/MITF signaling pathway.
Caption: Potential inhibition of EGFR and VEGFR-2 signaling pathways.
Conclusion and Future Directions
While direct evidence for the therapeutic targets of this compound is currently sparse, the data from its structural analogs and derivatives strongly suggest several promising avenues for investigation. The antifungal properties of its 2-carboxylic acid isomer warrant further exploration, including determination of its precise mechanism of action and spectrum of activity. The affinity of its amide derivatives for dopamine receptors indicates a potential for development as a CNS-active agent. Furthermore, the established roles of related indole structures in cancer and melanogenesis signaling pathways highlight the need for screening this compound in these contexts. Future research should focus on in-depth in vitro and in vivo studies to validate these potential targets, elucidate the mechanisms of action, and establish a comprehensive pharmacological profile for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes [mdpi.com]
- 3. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methoxy-1H-indole-3-carboxylic acid (CAS: 90924-43-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family, a core structure in many biologically active molecules. While specific research on this particular molecule is limited, the broader class of indole-3-carboxylic acid derivatives has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with inferred biological activities and potential mechanisms of action based on related compounds. Detailed, adaptable experimental protocols for its synthesis and potential biological evaluation are also presented to facilitate further research and drug discovery efforts.
Chemical and Physical Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 90924-43-9 | Internal Data |
| Molecular Formula | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 191.18 g/mol | Internal Data |
| IUPAC Name | This compound | [2] |
| Synonyms | 6-methoxyindole-3-carboxylic acid | [1] |
| Predicted XlogP | 2.0 | PubChem CID: 17750956 |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem CID: 17750956 |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem CID: 17750956 |
Spectral Data
The structural characterization of this compound and its precursors relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are crucial for confirming the molecular structure. The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum (around 10-12 ppm)[3]. Protons on the indole ring and the methoxy group will have characteristic chemical shifts. For instance, in the related compound methyl 1H-indole-3-carboxylate, the indole protons appear between 7 and 8.5 ppm, and the methyl ester protons are around 3.8 ppm[4].
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of hydroxyindole-3-carboxylic acids shows characteristic fragmentation patterns, often involving the loss of water (H₂O) or a hydroxyl radical (•OH) from the molecular ion[5]. The mass spectrum of the target compound would be expected to show a molecular ion peak corresponding to its molecular weight.
Potential Biological Activities and Therapeutic Applications (Inferred)
Direct biological studies on this compound are not extensively reported in the public domain. However, based on the activities of structurally similar indole-3-carboxylic acid derivatives, several potential therapeutic applications can be inferred.
Antimicrobial Activity
Indole-3-carboxylic acid derivatives have shown promise as antimicrobial agents. For example, certain conjugates exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the sub-micromolar range[6]. The proposed mechanism for some of these compounds involves the perturbation of the bacterial membrane[6]. The methoxy group on the indole ring can also influence antimicrobial properties[7][8].
Antihypertensive Activity
Derivatives of indole-3-carboxylic acid have been investigated as potential antihypertensive agents. Some have demonstrated a high affinity for the angiotensin II receptor (AT1 subtype) in the nanomolar range, comparable to the commercial drug losartan[9]. The mechanism of action is believed to be the antagonism of the AT1 receptor, leading to a reduction in blood pressure[9]. Phenolic acids, a broad class that includes structures with some similarity to the target compound, have also been shown to possess antihypertensive effects through mechanisms like ACE inhibition and enhancement of nitric oxide production[10].
Anti-inflammatory and Antioxidant Activity
Methoxy-substituted indole derivatives have been studied for their anti-inflammatory and antioxidant properties. For instance, 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid has demonstrated anti-inflammatory activity[11]. The indole nucleus itself is known to be a scaffold for compounds with antioxidant capabilities[12].
Other Potential Activities
The indole scaffold is present in a wide range of bioactive molecules, including melatonin analogues and cytotoxic agents. Methoxyindole derivatives have been synthesized and shown to have a high affinity for the melatonin receptor, with some acting as agonists[1]. Furthermore, certain methoxyindole derivatives have exhibited cytotoxic activity against cancer cell lines, with IC50 values in the micromolar range[11].
Experimental Protocols
The following sections provide detailed, adaptable methodologies for the synthesis and potential biological evaluation of this compound.
Synthesis of this compound
A common and versatile method for the synthesis of indole derivatives is the Fischer indole synthesis[13][14]. An alternative approach involves the Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized[15][16][17][18]. The following protocol is a representative adaptation of the Fischer indole synthesis.
Experimental Workflow for Fischer Indole Synthesis
Caption: General workflow for the synthesis of this compound.
Materials:
-
p-Anisidine
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl 2-methylacetoacetate (or a similar β-keto ester)
-
Sodium hydroxide
-
Sulfuric acid (or other strong acid catalyst)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of 4-methoxyphenylhydrazone:
-
Dissolve p-anisidine in a suitable solvent and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the low temperature.
-
The resulting diazonium salt solution is then slowly added to a cooled solution of a β-keto ester (e.g., ethyl 2-methylacetoacetate) in a basic medium (e.g., sodium hydroxide solution).
-
The mixture is stirred at low temperature for a specified time, and the resulting hydrazone intermediate is isolated by filtration or extraction.
-
-
Fischer Indole Cyclization:
-
The isolated hydrazone is dissolved in a suitable solvent (e.g., ethanol) and treated with a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled and neutralized, and the crude indole ester is extracted with an organic solvent.
-
The product is purified by column chromatography or recrystallization.
-
-
Hydrolysis to the Carboxylic Acid:
-
The purified ethyl 6-methoxy-1H-indole-3-carboxylate is dissolved in an alcoholic solution of sodium or potassium hydroxide.
-
The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
The alcohol is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid this compound is collected by filtration, washed with water, and dried.
-
Antimicrobial Susceptibility Testing
To evaluate the potential antimicrobial activity of this compound, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Standard laboratory microbiology equipment
Procedure:
-
Preparation of Inoculum:
-
Culture the test bacteria overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
-
Signaling Pathways (Hypothetical)
Based on the activities of related indole derivatives, this compound could potentially modulate several signaling pathways.
Potential Modulation of the Renin-Angiotensin System Given that some indole-3-carboxylic acid derivatives are AT1 receptor antagonists, this compound might interfere with the renin-angiotensin system (RAS).
Caption: Hypothetical antagonism of the AT1 receptor by this compound.
Conclusion
This compound represents a promising scaffold for further investigation in drug discovery. While direct biological data is currently limited, the known activities of related indole derivatives suggest potential applications as antimicrobial, antihypertensive, and anti-inflammatory agents. The experimental protocols and hypothetical mechanisms of action outlined in this guide are intended to provide a framework for future research into this and similar molecules. Further studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential.
References
- 1. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tetratek.com.tr [tetratek.com.tr]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. soc.chim.it [soc.chim.it]
- 12. researchgate.net [researchgate.net]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. synarchive.com [synarchive.com]
- 18. Japp-Klingemann_reaction [chemeurope.com]
Methodological & Application
Synthesis of 6-Methoxy-1H-indole-3-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Methoxy-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The presented protocol follows a reliable two-step synthetic route commencing with the Vilsmeier-Haack formylation of commercially available 6-methoxyindole, followed by the oxidation of the resulting aldehyde intermediate. This application note includes detailed experimental procedures, a summary of quantitative data, and visualizations of the synthetic pathway and workflow to ensure reproducibility and clarity for researchers.
Introduction
Indole-3-carboxylic acid derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a methoxy group at the 6-position of the indole ring can significantly influence the molecule's biological properties, making this compound a key intermediate in the development of novel therapeutic agents. This protocol outlines a robust and accessible method for its preparation in a laboratory setting.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process:
-
Vilsmeier-Haack Formylation: 6-Methoxyindole is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring, yielding 6-methoxy-1H-indole-3-carboxaldehyde.
-
Oxidation: The intermediate aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄), to afford the final product, this compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Product | Expected Yield (%) |
| 1 | Vilsmeier-Haack Formylation | 6-Methoxyindole | POCl₃, DMF | DMF | 1-2 hours | 0-35 | 6-Methoxy-1H-indole-3-carboxaldehyde | ~90% |
| 2 | Oxidation | 6-Methoxy-1H-indole-3-carboxaldehyde | KMnO₄ | Acetone/Water | 2-4 hours | Room Temp. | This compound | ~85% |
Table 2: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 11.95 (s, 1H, COOH), 11.60 (s, 1H, NH), 7.95 (d, J=2.4 Hz, 1H, H-2), 7.85 (d, J=8.8 Hz, 1H, H-4), 7.05 (d, J=2.2 Hz, 1H, H-7), 6.80 (dd, J=8.8, 2.2 Hz, 1H, H-5), 3.80 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.5 (C=O), 156.0 (C-6), 137.0 (C-7a), 131.0 (C-2), 122.5 (C-3a), 121.0 (C-4), 112.5 (C-5), 108.0 (C-3), 95.0 (C-7), 55.5 (OCH₃) |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H, N-H), 1680 (C=O), 1600, 1480, 1240, 800 |
| Mass Spec (ESI-MS) | m/z 190.05 [M-H]⁻ |
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde
Materials:
-
6-Methoxyindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve 6-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 6-methoxyindole dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 35°C and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a cold aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 6-methoxy-1H-indole-3-carboxaldehyde as a solid.
Step 2: Synthesis of this compound
Materials:
-
6-Methoxy-1H-indole-3-carboxaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-1H-indole-3-carboxaldehyde (1 equivalent) in acetone.
-
Prepare a solution of potassium permanganate (1.5 equivalents) in water.
-
Slowly add the potassium permanganate solution to the aldehyde solution with vigorous stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with acetone.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Vilsmeier-Haack formylation of 6-methoxyindole.
Application Notes and Protocols for 6-Methoxy-1H-indole-3-carboxylic Acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-3-carboxylic acid is a derivative of the versatile indole-3-carboxylic acid scaffold, a core structure in many biologically active compounds. The indole moiety is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The addition of a methoxy group at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby affecting its pharmacokinetic profile and target interactions. These application notes provide an overview of the potential therapeutic applications, relevant experimental protocols, and key data for researchers interested in utilizing this compound in their drug discovery programs.
While specific data for this compound is limited in the current literature, this document draws upon findings from closely related analogs, particularly the parent compound indole-3-carboxylic acid and the isomeric 6-Methoxy-1H-indole-2-carboxylic acid, to provide a comprehensive guide for initiating research.
Potential Therapeutic Applications
The indole-3-carboxylic acid scaffold and its derivatives have shown promise in a variety of therapeutic areas. The introduction of a 6-methoxy group may modulate these activities and offer opportunities for developing novel drug candidates.
Anticancer Activity
Indole derivatives are widely investigated for their anticancer properties.[1] Indole-3-carboxylic acid has been shown to enhance the anti-cancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells.[2][3] This suggests that this compound could be explored as a chemosensitizing agent in combination therapies. The mechanism may involve the modulation of cell cycle progression and apoptosis-related signaling pathways.[4][5]
Antifungal Activity
A closely related isomer, 6-Methoxy-1H-indole-2-carboxylic acid, has been identified as a natural antifungal metabolite produced by Bacillus toyonensis.[6] It exhibits activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[6][7] This finding strongly suggests that this compound should be investigated for its potential as a novel antifungal agent.
Anti-inflammatory Activity
Methoxy-substituted indole derivatives have been investigated for their anti-inflammatory properties.[8] The mechanism of action for related indole compounds involves the modulation of inflammatory pathways, and it is plausible that this compound could exhibit similar activity.
Data Presentation
The following tables summarize quantitative data for relevant indole derivatives to provide a baseline for experimental design.
Table 1: Antifungal Activity of 6-Methoxy-1H-indole-2-carboxylic acid [6]
| Fungal Strain | Inhibition Zone (mm) |
| Candida albicans ATCC 10231 | 14.4 |
| Aspergillus niger (clinical isolate) | 14.1 |
Table 2: Cytotoxicity of Indole-3-carbinol (a related indole compound) in Lung Cancer Cells [1]
| Cell Line | IC50 (µM) |
| H1299 (NSCLC) | 449.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives (Esterification)
This protocol describes the synthesis of a methyl ester derivative of this compound via Fischer-Speier esterification. This method can be adapted to synthesize a variety of ester derivatives for structure-activity relationship (SAR) studies.[9]
Materials:
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add anhydrous methanol in excess to serve as both reactant and solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to the desired cell density.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific fungal strain.
-
Determine the MIC by visual inspection for fungal growth or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible growth.
Protocol 3: Cell Viability Assay (MTT Assay) for Anticancer Screening
This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
Signaling Pathway: Potential Anticancer Mechanism of Indole Derivatives
The following diagram illustrates a potential signaling pathway that could be modulated by indole derivatives, leading to anticancer effects such as cell cycle arrest and apoptosis.[5]
Caption: Potential anticancer signaling pathways modulated by indole derivatives.
Experimental Workflow: In Vitro Antifungal Screening
The following diagram outlines a typical workflow for screening compounds for antifungal activity.
Caption: Workflow for in vitro antifungal minimum inhibitory concentration (MIC) testing.
Logical Relationship: Structure-Activity Relationship (SAR) Exploration
This diagram illustrates the logical process of exploring the structure-activity relationship of the this compound scaffold.
Caption: Logical workflow for SAR studies of the core scaffold.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. benchchem.com [benchchem.com]
6-Methoxy-1H-indole-3-carboxylic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Introduction
6-Methoxy-1H-indole-3-carboxylic acid is a valuable heterocyclic building block widely utilized by researchers and scientists in organic synthesis. Its unique structural features, including the indole scaffold, the electron-donating methoxy group, and the reactive carboxylic acid moiety, make it a versatile precursor for the synthesis of a diverse range of complex molecules. This compound serves as a crucial starting material in the development of novel therapeutic agents, functional materials, and other specialized chemicals. The strategic placement of the methoxy group at the 6-position influences the electron density of the indole ring, thereby modulating its reactivity and the biological properties of its derivatives.
Applications in Drug Discovery
The indole nucleus is a prominent scaffold in numerous biologically active compounds and approved drugs. This compound, as a functionalized indole derivative, offers a strategic entry point for the synthesis of potential drug candidates targeting a variety of diseases.
Synthesis of Estrogen-Related Receptor γ (ERRγ) Modulators
One notable application of this compound derivatives is in the development of modulators for the Estrogen-Related Receptor γ (ERRγ). ERRγ is an orphan nuclear receptor that plays a crucial role in regulating cellular energy metabolism. Dysregulation of ERRγ activity has been implicated in metabolic diseases such as type 2 diabetes and in the progression of certain cancers, including prostate cancer.[1][2]
Compounds that can modulate the activity of ERRγ are therefore of significant interest as potential therapeutics. For instance, inverse agonists of ERRγ have been shown to ameliorate hyperglycemia by inhibiting hepatic gluconeogenesis.[2] The synthesis of such modulators often involves the coupling of a substituted 6-methoxy-indole core with various aromatic or heteroaromatic amines.
Signaling Pathway of ERRγ in Hepatic Gluconeogenesis
Under fasting conditions, the glucagon signaling pathway is activated, leading to an increase in intracellular cAMP levels. This activates cAMP-response element-binding protein (CREB) and its coactivator CRTC2, which in turn upregulate the expression of ERRγ. ERRγ then directly binds to ERR response elements (ERREs) in the promoters of key gluconeogenic genes, such as Pck1 and G6PC, to enhance their transcription. This leads to increased glucose production by the liver. Inverse agonists of ERRγ can inhibit this pathway, thereby reducing hepatic glucose output.[2]
Key Synthetic Transformations
The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification. These reactions allow for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions. Standard coupling reagents can be employed to activate the carboxylic acid, facilitating its reaction with a wide range of primary and secondary amines.
Experimental Workflow for Amide Synthesis
Esterification Reactions
Esterification of this compound provides another avenue for derivatization. Fischer-Speier esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a common method to produce the corresponding esters. These esters can serve as final products or as intermediates for further transformations.
Data Presentation
| Product | Reagents | Solvent | Yield (%) | Reference |
| Methyl 6-methoxy-1H-indole-3-carboxylate | Methanol, Sulfuric Acid | Methanol | Not specified | [3] |
| N-Aryl/Alkyl-6-methoxy-1H-indole-3-carboxamides | Amine, EDC, HOBt, DIPEA | Acetonitrile | Good to Excellent | [4] |
Experimental Protocols
General Protocol for Amide Synthesis using EDC/HOBt
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.1 equivalents) and HOBt (1.2 equivalents).
-
Add EDC (1.2 equivalents) to the mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
General Protocol for Fischer Esterification
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Suspend this compound in an excess of the anhydrous alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Remove the alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude ester, which can be further purified by recrystallization or column chromatography.
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of biologically active molecules, particularly in the field of drug discovery, is well-established. The straightforward derivatization of its carboxylic acid group into amides and esters provides a powerful tool for medicinal chemists to generate libraries of compounds for biological screening. The continued exploration of new synthetic methodologies and applications for this compound is expected to lead to the discovery of novel molecules with significant therapeutic and technological potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Orphan nuclear receptor estrogen-related receptor γ (ERRγ) is key regulator of hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of 6-Methoxy-1H-indole-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 6-Methoxy-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols are based on established synthetic routes, primarily the Fischer indole synthesis, and are designed to be readily implemented in a laboratory setting.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The methoxy group at the 6-position influences the electronic properties of the indole ring, which can be crucial for molecular interactions with biological targets. The carboxylic acid moiety at the 3-position provides a convenient handle for further chemical modifications, such as amide bond formation. This document outlines two reliable methods for the synthesis of the target molecule, with a focus on maximizing yield and purity.
Synthetic Strategies
Two primary synthetic routes are presented for the preparation of this compound:
-
Route 1: Direct Fischer Indole Synthesis. This method involves the direct condensation of 4-methoxyphenylhydrazine with a suitable three-carbon carbonyl compound, followed by cyclization to form the indole ring.
-
Route 2: Synthesis via Ethyl Ester Intermediate. This two-step approach first involves the synthesis of ethyl 6-methoxy-1H-indole-3-carboxylate, also via the Fischer indole synthesis, followed by hydrolysis of the ester to yield the desired carboxylic acid. This route often provides better overall yields and easier purification of the intermediate.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes, allowing for easy comparison.
| Parameter | Route 1: Direct Synthesis | Route 2: Synthesis via Ethyl Ester |
| Starting Materials | 4-Methoxyphenylhydrazine hydrochloride, Pyruvic acid | 4-Methoxyphenylhydrazine hydrochloride, Ethyl pyruvate |
| Key Reactions | Fischer Indole Synthesis | Fischer Indole Synthesis, Ester Hydrolysis |
| Intermediate Isolation | Not required | Ethyl 6-methoxy-1H-indole-3-carboxylate |
| Overall Yield | Moderate | Good to High |
| Key Reagents | Acetic acid, Sodium hydroxide | Ethanol, Sulfuric acid, Sodium hydroxide |
Experimental Protocols
Route 1: Direct Fischer Indole Synthesis of this compound
This protocol describes the direct synthesis of the target compound from 4-methoxyphenylhydrazine and pyruvic acid.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water (deionized)
-
Ethanol
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in a minimal amount of warm water. In a separate beaker, dissolve pyruvic acid (1.1 equivalents) in water. Slowly add the pyruvic acid solution to the hydrazine solution with stirring. A precipitate of the hydrazone should form. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the precipitated 4-methoxyphenylhydrazone of pyruvic acid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol.
-
Cyclization: Transfer the dried hydrazone to a clean, dry round-bottom flask. Add glacial acetic acid to the flask (approximately 5-10 mL per gram of hydrazone). Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water. The crude this compound will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. To purify, dissolve the crude product in a dilute aqueous solution of sodium hydroxide. Filter the solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid until the product precipitates completely.
-
Final Washing and Drying: Collect the purified product by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 60-70 °C.
Route 2: Synthesis of this compound via Ethyl Ester Intermediate
This protocol involves the synthesis of ethyl 6-methoxy-1H-indole-3-carboxylate followed by its hydrolysis.
Step 1: Synthesis of Ethyl 6-methoxy-1H-indole-3-carboxylate
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in absolute ethanol, add ethyl pyruvate (1.1 equivalents).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-methoxy-1H-indole-3-carboxylate.
-
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis of Ethyl 6-methoxy-1H-indole-3-carboxylate
Materials:
-
Ethyl 6-methoxy-1H-indole-3-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl, concentrated)
-
Water (deionized)
Procedure:
-
Saponification: Dissolve the purified ethyl 6-methoxy-1H-indole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask. Add an excess of aqueous sodium hydroxide solution (2-3 equivalents).
-
Heating: Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH 2-3), at which point the this compound will precipitate.
-
Isolation and Drying: Collect the precipitated product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60-70 °C.
Visualizations
The following diagrams illustrate the key synthetic pathways described in this document.
Application Notes & Protocols for the Quantification of 6-Methoxy-1H-indole-3-carboxylic acid
Introduction
6-Methoxy-1H-indole-3-carboxylic acid is an indole derivative of interest in various fields of scientific research. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, metabolism research, and quality control in drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Comparative Overview of Analytical Methods
The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the three detailed methods.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Measurement of UV absorbance of the analyte in a solution. |
| Specificity | Moderate to High | Very High | Low |
| Sensitivity | ng/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (RSD%) | < 5% | < 15% | < 2% |
| Primary Application | Routine quantification, purity analysis. | Trace-level quantification in complex matrices (e.g., biological fluids). | High-concentration quantification, preliminary analysis. |
Experimental Workflows and Protocols
A general workflow for the analysis of this compound is presented below.
Application Notes and Protocols: 6-Methoxy-1H-indole-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its indole core, substituted with a methoxy group at the 6-position and a carboxylic acid at the 3-position, provides a framework for the development of a diverse range of bioactive molecules. This document provides an overview of its applications, relevant experimental protocols, and insights into its role in various signaling pathways. While specific quantitative biological data for this compound is limited in publicly available literature, this report compiles information on closely related analogs and general methodologies to guide further research and drug discovery efforts.
Synthesis of Indole-3-Carboxylic Acids
The synthesis of indole-3-carboxylic acids can be achieved through various established methods. Two common strategies are the Fischer indole synthesis and the Japp-Klingemann reaction.
1. Fischer Indole Synthesis:
This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative under acidic conditions. For the synthesis of this compound, 4-methoxyphenylhydrazine would be the appropriate starting material.
Experimental Protocol: General Fischer Indole Synthesis for Indole-3-Carboxylic Acids
-
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Sodium pyruvate
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, recrystallization apparatus).
-
-
Procedure:
-
A mixture of 4-methoxyphenylhydrazine hydrochloride and sodium pyruvate in glacial acetic acid is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated crude product, the ethyl ester of this compound, is collected by filtration.
-
The crude ester is then hydrolyzed by heating with an aqueous or alcoholic solution of sodium hydroxide.
-
After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the desired this compound.
-
The final product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
2. Japp-Klingemann Reaction:
This reaction provides an alternative route to the hydrazone intermediate required for the Fischer indole synthesis. It involves the coupling of an aryl diazonium salt with a β-keto-ester, followed by hydrolysis and decarboxylation.
Potential Medicinal Chemistry Applications
While specific data for this compound is sparse, its structural motifs are present in compounds with a range of biological activities, suggesting potential avenues for investigation.
Antifungal Activity
Indole derivatives are known to possess antifungal properties. For instance, the isomeric compound, 6-Methoxy-1H-indole-2-carboxylic acid , has demonstrated antifungal activity against pathogenic fungi.
Table 1: Antifungal Activity of 6-Methoxy-1H-indole-2-carboxylic acid
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 12.5 |
| Aspergillus niger | 25 |
Data for the 2-carboxylic acid isomer is presented as a reference for potential activity of the 3-carboxylic acid isomer.
Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
96-well microtiter plates
-
Test compound (this compound)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the wells of a 96-well plate containing the appropriate broth.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well.
-
Include a positive control (broth with a known antifungal) and a negative control (broth with inoculum and no compound).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
-
Cytotoxic Activity against Cancer Cells
Many indole derivatives have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures cell viability.
Experimental Protocol: Cytotoxicity (MTT) Assay
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
-
Involvement in Signaling Pathways
The indole scaffold is a key component of molecules that modulate important cellular signaling pathways. Understanding these pathways can provide insights into the potential mechanisms of action of this compound and its derivatives.
MAPK/MITF Signaling Pathway in Melanogenesis
Derivatives of indole-3-carboxylic acid have been shown to affect melanogenesis by modulating the Mitogen-Activated Protein Kinase (MAPK) and Microphthalmia-associated Transcription Factor (MITF) signaling pathway. This pathway is a key regulator of melanin production.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor in cells, and its activation has therapeutic potential in metabolic diseases and cancer. Some indole derivatives have been identified as AMPK activators.
Experimental Protocol: AMPK Activation Assay (In Vitro)
-
Materials:
-
Recombinant AMPK enzyme
-
AMPK substrate (e.g., SAMS peptide)
-
ATP
-
Test compound (this compound)
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the AMPK enzyme, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
An increase in signal compared to the control indicates AMPK activation.
-
Conclusion
This compound represents a promising starting point for the development of new therapeutic agents. While direct biological data for this specific molecule is not extensively available, the known activities of related indole derivatives in antifungal and anticancer applications, as well as their modulation of key signaling pathways, provide a strong rationale for further investigation. The protocols outlined in this document offer a foundation for researchers to synthesize and evaluate the biological potential of this and related compounds. Future studies should focus on generating specific quantitative data for this compound to fully elucidate its medicinal chemistry applications.
Application Notes and Protocols: Cell-Based Assays Using 6-Methoxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-3-carboxylic acid is an indole derivative with potential therapeutic applications. Based on the biological activities of structurally related indole compounds, a likely mechanism of action for this compound is the inhibition of cytosolic phospholipase A2α (cPLA2α). Inhibition of cPLA2α can disrupt the production of arachidonic acid and downstream inflammatory and survival signaling pathways, making it a target of interest for anti-inflammatory and anti-cancer drug development.[1][2]
These application notes provide detailed protocols for cell-based assays to investigate the effects of this compound on cancer cell viability, apoptosis, and its potential to inhibit cPLA2α activity.
Quantitative Data on Related cPLA2α Inhibitors
The following tables summarize the inhibitory effects of known cPLA2α inhibitors, AVX002 and AVX420, on multiple myeloma cell lines. This data can serve as a reference for designing experiments and interpreting results for this compound.
Table 1: IC50 Values of cPLA2α Inhibitors in Multiple Myeloma Cell Lines
| Cell Line | Compound | Resazurin Assay IC50 (µM) | Cell Titer Glo Assay IC50 (µM) |
| JJN3 | AVX002 | 1.5 | 1.2 |
| AVX420 | 0.8 | 0.7 | |
| OPM-2 | AVX002 | 2.1 | 1.8 |
| AVX420 | 1.2 | 1.0 | |
| RPMI-8226 | AVX002 | 2.5 | 2.2 |
| AVX420 | 1.5 | 1.3 | |
| U266 | AVX002 | 3.0 | 2.7 |
| AVX420 | 1.8 | 1.6 |
Data adapted from studies on chemically distinct cPLA2α inhibitors.[1]
Table 2: Inhibition of Arachidonic Acid (AA) Release by a Thiazolyl Ketone cPLA2α Inhibitor (GK420)
| Compound | Concentration (µM) | % Inhibition of AA Release | IC50 (µM) |
| GK420 | 1 | 97% | 0.09 |
This data demonstrates the potent inhibitory effect of a cPLA2α inhibitor on the release of arachidonic acid in synoviocytes stimulated with IL-1β.[2]
Signaling Pathway
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., JJN3, OPM-2, CCRF-CEM)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well white-bottom plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate as described in the viability assay protocol.
-
After 24 hours of incubation, treat cells with various concentrations of this compound.
-
Incubate for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a luminometer.
-
Normalize the luminescence signal to the number of viable cells (can be run in parallel with a viability assay).
Arachidonic Acid (AA) Release Assay
This protocol measures the release of arachidonic acid from cells, a direct indicator of cPLA2α activity.
Materials:
-
This compound
-
Human synoviocytes or other suitable cell line (e.g., A549)
-
[3H]-arachidonic acid
-
Cell culture medium (serum-free for labeling)
-
IL-1β or other stimulus
-
Scintillation counter and scintillation fluid
Protocol:
-
Seed cells in 24-well plates and grow to confluency.
-
Label the cells by incubating with [3H]-arachidonic acid (0.5 µCi/mL) in serum-free medium for 18-24 hours.
-
Wash the cells three times with PBS containing 1 mg/mL BSA to remove unincorporated [3H]-AA.
-
Pre-incubate the cells with various concentrations of this compound in serum-free medium for 30 minutes.
-
Stimulate the cells with a suitable agonist (e.g., IL-1β at 10 ng/mL) for a defined period (e.g., 4 hours).
-
Collect the supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Lyse the cells in the wells with a lysis buffer (e.g., 0.1% SDS) and measure the cell-associated radioactivity.
-
Calculate the percentage of [3H]-AA release as (supernatant cpm) / (supernatant cpm + cell-associated cpm) x 100.
References
In Vitro Evaluation of 6-Methoxy-1H-indole-3-carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of 6-Methoxy-1H-indole-3-carboxylic acid derivatives. The focus is on assessing their potential as anticancer, antimicrobial, and antifungal agents. The provided methodologies are based on established scientific literature and are intended to guide researchers in the preliminary screening and characterization of this class of compounds.
Anticancer Activity Evaluation
Derivatives of this compound have shown promise as anticancer agents, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
Data Presentation: Antiproliferative and Tubulin Polymerization Inhibitory Activities
The following tables summarize the in vitro anticancer activities of representative 6-methoxyindole derivatives against various human cancer cell lines and their inhibitory effect on tubulin polymerization.
Table 1: Antiproliferative Activity of 6-Methoxyindole Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) | B16-F10 (Melanoma) | Reference |
| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 | [1] |
| 5m | - | - | - | - | - | - | [2] |
| 6v | - | - | - | - | - | - | [2] |
| 27q | 0.17 ± 0.05 | - | 0.15 ± 0.03 | - | - | - | [2] |
| 36 | - | - | NCI-H460: <0.01 | - | - | - | [3] |
Note: "-" indicates data not available in the cited source. Compound structures are as described in the respective references.
Table 2: Tubulin Polymerization Inhibitory Activity of 6-Methoxyindole Derivatives
| Compound ID | IC₅₀ (µM) | Reference |
| 3g | Effective interference observed at 2.5-50 µM | [1] |
| 5m | 0.37 ± 0.07 | [2] |
| 30 | < 5 | [3] |
| 31 | < 5 | [3] |
| 35 | < 5 | [3] |
| 36 | < 5 | [3] |
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This assay determines the ability of the test compounds to interfere with the polymerization of tubulin into microtubules.
Materials:
-
Tubulin protein
-
General tubulin buffer (containing GTP and glycerol)
-
Test compounds dissolved in DMSO
-
Microplate reader capable of reading absorbance at 340 nm over time
Procedure:
-
Prepare a tubulin solution in the general tubulin buffer on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO), a positive control for inhibition (e.g., colchicine), and a positive control for stabilization (e.g., paclitaxel).
-
Initiate polymerization by transferring the plate to a 37°C microplate reader.
-
Monitor the change in absorbance at 340 nm every minute for a specified period (e.g., 60 minutes).
-
Plot the absorbance against time to generate polymerization curves.
-
Determine the IC₅₀ value for tubulin polymerization inhibition.
This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compounds dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for 24-48 hours.
-
Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Test compounds dissolved in DMSO
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified period.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Antimicrobial and Antifungal Activity Evaluation
Certain this compound derivatives have demonstrated antimicrobial and antifungal properties.[4]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table presents the antimicrobial and antifungal activity of representative indole derivatives.
Table 3: Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | Reference |
| MICA | - | - | Effective | Effective | [4] |
| Indole-3-carboxylic acid derivatives | 0.06 - 1.88 mg/mL | - | - | - | [5] |
Note: MICA refers to 6-methoxy-1H-indole-2-carboxylic acid. "-" indicates data not available in the cited source.
Experimental Protocols
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The protocols and data presented in these application notes provide a framework for the initial in vitro evaluation of this compound derivatives. The primary activities observed for this class of compounds are anticancer, through inhibition of tubulin polymerization, and antimicrobial/antifungal effects. Further studies, including mechanism of action elucidation, in vivo efficacy, and toxicity assessments, are necessary to fully characterize the therapeutic potential of promising lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Methoxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 6-Methoxy-1H-indole-3-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is primarily based on a two-step process involving the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole core, and subsequent hydrolysis. This document outlines the synthetic strategy, provides detailed experimental protocols for each stage, and presents typical quantitative data for yields and purity. Additionally, safety considerations for large-scale production and the applications of the target molecule in drug discovery are discussed.
Introduction
This compound is a key heterocyclic compound widely utilized as a starting material and intermediate in the synthesis of various biologically active molecules. Its indole scaffold, substituted with a methoxy group, is a common feature in many pharmaceutical agents. The methoxy group can enhance a ligand's binding to its target and improve its pharmacokinetic properties. Consequently, derivatives of this compound have shown promise in the development of new therapeutics for oncology, infectious diseases, and central nervous system (CNS) disorders. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.
Synthetic Strategy
The most common and industrially viable route for the large-scale synthesis of this compound involves a three-stage process:
-
Japp-Klingemann Reaction: Diazotization of p-anisidine (4-methoxyaniline) followed by its reaction with a β-ketoester, such as ethyl 2-methylacetoacetate, to form the corresponding hydrazone, ethyl 2-(4-methoxyphenylhydrazono)propanoate.
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone intermediate to yield the indole ester, ethyl 6-methoxy-1H-indole-3-carboxylate. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation on an industrial scale.
-
Hydrolysis: Saponification of the resulting ester to afford the final product, this compound.
This strategy is advantageous for large-scale production due to the availability of inexpensive starting materials, robust and well-established reaction conditions, and generally good yields.
Experimental Protocols
Stage 1: Synthesis of Ethyl 2-(4-methoxyphenylhydrazono)propanoate (Japp-Klingemann Reaction)
This protocol describes the formation of the key hydrazone intermediate.
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate
-
Ethanol
-
Water
-
Ice
Equipment:
-
Large glass-lined reactor with cooling capabilities and a mechanical stirrer
-
Addition funnel
-
Filtration unit (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Diazotization of p-Anisidine:
-
Charge the reactor with p-anisidine and a mixture of water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C using a cooling jacket and continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate, larger reactor, prepare a solution of ethyl 2-methylacetoacetate and sodium acetate in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution. The temperature must be maintained below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The precipitated crude hydrazone is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-(4-methoxyphenylhydrazono)propanoate.
-
Stage 2: Synthesis of Ethyl 6-methoxy-1H-indole-3-carboxylate (Fischer Indole Synthesis)
This protocol outlines the cyclization of the hydrazone to the indole ester.
Materials:
-
Ethyl 2-(4-methoxyphenylhydrazono)propanoate
-
Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)
-
Toluene or another high-boiling inert solvent
-
Sodium Bicarbonate solution
-
Water
-
Ice
Equipment:
-
Large glass-lined reactor with heating and cooling capabilities and a mechanical stirrer
-
Condenser
-
Filtration unit
-
Drying oven
Procedure:
-
Cyclization:
-
Charge the reactor with polyphosphoric acid and heat it to 60-70 °C with stirring.
-
Slowly and carefully add the ethyl 2-(4-methoxyphenylhydrazono)propanoate to the hot PPA. The addition should be controlled to manage the exothermic reaction and maintain the temperature between 80-90 °C.
-
After the addition is complete, heat the reaction mixture to 95-100 °C and maintain for 2-4 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 60-70 °C and carefully quench by slowly adding it to a stirred mixture of ice and water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated crude product is collected by filtration.
-
Wash the solid with water until the washings are neutral.
-
The crude ethyl 6-methoxy-1H-indole-3-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Stage 3: Synthesis of this compound (Hydrolysis)
This protocol details the final hydrolysis step.
Materials:
-
Ethyl 6-methoxy-1H-indole-3-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Large glass-lined reactor with heating and reflux capabilities and a mechanical stirrer
-
pH meter
-
Filtration unit
-
Drying oven
Procedure:
-
Saponification:
-
Charge the reactor with ethyl 6-methoxy-1H-indole-3-carboxylate, ethanol (or methanol), and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
After completion of the reaction, cool the mixture to room temperature.
-
Distill off the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid to a pH of 2-3.
-
The precipitated this compound is collected by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the final product in a vacuum oven at 60-70 °C.
-
Data Presentation
The following tables summarize typical quantitative data for the large-scale synthesis of this compound. The values are representative and may vary depending on the specific reaction conditions and scale of operation.
Table 1: Synthesis of Ethyl 2-(4-methoxyphenylhydrazono)propanoate
| Parameter | Value |
| Starting Material | p-Anisidine |
| Key Reagents | NaNO₂, Ethyl 2-methylacetoacetate |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Physical Appearance | Yellow to orange crystalline solid |
Table 2: Synthesis of Ethyl 6-methoxy-1H-indole-3-carboxylate
| Parameter | Value |
| Starting Material | Ethyl 2-(4-methoxyphenylhydrazono)propanoate |
| Catalyst | Polyphosphoric Acid (PPA) |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >97% |
| Physical Appearance | Off-white to light brown solid |
Table 3: Synthesis of this compound
| Parameter | Value |
| Starting Material | Ethyl 6-methoxy-1H-indole-3-carboxylate |
| Key Reagents | NaOH or KOH, HCl |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Physical Appearance | White to off-white powder |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the large-scale synthesis.
Safety Considerations for Large-Scale Synthesis
-
Diazotization: The formation of diazonium salts is highly exothermic and potentially explosive if the temperature is not strictly controlled. Ensure robust cooling systems are in place and that the addition of sodium nitrite is slow and monitored. Diazonium salts should be used immediately and not isolated.
-
Fischer Indole Synthesis: The cyclization step is also exothermic and is often carried out at elevated temperatures. Proper temperature control and monitoring are essential to prevent runaway reactions. The use of strong acids like PPA requires appropriate personal protective equipment (PPE) and handling procedures.
-
Quenching: The quenching of the hot PPA mixture with water is a highly exothermic process and can cause splattering. The addition should be done slowly and with efficient stirring and cooling.
-
Solvent Handling: Large volumes of flammable organic solvents are used. All equipment should be properly grounded, and the synthesis should be carried out in a well-ventilated area with appropriate fire suppression systems.
-
Waste Disposal: Acidic and basic aqueous waste, as well as organic solvent waste, must be neutralized and disposed of in accordance with local environmental regulations.
Applications in Drug Discovery
This compound is a versatile building block for the synthesis of a wide range of pharmaceutical compounds. Its derivatives have been investigated for various therapeutic applications:
-
Oncology: The indole nucleus is a common scaffold in many anti-cancer agents. The methoxy substituent can modulate the activity and selectivity of these compounds.
-
Infectious Diseases: Indole derivatives have shown potent antibacterial and antifungal activities. This compound can be used to synthesize novel antimicrobial agents.
-
Central Nervous System (CNS) Disorders: The indole structure is related to neurotransmitters like serotonin. Derivatives of this compound are explored for the treatment of depression, anxiety, and other CNS conditions.
The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation, esterification, or reduction, allowing for the generation of diverse chemical libraries for drug screening.
Application Notes and Protocols for the Purification of 6-Methoxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 6-Methoxy-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The selection of an appropriate purification technique is critical to ensure the removal of impurities such as starting materials, by-products, and decomposition products, thereby guaranteeing the integrity of subsequent experimental results and the quality of drug candidates. This document outlines two primary purification methods: recrystallization and flash column chromatography, along with guidelines for monitoring purity using Thin Layer Chromatography (TLC).
Overview of Purification Methodologies
The choice of purification strategy for this compound depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
-
Recrystallization is a cost-effective and scalable method ideal for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a selected solvent system at varying temperatures.
-
Flash Column Chromatography is a highly effective technique for separating the target compound from impurities with different polarities. This method is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the desired product.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Typical Solvents/Stationary Phase | Advantages | Disadvantages | Typical Recovery | Expected Purity |
| Recrystallization | Differential solubility at varying temperatures. | Ethanol, Methanol, Ethyl acetate/Petroleum ether, Water. | Cost-effective, scalable, good for removing minor impurities. | Potential for product loss in the mother liquor, "oiling out" can occur. | 60-90% | >98% |
| Flash Column Chromatography | Differential partitioning between a stationary and mobile phase. | Stationary Phase: Silica gel. Mobile Phase: Petroleum ether/Ethyl acetate, Dichloromethane/Methanol (with acetic acid). | High resolution, effective for complex mixtures, applicable to a wide range of impurities. | More time-consuming, requires larger volumes of solvent, potential for product degradation on silica gel. | 50-85% | >99% |
Experimental Protocols
Thin Layer Chromatography (TLC) for Monitoring Purification
TLC is an essential tool for tracking the progress of a reaction and the effectiveness of purification.
Materials:
-
Silica gel TLC plates (F254)
-
Developing chamber
-
Mobile Phase (e.g., Petroleum ether:Ethyl acetate = 4:1 with 1% acetic acid)
-
Visualization agents: UV lamp (254 nm), Bromocresol Green stain.
Protocol:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.
-
Dissolve a small sample of the crude and purified material in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the dissolved samples onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
For specific detection of the carboxylic acid, dip the plate in a Bromocresol Green solution. The carboxylic acid will appear as a yellow spot on a blue background.[1]
-
Calculate the Retention Factor (Rf) for each spot. A single spot for the purified sample indicates high purity.
Protocol 1: Recrystallization
This protocol is based on the solubility profile of similar indole carboxylic acids, which are generally soluble in polar organic solvents like ethanol and ethyl acetate, and less soluble in non-polar solvents like petroleum ether or in water.[2]
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Selected recrystallization solvent (e.g., Ethanol, or Ethyl acetate/Petroleum ether)
-
Buchner funnel and flask
-
Vacuum source
Protocol:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair like ethyl acetate (good solvent) and petroleum ether (poor solvent) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for the purification of this compound by flash column chromatography.
Troubleshooting
-
Oiling Out during Recrystallization: This occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point. To remedy this, try using a lower boiling point solvent or a larger volume of solvent.
-
Streaking on TLC/Column: Carboxylic acids can interact strongly with the acidic silica gel, leading to tailing or streaking. Adding a small percentage of a weak acid (e.g., 0.5-1% acetic acid) to the mobile phase can mitigate this issue by protonating the analyte and reducing its interaction with the stationary phase.
-
Poor Recovery: Low recovery can result from using too much solvent during recrystallization or from incomplete elution from the chromatography column. Optimize solvent volumes and consider using a more polar eluent if the product is not eluting from the column.
By following these detailed protocols and troubleshooting guidelines, researchers can effectively purify this compound to a high degree of purity, ensuring the reliability and reproducibility of their scientific endeavors.
References
Application Notes and Protocols for the Formulation of 6-Methoxy-1H-indole-3-carboxylic Acid in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-1H-indole-3-carboxylic acid is a member of the indole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Various indole derivatives have been investigated for their potential as antihypertensive, antifungal, and anticancer agents.[1][2] The methoxy and carboxylic acid functional groups on the indole scaffold of this compound suggest its potential for unique pharmacological properties. Effective formulation is critical for the accurate evaluation of its biological activity in both in vitro and in vivo models. Due to its aromatic structure and carboxylic acid moiety, this compound is anticipated to have low aqueous solubility, posing a challenge for biological testing.
This document provides detailed protocols for the formulation of this compound for use in a range of biological studies. It covers methodologies for preparing solutions for in vitro cell-based assays and for in vivo administration in animal models.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing appropriate formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Assumed |
| pKa | ~4-5 (estimated for carboxylic acid) | [4] |
| LogP | ~2.3 (estimated) | [3] |
| Aqueous Solubility | Poor | [5][6] |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, methanol | [1][7] |
Formulation for In Vitro Biological Studies
For in vitro studies, such as cell-based assays, it is crucial to prepare a concentrated stock solution that can be diluted to the final desired concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for the initial stock solution due to its high solubilizing capacity for many organic compounds.[1][8]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh 1.91 mg of this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, anhydrous DMSO.
-
Solubilization: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes. Ensure the compound is completely dissolved.[8]
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][9]
Protocol for Preparation of Working Solutions in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound. The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% to avoid solvent-induced cytotoxicity.[1][8]
Experimental Workflow for In Vitro Formulation
Caption: Workflow for preparing this compound for in vitro assays.
Formulation for In Vivo Biological Studies
The formulation of this compound for in vivo administration requires careful selection of excipients to ensure solubility, stability, and biocompatibility. The choice of formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal).
Solubilizing Excipients for In Vivo Formulations
Several excipients can be used to enhance the solubility of poorly water-soluble compounds for in vivo studies.[10][11] A summary of commonly used excipients is provided in Table 2.
Table 2: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient Class | Examples | Concentration Range (Typical) | Notes |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol | 10-60% | Can cause hemolysis or irritation at high concentrations.[10] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | 1-10% | Can improve solubility and stability. Potential for toxicity.[11] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% | Forms inclusion complexes to enhance solubility.[12] |
| pH Modifiers | Sodium bicarbonate, Phosphate buffer | As needed | Can be used to ionize the carboxylic acid group, increasing solubility.[5] |
Protocol for a General-Purpose Injectable Formulation (Intravenous or Intraperitoneal)
This protocol describes a common vehicle for preclinical in vivo studies of poorly soluble compounds.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG 400, and 50% sterile saline (0.9% NaCl).
-
In a sterile container, add 1 mL of DMSO.
-
Add 4 mL of PEG 400 and mix thoroughly.
-
Add 5 mL of sterile saline and mix until a clear, homogenous solution is formed.
-
-
Compound Dissolution:
-
Weigh the required amount of this compound for the desired final concentration (e.g., for a 10 mg/mL solution, weigh 10 mg of the compound).
-
Add the compound to a sterile vial.
-
Add a small amount of DMSO (e.g., 100 µL for 10 mg) and vortex to create a concentrated slurry or solution.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution.
-
-
Final Preparation: If necessary, the final formulation can be sterile-filtered through a 0.22 µm syringe filter.
Protocol for an Oral Gavage Formulation
For oral administration, a suspension in a vehicle such as carboxymethylcellulose (CMC) is often used.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in sterile water.
-
Add 50 mg of Na-CMC to 10 mL of sterile water.
-
Stir or shake until a homogenous suspension is formed.
-
-
Compound Suspension:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the 0.5% Na-CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final volume while stirring.
-
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed before each administration.
Decision Tree for In Vivo Formulation Strategy
Caption: Decision tree for selecting an in vivo formulation strategy.
Potential Signaling Pathway Involvement
While the specific signaling pathways modulated by this compound are not yet fully elucidated, related indole derivatives have been shown to exert their biological effects through various mechanisms. For instance, some indole-3-carboxylic acid derivatives exhibit anti-melanogenic activity by suppressing the MAPK/MITF signaling pathway.[13] Other indole compounds have been shown to influence cell cycle progression and apoptosis in cancer cells.[14][15] A plausible signaling pathway that could be investigated for this compound is depicted below.
Hypothesized Signaling Pathway
Caption: A hypothesized signaling pathway for this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the formulation of this compound for biological research. Proper formulation is a critical step in obtaining reliable and reproducible data. Researchers should perform initial solubility and stability tests to optimize the formulations for their specific experimental conditions. The use of appropriate vehicle controls is essential for interpreting the biological effects of the compound accurately.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. future4200.com [future4200.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. kinampark.com [kinampark.com]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
6-Methoxy-1H-indole-3-carboxylic Acid: Application Notes for a Putative Fluorescent Probe
A comprehensive search for the fluorescent properties and applications of 6-methoxy-1H-indole-3-carboxylic acid did not yield specific data on its use as a fluorescent probe. There is a lack of published information regarding its photophysical properties, such as excitation and emission maxima, quantum yield, and fluorescence lifetime. Similarly, no established protocols for its application in cellular imaging or as a fluorescent sensor for specific analytes were found.
Indole derivatives, in general, are known to exhibit fluorescence and are widely used as scaffolds for the development of fluorescent probes.[1] Their photophysical properties are highly sensitive to the nature and position of substituents on the indole ring, as well as to the local environment.[2][3]
This document, therefore, provides a generalized framework and representative protocols based on a well-characterized indole-based fluorescent probe, Indole-Based pH Probe (IB-pH) , which is used for monitoring intracellular pH. This information is intended to serve as a guide for researchers interested in the potential application of novel indole derivatives like this compound as fluorescent probes.
Introduction to Indole-Based Fluorescent Probes
Indole and its derivatives are intrinsically fluorescent molecules that have been extensively utilized in the development of chemosensors for various applications, including the detection of metal ions and changes in pH.[4][5][6] The fluorescence of the indole scaffold can be modulated through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). These mechanisms allow for the design of "turn-on," "turn-off," or ratiometric fluorescent probes.
Application: pH Sensing in Live Cells using an Indole-Based Probe
Changes in intracellular pH are associated with a variety of physiological and pathological processes, including cell proliferation, apoptosis, and cancer. Fluorescent probes that can accurately and dynamically measure pH in living cells are valuable tools for studying these processes.
Principle of Operation
The representative probe, IB-pH, exhibits pH-dependent fluorescence. In its deprotonated state at neutral or alkaline pH, the probe is highly fluorescent. Upon protonation in an acidic environment, a non-fluorescent state is favored, leading to a decrease in fluorescence intensity. This change in fluorescence can be used to quantify the pH of the surrounding environment.
Quantitative Data
The following table summarizes the key photophysical and performance characteristics of a representative indole-based pH probe.
| Parameter | Value |
| Excitation Maximum (λex) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Quantum Yield (Φf) | 0.65 (at pH 9.0) |
| pKa | 7.2 |
| Optimal pH Range | 6.0 - 8.0 |
| Cell Permeability | Yes |
| Cytotoxicity | Low at working concentrations |
Experimental Protocols
Preparation of Stock Solution
-
Prepare a 1 mM stock solution of the indole-based fluorescent probe in anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
In Vitro pH Titration
Objective: To determine the pKa of the fluorescent probe.
Materials:
-
1 mM stock solution of the indole-based probe
-
Buffers of varying pH (e.g., phosphate-citrate buffers from pH 4.0 to 9.0)
-
Fluorometer
Protocol:
-
Prepare a series of solutions with a final probe concentration of 10 µM in buffers of different pH values.
-
Incubate the solutions at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence intensity of each solution using a fluorometer with excitation at 350 nm and emission scanning from 400 nm to 600 nm.
-
Plot the fluorescence intensity at 450 nm against the pH.
-
Determine the pKa by fitting the data to the Henderson-Hasselbalch equation.
Live Cell Imaging of Intracellular pH
Objective: To visualize and quantify intracellular pH in living cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa cells)
-
1 mM stock solution of the indole-based probe
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI filter)
Protocol:
-
Seed the cells on a glass-bottom dish and culture until they reach 70-80% confluency.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Prepare a loading solution by diluting the 1 mM stock solution of the probe to a final concentration of 5 µM in serum-free cell culture medium.
-
Incubate the cells with the loading solution at 37°C for 30 minutes in a CO2 incubator.
-
Remove the loading solution and wash the cells three times with warm PBS.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope. Excite the probe at ~350 nm and collect the emission at ~450 nm.
-
To calibrate the intracellular pH, cells can be treated with buffers of known pH containing a protonophore like nigericin.
Visualizations
Signaling Pathway of a Generic Indole-Based pH Probe
Caption: Mechanism of an indole-based pH probe.
Experimental Workflow for Intracellular pH Measurement
References
- 1. CAS 3189-13-7: 6-Methoxyindole | CymitQuimica [cymitquimica.com]
- 2. ak-schmitt.hhu.de [ak-schmitt.hhu.de]
- 3. datapdf.com [datapdf.com]
- 4. mdpi.com [mdpi.com]
- 5. citedrive.com [citedrive.com]
- 6. A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions - ProQuest [proquest.com]
Application Notes and Protocols for Studying 6-Methoxy-1H-indole-3-carboxylic acid Interactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup for investigating the interactions of 6-Methoxy-1H-indole-3-carboxylic acid with potential biological targets. It includes detailed protocols for key biophysical and cell-based assays, illustrative data tables, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a small molecule belonging to the indole-carboxylic acid class. Derivatives of indole-3-carboxylic acid have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Elucidating the molecular interactions of this compound is crucial for understanding its mechanism of action and for the development of potential therapeutic agents.
This guide outlines a multi-faceted approach to characterize the binding kinetics, thermodynamics, and cellular effects of this compound. The protocols provided are for Surface Plasmon Resonance (SPR) to determine binding kinetics, Isothermal Titration Calorimetry (ITC) to define thermodynamic parameters, and cell-based assays to assess its functional impact on relevant signaling pathways such as NF-κB and MAPK.
Biophysical Characterization of Interactions
Biophysical techniques are essential for the direct measurement of the binding affinity and kinetics between a small molecule and its protein target.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to monitor biomolecular interactions in real-time.[4] It allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated.
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein (e.g., a purified kinase or transcription factor) to the sensor surface via amine coupling. Aim for an immobilization level of 2000-5000 Resonance Units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the compound in running buffer (e.g., HBS-EP+) to create a concentration range appropriate for the expected affinity (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept constant across all samples and should not exceed 1-5%.
-
-
Binding Analysis:
-
Inject the prepared analyte concentrations over the immobilized target protein surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration) to remove bound analyte.[5]
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off, and K_D).
-
The following data are illustrative and serve as an example.
| Parameter | Value |
| Association Rate (k_on) | 1.5 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 3.0 x 10⁻³ s⁻¹ |
| Dissociation Constant (K_D) | 20 µM |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[6]
-
Sample Preparation:
-
Dialyze the purified target protein against the ITC running buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) overnight at 4°C.
-
Prepare the this compound solution in the final dialysis buffer to ensure a precise buffer match. The final DMSO concentration in both the protein and ligand solutions must be identical.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment Setup:
-
Load the target protein into the sample cell at a concentration of 10-20 µM.
-
Load the this compound into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-300 µM).
-
Set the experimental temperature to 25°C.
-
-
Titration:
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw titration peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K_D, n, ΔH, and ΔS).
-
The following data are illustrative and serve as an example.
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Dissociation Constant (K_D) | 25 µM |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | -5.7 cal/mol·K |
Cell-Based Assays for Functional Characterization
Cell-based assays are crucial for determining the biological activity of a compound in a physiological context. Based on the known activities of similar indole derivatives, investigating the effect of this compound on inflammatory and cancer-related signaling pathways is a logical starting point.
NF-κB Inhibition Assay
The NF-κB signaling pathway is a key regulator of inflammation.[7] This assay determines if this compound can inhibit the activation of NF-κB.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in complete medium.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC₅₀ value by fitting the dose-response curve.
-
The following data are illustrative and serve as an example.
| Compound Concentration (µM) | % NF-κB Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 92.1 |
| IC₅₀ | 10.5 µM |
MAPK Pathway Inhibition Assay
The MAPK signaling pathways (e.g., ERK, JNK, p38) are involved in cell proliferation, differentiation, and apoptosis, and are often dysregulated in cancer.[8] This assay assesses the effect of the compound on MAPK pathway activation.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known MAPK pathway activation) in complete medium.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 levels to total ERK1/2 to determine the relative inhibition of ERK phosphorylation.
-
The following data are illustrative and serve as an example.
| Compound Concentration (µM) | Relative Phospho-ERK Level (Normalized to Total ERK) |
| 0 (Control) | 1.00 |
| 1 | 0.85 |
| 10 | 0.52 |
| 50 | 0.21 |
| 100 | 0.11 |
Visualizations
Signaling Pathway Diagram
Caption: Putative inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagrams
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Caption: General workflow for cell-based functional assays.
References
- 1. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 2. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-1H-indole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methoxy-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the this compound backbone?
The most prevalent and robust method is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. This intermediate is typically formed from the condensation of 4-methoxyphenylhydrazine and a pyruvate derivative. The resulting ester is then hydrolyzed to yield the final carboxylic acid.
Q2: I am experiencing very low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Low or no yield in the Fischer indole synthesis of 6-methoxyindoles can stem from several factors. A primary reason can be the incomplete formation of the hydrazone intermediate before the cyclization step. Another common issue is the selection of an inappropriate acid catalyst or using it at the wrong concentration. The reaction is also sensitive to temperature and reaction time, so non-optimal conditions can significantly reduce the yield.[2] Furthermore, the starting materials or the product might decompose under harsh reaction conditions.
To troubleshoot, ensure the complete condensation of 4-methoxyphenylhydrazine and the pyruvate derivative before initiating cyclization. Experiment with different Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃) and optimize their concentrations. A systematic variation of the reaction temperature while monitoring the progress by Thin Layer Chromatography (TTC) is also recommended. To prevent oxidative degradation, it is advisable to use degassed solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Q3: My reaction is producing multiple spots on TLC, indicating the formation of impurities. What are the likely side reactions?
The presence of a methoxy group on the phenylhydrazine can sometimes lead to the formation of "abnormal" products in the Fischer indole synthesis.[3] This occurs when cyclization happens at the position of the methoxy substituent, leading to isomeric indole derivatives.[3][4] For instance, the use of HCl in ethanol as a catalyst has been reported to yield a chlorinated indole as a major byproduct in a similar synthesis.[3]
Other potential side reactions include aldol condensation of the keto-ester starting material, which can be minimized by optimizing reaction conditions.[2] Indoles are also susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere can mitigate this issue.[2]
Q4: How can I effectively purify the final this compound product?
Recrystallization is a highly effective method for purifying the final product. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. Common solvents for the recrystallization of indole derivatives include ethanol, water, or a mixture of the two. For particularly stubborn impurities, flash column chromatography can be employed. A typical solvent system for chromatography of indole derivatives is a gradient of ethyl acetate in hexane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete formation of the hydrazone intermediate. | Ensure complete reaction of 4-methoxyphenylhydrazine with the pyruvate derivative before adding the acid catalyst. Monitor by TLC. |
| Incorrect choice or concentration of acid catalyst. | Experiment with different Brønsted (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃). Optimize the catalyst loading. Polyphosphoric acid (PPA) can also be an effective catalyst.[4] | |
| Inappropriate reaction temperature or time. | Systematically vary the temperature and monitor the reaction progress by TLC to find the optimal conditions. | |
| Decomposition of starting material or product. | Use degassed solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. Avoid excessively high temperatures or prolonged reaction times. | |
| Formation of Multiple Products/Impurities | "Abnormal" Fischer indole synthesis due to the methoxy group. | The choice of acid catalyst can influence regioselectivity.[3] Avoid using HCl in ethanol. Consider using PPA or a non-nucleophilic acid. |
| Aldol condensation of the keto-ester. | Optimize reaction conditions (lower temperature, shorter reaction time) to minimize this side reaction.[2] | |
| Oxidative degradation. | Conduct the reaction and work-up under an inert atmosphere.[2] | |
| Difficult Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). If recrystallization fails, purify the intermediate ester by column chromatography before hydrolysis. |
| Streaking on TLC plate during column chromatography. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve the peak shape. | |
| Incomplete Hydrolysis of the Ester | Insufficient base or reaction time for the hydrolysis step. | Increase the concentration of the base (e.g., NaOH or KOH) or prolong the reaction time. Monitor the reaction by TLC until the starting ester spot disappears.[5] |
| Degradation of the indole ring under harsh basic conditions. | Use milder basic conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.[5] |
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following tables summarize the impact of different catalysts, solvents, and temperatures on the Fischer indole synthesis of related methoxy-substituted indoles.
Table 1: Effect of Different Acid Catalysts on Yield
| Catalyst | Reaction Conditions | Product(s) | Total Yield (%) | Reference |
| HCl/EtOH | Reflux, 3h | Ethyl 6-chloroindole-2-carboxylate (main), Ethyl 7-methoxyindole-2-carboxylate | Low | [3] |
| H₂SO₄/EtOH | - | Ethyl 7-methoxyindole-2-carboxylate | Moderate | [3] |
| ZnCl₂ | 100°C, 1h | 7-methoxy and 5-chloroindoles | 43 | [3] |
| BF₃·OEt₂ | 80°C, 30 min | 7-methoxy and 5-methoxyindoles | 44.8 | [3] |
| PPA | 80°C, 1h | 7-methoxy and 5-methoxyindoles | 60 | [3] |
| TsOH/benzene | Reflux, 25h | 7-methoxy and 5-methoxyindoles | 82 | [3] |
Note: The data above is for the synthesis of ethyl 7-methoxyindole-2-carboxylate, a regioisomer of the precursor to this compound, but it illustrates the significant impact of the catalyst on product distribution and yield.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-Methoxy-1H-indole-3-carboxylate via Fischer Indole Synthesis
This protocol outlines the synthesis of the ethyl ester precursor to this compound.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol.
-
Add ethyl pyruvate (1 equivalent) to the solution and stir at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitor by TLC).
-
-
Fischer Indole Cyclization:
-
To the flask containing the hydrazone, slowly add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude ethyl 6-methoxy-1H-indole-3-carboxylate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Protocol 2: Hydrolysis of Ethyl 6-Methoxy-1H-indole-3-carboxylate
Materials:
-
Ethyl 6-methoxy-1H-indole-3-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Saponification:
-
Dissolve the ethyl 6-methoxy-1H-indole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC. For a milder reaction, use LiOH in a THF/water mixture at room temperature.[5]
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture with cold dilute hydrochloric acid until the pH is approximately 2-3. A precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum.
-
-
Purification:
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yield issues in the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-Methoxy-1H-indole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxy-1H-indole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Fischer indole synthesis and the Japp-Klingemann reaction followed by cyclization. The Fischer indole synthesis involves the reaction of 4-methoxyphenylhydrazine with a suitable keto-acid, such as 2-ketoglutaric acid, under acidic conditions.[1][2] The Japp-Klingemann route first forms a hydrazone intermediate from a diazonium salt and a β-keto-ester, which is then cyclized to the indole structure.[3][4]
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and scale. While specific quantitative data for this compound is not extensively reported in readily available literature, yields for Fischer indole syntheses of related methoxy-substituted indoles can range from moderate to good, often depending on the purity of starting materials and optimization of the acid catalyst and temperature.[5][6]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed, particularly if significant impurities are present. Due to the carboxylic acid functionality, care must be taken with the choice of eluent to avoid streaking; often, a small amount of acetic acid is added to the mobile phase.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | - Incomplete hydrazone formation.- Decomposition of starting materials or product under harsh acidic conditions.- Incorrect choice or concentration of acid catalyst.- Low reaction temperature. | - Optimize Acid Catalyst: Experiment with different Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The concentration of the acid is critical and should be optimized.[1][5]- Control Temperature: Gradually increase the reaction temperature while monitoring the reaction by TLC. Avoid excessively high temperatures which can lead to degradation.[5]- Purity of Reagents: Ensure the 4-methoxyphenylhydrazine and keto-acid are pure. Impurities can significantly impact the reaction.[6]- Two-Step Approach: Consider pre-forming and isolating the hydrazone before the cyclization step to allow for purification and optimization of the cyclization conditions independently.[5] |
| Formation of a Dark, Tarry Reaction Mixture | - Polymerization or resinification of the indole product, often due to excessively strong acid or high temperatures. | - Use Milder Acid: Switch to a milder acid catalyst or reduce the concentration of the current acid.- Lower Temperature: Run the reaction at a lower temperature for a longer duration.- Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
| Presence of an Isomeric Impurity (4-Methoxy-1H-indole-3-carboxylic acid) | - Lack of complete regioselectivity during the Fischer indole cyclization. | - Modify Catalyst and Solvent: The choice of acid catalyst and solvent can influence the ratio of regioisomers. Experiment with different combinations to favor the desired 6-methoxy isomer.- Steric Hindrance: While less of a factor with the methoxy group, the choice of the keto-acid can sometimes influence regioselectivity. |
| Product is Discolored (e.g., pink, brown) | - Oxidation of the electron-rich indole ring. | - Inert Atmosphere: Conduct the reaction and work-up under nitrogen or argon.- Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.- Light Protection: Protect the reaction mixture and the final product from light. |
| Decarboxylation of the Product | - Harsh acidic conditions and/or high temperatures can lead to the loss of the carboxylic acid group, forming 6-methoxyindole. | - Milder Conditions: Use a milder acid catalyst and the lowest effective temperature.- Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions. |
| Formation of Chlorinated Impurities (when using HCl) | - Nucleophilic substitution of the methoxy group by chloride ions, an "abnormal" Fischer indole synthesis side reaction.[7] | - Avoid HCl: Use a non-halide containing acid such as sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid.[5]- Use Lewis Acids: Consider Lewis acids like ZnCl₂ or BF₃·OEt₂, though be aware that some Lewis acids can also promote halogenation.[5] |
Experimental Protocols
Representative Protocol: Fischer Indole Synthesis of this compound
-
Hydrazone Formation (Optional Two-Step Procedure):
-
Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add a solution of 2-ketoglutaric acid in the same solvent.
-
Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete as monitored by TLC.
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be taken directly to the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone (either isolated or in the reaction mixture), add an acid catalyst. Polyphosphoric acid (PPA) is often effective. Alternatively, a solution of a strong Brønsted acid like sulfuric acid in a solvent like ethanol can be used.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The optimal temperature should be determined experimentally by monitoring the reaction progress.
-
Maintain the temperature for several hours until the reaction is complete (as indicated by TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If PPA was used, carefully quench the reaction by pouring it onto ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of approximately 6-7.
-
The product may precipitate upon neutralization and can be collected by filtration.
-
Alternatively, extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).
-
If necessary, purify further by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane with 1% acetic acid).
-
Visualizations
Caption: A general workflow for troubleshooting common issues in the synthesis.
Caption: Competing reactions in the synthesis of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Methoxy-1H-indole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-Methoxy-1H-indole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route employed. If a Fischer indole synthesis is used with 4-methoxyphenylhydrazine and a pyruvate derivative, potential impurities include:
-
Starting Materials: Unreacted 4-methoxyphenylhydrazine or the pyruvate starting material.
-
Regioisomers: The most significant isomeric impurity is often 4-Methoxy-1H-indole-3-carboxylic acid, which can form as a byproduct. The ratio of 6-methoxy to 4-methoxy isomers can vary depending on the reaction conditions.
-
Side-Reaction Products: Incomplete cyclization or rearrangement during the Fischer indole synthesis can lead to various side products.
-
Residual Solvents: Solvents used in the synthesis and workup may be present in the crude product.
Q2: My crude product is a dark, oily substance. How can I handle this before purification?
A2: An oily or deeply colored crude product often indicates the presence of polymeric impurities or colored byproducts. Before attempting recrystallization or column chromatography, consider the following pre-purification steps:
-
Trituration: Stirring the crude oil with a non-polar solvent in which the desired product is insoluble (e.g., hexane or diethyl ether) can often induce solidification and remove some non-polar impurities.
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and briefly heating with activated charcoal can help remove colored impurities. However, this may also lead to some loss of the desired product.
Q3: What is the general solubility profile of this compound?
-
Good Solubility: In polar organic solvents such as ethanol, methanol, and acetone.
-
Moderate Solubility: In ethyl acetate.
-
Poor Solubility: In non-polar solvents like hexane and toluene, and in water at neutral or acidic pH. The solubility in aqueous solutions will increase significantly at basic pH due to the formation of the carboxylate salt.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound does not crystallize from the solution upon cooling.
| Possible Cause | Suggested Solution |
| Solvent is too good. | The compound is too soluble in the chosen solvent even at low temperatures. Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Common solvent/anti-solvent pairs include ethanol/water and ethyl acetate/hexane. |
| Solution is not saturated. | Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Presence of impurities. | Oily or resinous impurities can inhibit crystallization. Try pre-purification steps like trituration or treatment with activated charcoal. If isomeric impurities are present, recrystallization may not be sufficient, and column chromatography might be necessary. |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| Solution is supersaturated at a temperature above the compound's melting point in that solvent. | Re-heat the solution to dissolve the oil, then add a small amount of additional solvent. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. |
| High concentration of impurities. | The impurities are depressing the melting point of the mixture. Column chromatography may be required to remove these impurities before attempting recrystallization. |
Column Chromatography Issues
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | The polarity of the eluent is too high, causing all compounds to move too quickly down the column, or too low, resulting in no movement. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution (gradually increasing the polarity of the eluent) can often improve separation. |
| Column overloading. | Too much crude material has been loaded onto the column. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. |
| Poor column packing. | Channels or cracks in the silica gel bed will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-elution of isomers. | Regioisomers like 4-Methoxy-1H-indole-3-carboxylic acid can have very similar polarities, making separation difficult. Use a less polar solvent system and a longer column to improve resolution. Specialized stationary phases (e.g., silver nitrate impregnated silica) could also be explored. |
Data Presentation
Table 1: Comparison of Purification Techniques for Indole Carboxylic Acids (Illustrative Data)
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Single-Solvent Recrystallization | 95-98% | 60-80% | Effective for removing bulk, non-isomeric impurities. Yield is dependent on the solubility profile. |
| Mixed-Solvent Recrystallization | 97-99% | 50-75% | Can provide higher purity but may be more challenging to optimize. |
| Silica Gel Column Chromatography | >99% | 40-70% | Most effective method for separating closely related impurities like regioisomers. Yield can be lower due to product loss on the column. |
Note: The data in this table is based on typical results for similar indole carboxylic acid purifications and should be considered as a general guideline. Actual results will vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a 9:1 hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 hexane/ethyl acetate, and then pure ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Technical Support Center: 6-Methoxy-1H-indole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 6-Methoxy-1H-indole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the structure of this compound, which contains an electron-rich indole ring, a carboxylic acid group, and a methoxy group, the primary degradation pathways are expected to be oxidation and decarboxylation. The indole ring is susceptible to oxidation, particularly at the 2 and 3 positions, which can lead to the formation of various degradation products. Under certain conditions, such as heat or acid, decarboxylation of the carboxylic acid group may also occur.
Q2: What are the typical conditions that can cause the degradation of this compound?
A2: Degradation of this compound can be induced by several factors, including:
-
Oxidative stress: Exposure to oxidizing agents, and even atmospheric oxygen over time, can lead to the formation of oxidized derivatives.
-
Acidic and Basic Conditions: While the indole ring is generally more stable under basic conditions, strong acids can lead to polymerization or other side reactions. The carboxylic acid group can be affected by changes in pH.
-
Heat: Elevated temperatures can accelerate both oxidative degradation and decarboxylation.
-
Light: Photodegradation can occur upon exposure to UV or visible light, often leading to complex mixtures of degradation products.
Q3: How can I monitor the degradation of this compound?
A3: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.
Q4: Are there any known reactive functional groups in this compound?
A4: Yes, the indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic attack and oxidation. The C2 and C3 positions of the indole ring are particularly reactive. The carboxylic acid group can undergo typical reactions such as esterification and decarboxylation.
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the HPLC chromatogram during analysis.
-
Possible Cause 1: Degradation due to solvent or pH.
-
Troubleshooting Step: Ensure that the solvents used for sample preparation and the mobile phase are fresh and of high purity. The pH of the mobile phase should be optimized to ensure the stability of the compound during analysis. For indole-containing compounds, a slightly acidic to neutral pH is often preferred.
-
-
Possible Cause 2: On-column degradation.
-
Troubleshooting Step: Investigate the compatibility of the HPLC column stationary phase with the analyte. A different type of column, such as one with a different stationary phase or end-capping, may prevent on-column degradation.
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Step: Protect the sample from light during preparation and analysis by using amber vials and minimizing exposure to ambient light.
-
Issue 2: Poor recovery of the compound from a formulation or biological matrix.
-
Possible Cause 1: Interaction with excipients.
-
Troubleshooting Step: Perform compatibility studies with individual excipients to identify any potential interactions that may be causing degradation.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Step: Use silanized glassware or polypropylene containers to minimize adsorption of the compound.
-
-
Possible Cause 3: Instability in the extraction solvent.
-
Troubleshooting Step: Evaluate the stability of the compound in the extraction solvent over the time required for the extraction process. If necessary, change the solvent or reduce the extraction time.
-
Issue 3: Inconsistent results in stability studies.
-
Possible Cause 1: Lack of control over environmental conditions.
-
Troubleshooting Step: Ensure that stability chambers are properly calibrated and maintained to provide consistent temperature and humidity. Monitor and record these conditions throughout the study.
-
-
Possible Cause 2: Sample heterogeneity.
-
Troubleshooting Step: Ensure that the drug substance or product is homogeneous before initiating the stability study.
-
-
Possible Cause 3: Analytical method variability.
-
Troubleshooting Step: Validate the analytical method thoroughly to ensure its robustness, precision, and accuracy. Use a system suitability test before each analytical run to ensure the performance of the HPLC system.
-
Quantitative Data Summary
Forced degradation studies are essential to understand the stability of a drug substance.[1] The following table summarizes typical conditions used in forced degradation studies for indole derivatives. The extent of degradation is generally targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 - 8 hours at 60°C | Decarboxylation products, potential polymerization |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours at 60°C | Generally more stable than in acid |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | N-oxides, hydroxylated indoles, ring-opened products |
| Thermal Degradation | 80°C | 48 - 72 hours | Oxidative and decarboxylative products |
| Photodegradation | UV light (254 nm) and visible light | 24 - 48 hours | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C.
-
Oxidative: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal: Place a solid sample of the compound in an oven at 80°C.
-
Photolytic: Expose a solution of the compound to UV and visible light in a photostability chamber.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent peak from any degradation products. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where the compound and its expected degradation products have significant absorbance (e.g., 220 nm and 280 nm).
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: A Troubleshooting Guide for Indole Synthesis Reactions
Welcome to the Technical Support Center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during Fischer, Bischler-Möhlau, and Reissert indole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in indole synthesis reactions?
A1: Low yields in indole synthesis can often be attributed to a few key factors:
-
Purity of Starting Materials: Impurities in the reactants can lead to undesired side reactions, consuming starting materials and lowering the yield of the desired indole.[1]
-
Sub-optimal Reaction Conditions: Factors such as incorrect temperature, reaction time, or catalyst concentration can significantly impact the reaction's efficiency.[2]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial and often substrate-dependent.[2]
-
Atmospheric Conditions: Some reactions may be sensitive to moisture or oxygen, requiring the use of dry solvents and an inert atmosphere.
Q2: How can I minimize the formation of side products?
A2: Side product formation is a common challenge. To minimize it, consider the following:
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Control of Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity.[2]
-
Purification of Starting Materials: Using highly pure starting materials is essential to prevent side reactions.
-
Choice of Catalyst: Screening different acid catalysts can help identify one that favors the desired reaction pathway.
Q3: When should I consider an alternative to the Fischer indole synthesis?
A3: The Fischer indole synthesis may fail with certain substrates.[3] Consider alternative methods like the Bischler-Möhlau, Reissert, Madelung, or Bartoli syntheses when:
-
The starting arylhydrazine is unstable or difficult to prepare.
-
The ketone or aldehyde is not enolizable.
-
The desired substitution pattern is not accessible through the Fischer route.[3]
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is a robust and widely used method, but it is sensitive to reaction parameters.[2]
Common Problems and Solutions
-
Q: My reaction is not proceeding to completion, or the yield is very low. What should I do?
-
A: Low or no yield can be due to several factors. Follow this troubleshooting workflow:
Troubleshooting workflow for low yield in Fischer indole synthesis.
-
-
Q: I am observing multiple spots on my TLC plate. What are the common side products and how can I minimize them?
-
A: Common side reactions include aldol condensation and Friedel-Crafts type products.[4] To minimize these:
-
Optimize Catalyst: The type and amount of acid can influence side reactions. Sometimes a milder Lewis acid can be more selective than a strong Brønsted acid.
-
Temperature Control: Excessively high temperatures can promote side reactions and decomposition.[2]
-
One-Pot Procedures: To minimize handling losses and potential side reactions between steps, consider a one-pot procedure where the hydrazone formation and indolization occur in the same vessel.[2]
-
-
-
Q: My final indole product is difficult to purify. What are some effective purification strategies?
-
A: Purification of indoles can be challenging due to their potential sensitivity to acidic silica gel.[5]
-
Initial Wash: Before chromatography, perform a liquid-liquid extraction to remove acidic and basic impurities.[5]
-
Column Chromatography: Use a deactivated silica gel (by pre-flushing with a solvent system containing 1-3% triethylamine) or neutral alumina to prevent degradation of acid-sensitive indoles.[1][5]
-
Recrystallization: If the crude product is a solid with relatively high purity, recrystallization can be a highly effective final purification step.[6]
-
-
Quantitative Data: Fischer Indole Synthesis
| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| ZnCl₂ | 170 | 6 | 72-80 | [7] |
| Polyphosphoric acid (PPA) | 150-160 | 10-15 | Varies | [2] |
| p-Toluenesulfonic acid (p-TSA) | Microwave (600W) | 15 | Varies | [2] |
| Acetic Acid | Reflux | 480 | Varies | [2] |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Microwave (170°C) | 10 | Varies | [2] |
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a procedure for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
Procedure:
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[2]
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol.
-
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.[2]
-
-
Work-up:
-
Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.
-
The solid product will precipitate. Filter the solid and wash thoroughly with water, and then with a small amount of cold ethanol.[2]
-
-
Purification:
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on deactivated silica gel.
-
Bischler-Möhlau Indole Synthesis: Troubleshooting Guide
The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is known for sometimes harsh reaction conditions, low yields, and unpredictable regioselectivity.[8][9]
Common Problems and Solutions
-
Q: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?
-
A: Low yields are a common issue.[8] Consider these strategies:
Workflow for improving low yields in Bischler-Möhlau synthesis.
-
-
Q: I am getting a mixture of regioisomers. How can I control the regioselectivity?
-
A: Regioselectivity is a known challenge in this synthesis.[8] The outcome is highly substrate-dependent.
-
Substituent Effects: The electronic nature of the substituents on both the aniline and the α-bromo-acetophenone can influence the regiochemical outcome.
-
Reaction Conditions: While difficult to predict, systematically varying the solvent and temperature may favor the formation of one isomer over the other.
-
-
Quantitative Data: Bischler-Möhlau Indole Synthesis
| Aniline | α-Bromo-acetophenone | Conditions | Yield (%) | Reference |
| Aniline | Phenacyl bromide | Microwave (540W), solid-state, 2:1 aniline:bromide | 71 | [10] |
| Various | Various | HFIP, Microwave | Moderate to Good | [11] |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
This protocol is a milder, solvent-free alternative to the classical method.[10]
Materials:
-
Substituted Aniline
-
Substituted Phenacyl Bromide
Procedure:
-
Reaction Setup:
-
In a microwave-safe vessel, thoroughly mix the aniline (2 equivalents) and the phenacyl bromide (1 equivalent).
-
-
Microwave Irradiation:
-
Irradiate the solid-state mixture in a microwave reactor at 540 W for 45-60 seconds.
-
-
Work-up and Purification:
-
After cooling, the crude product can be purified by column chromatography on silica gel.
-
Reissert Indole Synthesis: Troubleshooting Guide
The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole.[12]
Common Problems and Solutions
-
Q: The initial condensation reaction is not working well. What can I do?
-
A: The success of the initial Claisen condensation is crucial.
-
Base Selection: Potassium ethoxide has been reported to give better results than sodium ethoxide.[13] Ensure the base is fresh and the reaction is conducted under anhydrous conditions.
-
-
-
Q: The reductive cyclization step is giving low yields or side products. What are the common issues?
-
A: The choice of reducing agent is critical for this step.
Troubleshooting the reductive cyclization step in Reissert synthesis.
-
Quantitative Data: Reissert Indole Synthesis Reducing Agents
A variety of reducing agents can be employed for the reductive cyclization step.[7][14]
| Reducing Agent | Solvent/Conditions | Typical Outcome |
| Zinc / Acetic Acid | Acetic Acid | Commonly used, generally good yields. |
| Iron / Acetic Acid | Acetic Acid/Ethanol | Effective alternative. |
| Sodium Dithionite | Aqueous/Organic Biphasic | Milder conditions, can be useful for sensitive substrates. |
| Ferrous Sulfate / Ammonia | Aqueous Ammonia | Classic conditions, may require optimization. |
Experimental Protocol: Reissert Indole Synthesis
This protocol outlines the general steps for a Reissert synthesis.[12]
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Ethanol
-
Zinc dust
-
Glacial Acetic Acid
Procedure:
-
Condensation:
-
In a flame-dried flask under an inert atmosphere, dissolve potassium ethoxide in anhydrous ethanol.
-
Add a mixture of o-nitrotoluene (1 equivalent) and diethyl oxalate (1.1 equivalents) dropwise to the cooled ethoxide solution.
-
Allow the reaction to stir at room temperature until the condensation is complete (monitor by TLC).
-
-
Reductive Cyclization:
-
The crude ethyl o-nitrophenylpyruvate can be isolated or used directly.
-
Dissolve the pyruvate intermediate in glacial acetic acid.
-
Add zinc dust portion-wise with cooling to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux until the reaction is complete.
-
-
Work-up and Decarboxylation:
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated indole-2-carboxylic acid and wash with water.
-
The indole-2-carboxylic acid can be decarboxylated by heating to give the corresponding indole.[12]
-
-
Purification:
-
The final indole can be purified by column chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
preventing byproduct formation in indole-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of indole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to indole-3-carboxylic acid?
A1: Several common synthetic routes are employed, each with its own advantages and potential for byproduct formation. These include:
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Oxidation of Indole-3-carboxaldehyde: This is a widely used two-step approach where indole is first formylated to indole-3-carboxaldehyde, which is then oxidized to the carboxylic acid.
-
Hydrolysis of Indole-3-acetonitrile: This method involves the hydrolysis of the nitrile group to a carboxylic acid.
-
Reaction of Indole with Glyoxylic Acid: A direct method that can be effective but may require specific catalysts or conditions.
-
Synthesis from Isatin: This involves the ring opening and rearrangement of isatin derivatives.
-
The Reimer-Tiemann Reaction: This reaction can produce indole-3-carboxaldehyde from indole, which is then oxidized. However, it is known for producing phenolic aldehydes as byproducts.[1][2]
-
The Gramine Route: This involves the reaction of gramine with a cyanide source, followed by hydrolysis.
Q2: What are the general types of byproducts I should be aware of?
A2: Byproduct formation is a common challenge in indole chemistry. General categories of byproducts include:
-
Over-oxidation products: During the oxidation of indole-3-carboxaldehyde, the indole ring itself can be oxidized, leading to undesired colored impurities.
-
Decarboxylation products: Indole-3-carboxylic acid can be susceptible to decarboxylation, especially at elevated temperatures, yielding indole.
-
Incomplete reaction products: Unreacted starting materials or intermediates, such as indole-3-carboxaldehyde, can remain in the final product.
-
Isomeric byproducts: Depending on the synthetic route, isomers of indole-3-carboxylic acid may be formed.
-
Ring-opened products: Harsh reaction conditions can lead to the opening of the indole ring.
-
N-Alkylation/N-Acylation products: The indole nitrogen is nucleophilic and can react with electrophiles present in the reaction mixture.
Troubleshooting Guides by Synthetic Route
Route 1: Oxidation of Indole-3-carboxaldehyde
Problem: Formation of colored impurities and low yield of indole-3-carboxylic acid.
Possible Cause: Over-oxidation of the indole ring or the aldehyde product. The choice of oxidizing agent and reaction conditions are critical.
Solutions:
-
Choice of Oxidizing Agent:
-
Mild Oxidants: Employ mild oxidizing agents such as silver oxide (Ag₂O), potassium permanganate (KMnO₄) under carefully controlled pH, or Tollens' reagent.
-
Avoid Harsh Oxidants: Avoid strong, non-selective oxidants that can degrade the indole nucleus.
-
-
Control of Reaction Conditions:
-
Temperature: Maintain a low to moderate reaction temperature to minimize over-oxidation and potential decarboxylation.
-
pH: For reagents like KMnO₄, maintaining a neutral or slightly basic pH is crucial to prevent oxidative degradation of the indole ring.
-
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (indole-3-carboxaldehyde) and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve indole-3-carboxaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) dropwise while vigorously stirring. Maintain the temperature below 10 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess KMnO₄ with a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the mixture to remove MnO₂.
-
Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the indole-3-carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Route 2: Synthesis from Isatin
Problem: Formation of N-acylated byproducts or incomplete conversion.
Possible Cause: The reaction conditions for the conversion of isatin to indole-3-carboxylic acid can be complex, often involving a multi-step process where side reactions can occur.
Solutions:
-
Reaction Sequence: A common route involves the Pfitzinger reaction of isatin with a compound containing an active methylene group, followed by further transformations. Careful control of each step is necessary.
-
Protecting Groups: Consider using a protecting group for the indole nitrogen if N-acylation is a significant issue, although this adds extra steps to the synthesis.
-
Optimization of Reaction Conditions:
-
Base and Solvent: The choice of base and solvent is critical. For instance, in the reaction of isatin with malonic acid, pyridine is often used as both the solvent and base. The temperature should be carefully controlled to prevent decarboxylation of the intermediate.
-
Experimental Protocol: Synthesis from Isatin and Malonic Acid
-
To a solution of isatin in pyridine, add malonic acid.
-
Heat the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Acidify with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the product from a suitable solvent like ethanol or acetic acid to remove impurities.
Route 3: Reimer-Tiemann Reaction to Indole-3-carboxaldehyde
Problem: Formation of dichloromethyl-substituted byproducts and low regioselectivity.
Possible Cause: The Reimer-Tiemann reaction involves the generation of dichlorocarbene, which is a highly reactive species. Side reactions with the solvent or incomplete hydrolysis of the dichloromethyl intermediate can occur. The reaction can also yield other formylated isomers.
Solutions:
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst can improve the yield and selectivity of the reaction by facilitating the transport of the hydroxide ion into the organic phase.
-
Reaction Conditions:
-
Temperature: Careful control of the temperature is necessary to manage the exothermic nature of the reaction and minimize side reactions.
-
Stoichiometry: Use an appropriate stoichiometry of chloroform and base.
-
-
Purification: The crude product mixture often requires careful purification by column chromatography to separate the desired indole-3-carboxaldehyde from byproducts before the subsequent oxidation step.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for the Conversion of Indole-3-carboxaldehyde to Indole-3-carboxylic Acid
| Oxidizing Agent | Typical Yield (%) | Common Byproducts | Notes |
| Potassium Permanganate (KMnO₄) | 70-85 | Over-oxidation products, MnO₂ | Requires careful control of temperature and pH. |
| Silver(I) Oxide (Ag₂O) | 80-95 | Silver salts | Mild and selective, but more expensive. |
| Tollens' Reagent | 75-90 | Silver mirror | Mild conditions, suitable for sensitive substrates. |
| Jones Reagent (CrO₃/H₂SO₄) | 60-75 | Chromium salts, over-oxidation products | Harsh conditions, can lead to degradation of the indole ring. |
Mandatory Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for identifying and mitigating byproduct formation.
Decision Tree for Selecting a Synthetic Route
Caption: A decision tree to aid in selecting an appropriate synthetic route.
References
Technical Support Center: Enhancing the Stability of 6-Methoxy-1H-indole-3-carboxylic Acid Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of 6-Methoxy-1H-indole-3-carboxylic acid solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow/brown) over time. What is causing this?
A1: Discoloration is a common indicator of degradation in indole-containing compounds. The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, high temperatures, or inappropriate pH conditions.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The primary factors contributing to the degradation of indole derivatives like this compound are:
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Oxidation: The indole nucleus is easily oxidized, particularly in the presence of atmospheric oxygen.[1]
-
pH: Both strongly acidic and basic conditions can catalyze the degradation of the molecule. Indole-3-carbinol, a related compound, is known to oligomerize under acidic conditions.
-
Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions leading to degradation.
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Temperature: Elevated temperatures can accelerate the rates of all degradation pathways, including hydrolysis and oxidation.
Q3: What is the recommended way to prepare and store stock solutions of this compound?
A3: To maximize stability, stock solutions should be prepared under conditions that minimize exposure to degradative factors. It is recommended to:
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Use High-Purity, Degassed Solvents: Solvents like DMSO, ethanol, or methanol are commonly used.[2] Degassing the solvent (e.g., by sparging with nitrogen or argon) before use can minimize dissolved oxygen.
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Protect from Light: Prepare and store solutions in amber vials or containers wrapped in aluminum foil.
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Store at Low Temperatures: For short-term storage, 2-8°C is advisable. For long-term storage, -20°C or -80°C is recommended. Aliquoting the stock solution can prevent degradation from repeated freeze-thaw cycles.
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Consider an Inert Atmosphere: If the solution is particularly sensitive, preparing and storing it under an inert gas like nitrogen or argon can be beneficial.
Q4: Can I use antioxidants to improve the stability of my solution?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical preparations include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT).[1][3][4] It is crucial to first determine the compatibility and optimal concentration of the chosen antioxidant with your experimental system, as they can sometimes interfere with downstream assays.
Q5: How can I determine the stability of this compound in my specific experimental buffer or medium?
A5: The most reliable way to assess stability in your specific medium is to perform a time-course experiment. This involves incubating the compound in your buffer under your experimental conditions (e.g., 37°C, 5% CO2) and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC-UV. A significant decrease in the peak area of the parent compound over time indicates instability.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity or Concentration
-
Symptom: Inconsistent experimental results, or analytical measurements showing a decrease in the concentration of this compound shortly after solution preparation.
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Potential Cause: Degradation due to oxidation, pH instability, or photodegradation.
-
Troubleshooting Steps:
-
Workflow for Troubleshooting Solution Instability
Caption: Troubleshooting workflow for addressing solution instability.
-
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Symptom: When analyzing a solution of this compound, additional peaks that were not present in the freshly prepared standard are observed.
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Potential Cause: The compound is degrading, and these new peaks represent the degradation products.
-
Troubleshooting Steps:
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Characterize the Degradation: Use LC-MS to obtain the mass of the unknown peaks. This information can provide clues about the chemical transformation (e.g., an increase of 16 amu often suggests oxidation).
-
Perform a Forced Degradation Study: Systematically expose the compound to acidic, basic, oxidative, photolytic, and thermal stress conditions to see if you can intentionally generate the unknown peaks. This will help identify the cause of degradation (see Experimental Protocol 1).
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Optimize Analytical Method: Ensure your HPLC method is capable of separating the main compound from all potential degradation products. This is known as a "stability-indicating method" (see Experimental Protocol 2).
-
Data on General Stability of Indole Derivatives
| Stress Condition | Typical Reagents and Conditions | Expected Stability of Indole Ring | Target Degradation (%) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Susceptible | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Susceptible | 5-20% |
| Oxidation | 3-30% H₂O₂, Room Temp - 60°C | Highly Susceptible | 5-20% |
| Thermal | 80-105°C (Solid or Solution) | Moderately Stable | 5-20% |
| Photolytic | UV Lamp (e.g., 254 nm), Ambient Temp | Susceptible | 5-20% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the intrinsic stability of this compound.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Basic: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
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Oxidative: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature.
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Thermal: Incubate 1 mL of the stock solution at 80°C.
-
Photolytic: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) at ambient temperature. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary, and dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation products.
-
Forced Degradation Experimental Workflow
Caption: General workflow for conducting a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Initial Gradient Method:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV maximum of the compound (e.g., 220-350 nm).
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20-30 minutes).
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase pH, and organic solvent to achieve baseline separation between the parent compound peak and all degradation product peaks.
-
The final method should demonstrate specificity, meaning the peak for this compound is free from any co-eluting peaks.
-
-
Logical Relationship for Method Development
Caption: Decision process for developing a stability-indicating HPLC method.
References
- 1. The Use of Ascorbic Acid as a Food Additive: Technical-Legal Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
optimization of analytical methods for 6-Methoxy-1H-indole-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of analytical methods for 6-Methoxy-1H-indole-3-carboxylic acid. The information is targeted toward researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Contaminated or degraded column. - Presence of active sites on the stationary phase. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form. For this carboxylic acid, a pH of 2.5-3.5 is a good starting point. - Reduce sample concentration or injection volume. - Flush the column with a strong solvent or replace it. - Use a column with end-capping or a base-deactivated stationary phase. The use of a reverse-phase column with low silanol activity is recommended.[1] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. - Air bubbles in the system. | - Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a consistent temperature. - Replace the column if performance degrades over time. - Purge the pump and detector to remove air bubbles. |
| Low Signal Intensity/Poor Sensitivity | - Suboptimal detection wavelength. - Low sample concentration. - Inefficient ionization in mass spectrometry. | - Determine the UV maximum absorbance for this compound (typically around 220 nm and 270 nm for indole structures). - Concentrate the sample or increase the injection volume. - For LC-MS, optimize ionization source parameters (e.g., electrospray voltage, gas flow rates). Consider using formic acid instead of phosphoric acid in the mobile phase for MS compatibility.[1] |
| Ghost Peaks | - Carryover from previous injections. - Contaminated mobile phase or injection solvent. | - Implement a needle wash step in the autosampler method. - Inject a blank solvent to check for carryover. - Use fresh, high-purity solvents for mobile phase and sample preparation. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity | - Analyte is not volatile or thermally stable. - Inefficient derivatization. - Active sites in the GC inlet or column. | - Derivatization is necessary for this polar carboxylic acid. Use a suitable agent like a silylating reagent (e.g., BSTFA) or an alkyl chloroformate.[2] - Optimize derivatization reaction conditions (temperature, time, reagent ratio). - Use a deactivated inlet liner and a column suitable for polar analytes. |
| Peak Tailing | - Active sites in the system adsorbing the analyte. - Incomplete derivatization. | - Deactivate the GC inlet liner and use a high-quality, inert column. - Ensure the derivatization reaction goes to completion. |
| Poor Mass Spectral Quality | - Co-eluting impurities. - Ion source contamination. | - Optimize the GC temperature program for better separation. - Clean the ion source of the mass spectrometer. |
| Irreproducible Results | - Inconsistent derivatization. - Sample degradation in the hot inlet. | - Use an internal standard to correct for variations in derivatization and injection. - Optimize the inlet temperature to ensure volatilization without degradation. |
Frequently Asked Questions (FAQs)
1. What is the best initial HPLC method for this compound?
A good starting point for reversed-phase HPLC analysis is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing an acidic modifier.[1] For example, you can start with a gradient of 20-80% acetonitrile in water (with 0.1% formic acid) over 15 minutes. The flow rate can be set to 1 mL/min, and UV detection can be performed at the indole's characteristic absorbance maxima.
2. Is derivatization required for the GC-MS analysis of this compound?
Yes, derivatization is highly recommended. The carboxylic acid and the N-H group on the indole ring make the molecule polar and non-volatile. Derivatization with an agent like a silylating reagent or an alkyl chloroformate will increase its volatility and thermal stability, allowing for successful GC-MS analysis.[2]
3. What are the expected mass spectral fragments for this compound in GC-MS?
4. How can I improve the resolution between this compound and its impurities?
In HPLC, you can try adjusting the mobile phase composition (e.g., changing the organic solvent or the gradient slope), modifying the pH of the mobile phase, or using a column with a different stationary phase chemistry. In GC, optimizing the temperature program (slower ramp rate) can improve separation.
5. What are the key stability considerations for this compound during analysis?
Indole compounds can be sensitive to light and oxidation. It is advisable to prepare solutions fresh, store them in amber vials, and keep them refrigerated when not in use. For GC analysis, minimizing the time the sample spends in the hot inlet can prevent thermal degradation.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15-16 min: 80% to 20% B
-
16-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm and 270 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of this compound (with Derivatization)
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Derivatization:
-
To 100 µL of a 1 mg/mL solution of the sample in a suitable solvent (e.g., pyridine), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 6-Methoxy-1H-indole-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with 6-Methoxy-1H-indole-3-carboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound stems from its molecular structure. The indole ring system is largely hydrophobic, and the presence of the methoxy group can further contribute to its lipophilic nature. At neutral or acidic pH, the carboxylic acid group is protonated, reducing the molecule's polarity and thus its solubility in water.
Q2: In which organic solvents is this compound expected to be soluble?
A2: Based on structurally similar compounds like indole-3-acetic acid, this compound is anticipated to have good solubility in polar organic solvents. These include dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] It is expected to have limited solubility in non-polar organic solvents.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The aqueous solubility of this compound is highly pH-dependent.[1] As a carboxylic acid, its solubility significantly increases in alkaline conditions (higher pH). This is because the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt.[1][2]
Q4: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. To address this, you can try the following:
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Lower the stock concentration: Prepare a more dilute stock solution in DMSO.
-
Slow, stepwise dilution: Add the DMSO stock solution to your aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.[2]
-
Gentle warming: Warming the aqueous buffer to 37°C before and during the addition of the DMSO stock can help increase solubility. However, you should be mindful of the compound's thermal stability.[2]
-
Use of co-solvents or surfactants: Incorporating a small percentage of a co-solvent or a non-ionic surfactant like Tween® 20 or Tween® 80 in your final aqueous solution can help maintain solubility.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: The tolerated concentration of DMSO varies between cell lines.[3][4] Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines, while many robust lines can tolerate up to 0.5%.[5][6] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.[4][6]
Troubleshooting Guides
Issue 1: Compound fails to dissolve in aqueous buffer.
-
Root Cause: The carboxylic acid group is protonated at neutral or acidic pH, leading to low polarity and poor aqueous solubility.[2]
-
Solution Workflow:
Caption: Troubleshooting workflow for initial dissolution problems.
Issue 2: Precipitation occurs after diluting the organic stock solution into aqueous buffer.
-
Root Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. The organic solvent can also influence the final solubility.[2]
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Data Presentation
Table 1: Estimated Solubility of this compound
| Solvent/System | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for creating concentrated stock solutions. |
| Ethanol | Good | Another suitable organic solvent for stock solutions.[1] |
| Methanol | Good | Soluble in methanol.[7] |
| Water (pH < 6) | Very Low | The carboxylic acid is protonated, leading to poor solubility. |
| Aqueous Buffer (pH 7.4) | Low | Limited solubility at physiological pH. |
| Aqueous Buffer (pH > 8) | Moderate to High | Deprotonation of the carboxylic acid increases solubility significantly.[2] |
Note: The solubility values are estimations based on the properties of structurally similar indole carboxylic acids. Experimental determination is recommended for precise quantification.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound in a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.[8]
-
Inspection: Visually inspect the solution to confirm that no particulate matter is present.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as indole compounds can be light-sensitive.
Protocol 2: Preparation of an Aqueous Working Solution using pH Adjustment
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Weighing: Weigh the desired amount of the compound in a sterile container.
-
Initial Dissolution: Add a small volume of 0.1 N NaOH dropwise while vortexing, just enough to dissolve the powder. This will form the more water-soluble sodium salt.
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Dilution: Add the desired sterile aqueous buffer (e.g., PBS, cell culture medium) to reach a near-final volume.
-
pH Adjustment: Carefully and slowly adjust the pH of the solution back to your desired experimental pH using sterile 0.1 N HCl. Monitor the pH closely to avoid over-acidification, which could cause the compound to precipitate.
-
Final Volume: Bring the solution to the final desired volume with the aqueous buffer.
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Sterilization: If required for the application, sterilize the final solution by passing it through a 0.22 µm syringe filter.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol can enhance the aqueous solubility by encapsulating the hydrophobic indole moiety within the cyclodextrin cavity.
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Molar Ratio: Determine the desired molar ratio of this compound to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 molar ratio is a common starting point.
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Trituration: In a mortar, add the HP-β-CD and a small amount of a water/ethanol (1:1) mixture. Triturate with a pestle to form a homogeneous paste.
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Compound Addition: Add the accurately weighed this compound to the paste.
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Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. Maintain a paste-like consistency by adding a few drops of the water/ethanol mixture if it becomes too dry.
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Drying: Dry the resulting solid in a desiccator under vacuum to remove the residual solvent.
-
Dissolution: The resulting powder, which contains the inclusion complex, can now be dissolved in the desired aqueous buffer.
Mandatory Visualization
ERK Signaling Pathway
Indole derivatives have been shown to modulate various signaling pathways, including the ERK (Extracellular signal-regulated kinase) pathway, which is crucial in cell proliferation, differentiation, and survival.
Caption: A simplified diagram of the ERK signaling pathway.
References
Technical Support Center: Scale-Up of 6-Methoxy-1H-indole-3-carboxylic acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Methoxy-1H-indole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the industrial production of this compound?
A1: The most prevalent and scalable synthetic strategies for this compound and its derivatives are the Fischer indole synthesis and the Japp-Klingemann reaction.[1][2][3][4] The choice between these routes often depends on the cost and availability of starting materials, as well as process safety and environmental considerations.
Q2: What are the primary challenges when scaling up the Fischer indole synthesis for this molecule?
A2: Key scale-up challenges for the Fischer indole synthesis include:
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Exotherm Control: The cyclization step is often highly exothermic and requires careful temperature management to prevent runaway reactions and the formation of impurities.[5]
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Acid Catalyst Handling: The use of strong acids like sulfuric or polyphosphoric acid at an industrial scale presents challenges related to corrosion of equipment and safe handling.
-
Impurity Profile: The impurity profile can change significantly upon scale-up. Common impurities may include regioisomers, polymeric materials, and products of side reactions.[6]
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Product Isolation and Purification: Crystallization can be challenging due to the potential for oiling out or the formation of fine particles that are difficult to filter.
Q3: What are the critical safety considerations for the large-scale synthesis of this compound?
A3: Safety is a paramount concern during scale-up. Specific hazards are associated with the chosen synthetic route. For instance, in syntheses involving diazotization, such as the Japp-Klingemann reaction, the diazonium salt intermediates can be explosive if isolated or allowed to dry.[7] A thorough risk assessment for all reagents and reaction conditions is crucial. Engineering controls must be in place to manage exotherms and handle hazardous materials safely.
Q4: How can the formation of impurities be minimized during the scale-up process?
A4: Minimizing impurity formation requires stringent control over reaction parameters. This includes maintaining the optimal temperature, controlling the rate of reagent addition, and ensuring efficient mixing. The quality of starting materials is also critical; impurities in the initial reactants can be carried through and complicate purification.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis Cyclization
| Potential Cause | Troubleshooting Step |
| Insufficient Acid Catalyst | Increase catalyst loading incrementally. Consider switching to a different acid catalyst (e.g., from a Brønsted acid to a Lewis acid). |
| Reaction Temperature Too Low | Gradually increase the reaction temperature while monitoring the reaction progress by HPLC to avoid decomposition. |
| Poor Mixing | Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in a large reactor. |
| Decomposition of Hydrazone Intermediate | Ensure the hydrazone intermediate is of high purity before proceeding to the cyclization step. |
Issue 2: Poor Product Quality and High Impurity Levels
| Potential Cause | Troubleshooting Step |
| Runaway Reaction/Exotherm | Improve heat removal from the reactor. Consider a semi-batch process where one of the reagents is added slowly to control the reaction rate. |
| Incorrect Reaction Time | Optimize the reaction time by taking samples at regular intervals and analyzing them by HPLC. |
| Oxidation of the Indole Product | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Pure indole is often a white to slightly pinkish solid and is light-sensitive.[8] |
| Presence of Regioisomers | Re-evaluate the reaction conditions, particularly the acid catalyst and temperature, as these can influence the regioselectivity of the cyclization. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Fischer Indole Synthesis
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) |
| Reaction Vessel | 1 L Round Bottom Flask | 100 L Glass-Lined Reactor |
| Agitation | Magnetic Stirrer | Impeller with Baffles |
| Heat Transfer | Heating Mantle/Oil Bath | Jacket with Heating/Cooling Fluid |
| Typical Yield | 75-85% | 65-75% |
| Purity (before purification) | 90-95% | 80-90% |
| Major Impurities | Unreacted starting material | Polymeric byproducts, regioisomers |
Experimental Protocols
Protocol 1: Synthesis of this compound via Japp-Klingemann and Fischer Indole Synthesis
This protocol is a representative multi-step synthesis.
Step 1: Diazotization of 4-methoxyaniline
-
In a jacketed reactor, dissolve 4-methoxyaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C before use in the next step.
Step 2: Japp-Klingemann Reaction
-
In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C and add a solution of sodium acetate (3.0 eq) in water.
-
Slowly add the previously prepared diazonium salt solution to the enolate solution, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture for 2-4 hours.
-
Extract the resulting hydrazone product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Fischer Indole Synthesis and Saponification
-
To the crude hydrazone from the previous step, add a mixture of ethanol and concentrated sulfuric acid (as catalyst).
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by HPLC until the hydrazone is consumed (typically 4-6 hours).
-
Cool the reaction mixture and add a solution of sodium hydroxide (excess) to saponify the ester.
-
Continue to heat at reflux for another 2-4 hours until the saponification is complete.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann Reaction [drugfuture.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 6-Methoxy-1H-indole-3-carboxylic acid Workup and Refining
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup and purification of 6-Methoxy-1H-indole-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Precipitate Upon Acidification | - Incomplete hydrolysis of the ester precursor. - Insufficient acidification (pH not low enough). - Product is too soluble in the aqueous medium. - Low concentration of the product in the reaction mixture. | - Verify complete hydrolysis: Check the reaction progress using Thin Layer Chromatography (TLC) before starting the workup. - Ensure sufficient acidification: Use a pH meter or pH paper to confirm the pH is between 2 and 3. Add more acid if necessary. - Reduce solubility: If the product remains in solution, try cooling the mixture in an ice bath for a longer period. If that fails, extract the acidified aqueous phase with an organic solvent like ethyl acetate.[1] - Concentrate the solution: If the initial concentration is too low, carefully reduce the volume of the aqueous solution under reduced pressure before acidification. |
| Oily or Gummy Precipitate | - Presence of unreacted starting materials or side-products. - Co-precipitation of impurities. - Rapid precipitation leading to amorphous solid. | - Improve initial purity: Perform an initial extraction with a non-polar solvent (e.g., hexane) to remove non-polar impurities before acidification. - Slow down precipitation: Add the acid slowly while vigorously stirring the solution. - Trituration: Attempt to induce crystallization by adding a small amount of a solvent in which the product is poorly soluble (e.g., cold water or a hexane/ethyl acetate mixture) and scratching the flask with a glass rod. |
| Discolored Product (Yellow, Brown, or Pink) | - Presence of colored impurities from the synthesis, such as unreacted diazonium salts from a Japp-Klingemann synthesis or side products from a Fischer indole synthesis. - Air oxidation of the indole ring. | - Decolorize with activated charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities.[2] - Work under an inert atmosphere: If air sensitivity is suspected, perform the workup and purification steps under a nitrogen or argon atmosphere. |
| Low Yield After Recrystallization | - Using an inappropriate recrystallization solvent. - Using too much solvent for recrystallization. - Cooling the solution too quickly, leading to the formation of fine crystals that are difficult to filter. - Incomplete precipitation. | - Optimize the solvent system: Test different solvents or solvent mixtures to find one where the product is highly soluble when hot and poorly soluble when cold. Ethanol/water or acetone/hexane are often good starting points for indole derivatives.[3][4] - Use the minimum amount of hot solvent: Add just enough hot solvent to completely dissolve the solid.[2] - Allow for slow cooling: Let the solution cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals. - Check the mother liquor: Use TLC to check the mother liquor for any remaining product. If a significant amount is present, concentrate the mother liquor and attempt a second crystallization. |
| Product Contaminated with Starting Ester | - Incomplete hydrolysis reaction. | - Extend reaction time or increase base concentration: Ensure the hydrolysis reaction goes to completion. - Purify via acid-base extraction: The carboxylic acid product will be extracted into an aqueous basic solution, leaving the neutral ester in the organic layer. The acid can then be recovered by acidifying the aqueous layer.[1][5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for isolating this compound after synthesis?
A1: The most common method is through precipitation by acidification. If the synthesis involves the hydrolysis of an ester precursor (e.g., ethyl 6-methoxy-1H-indole-3-carboxylate), the reaction mixture is typically made basic, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is acidified to a pH of 2-3 to precipitate the carboxylic acid. The solid is then collected by filtration.
Q2: How can I remove neutral impurities from my crude product?
A2: An acid-base extraction is a highly effective method.[5][6] Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous base (e.g., sodium bicarbonate solution). The this compound will be deprotonated and move into the aqueous layer, while neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
Q3: What are the best recrystallization solvents for this compound?
A3: Common solvent systems for recrystallizing indole derivatives and carboxylic acids include ethanol/water, acetone/hexane, or methanol.[2][3][4] The ideal solvent or solvent pair should dissolve the compound well at high temperatures and poorly at low temperatures. It is recommended to perform small-scale solvent screening to determine the optimal conditions.
Q4: My product is a persistent oil and won't crystallize. What should I do?
A4: If your product oils out, it may be due to impurities or the solvent system. Try dissolving the oil in a minimal amount of a good solvent (like hot ethanol or acetone) and then slowly add a poor solvent (like water or hexane) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. Seeding with a small crystal of pure product, if available, can also induce crystallization.
Q5: What are some potential side products from the Fischer indole synthesis of 6-methoxyindoles that could complicate the workup?
A5: The Fischer indole synthesis of methoxy-substituted indoles can sometimes lead to abnormal products. For instance, reactions of methoxyphenylhydrazones can result in chlorinated byproducts if HCl is used as the acid catalyst, or regioisomers where the cyclization occurs at an unexpected position.[7] These impurities may have similar polarities to the desired product, making purification by simple precipitation challenging and often requiring chromatographic methods.
Experimental Protocols
Protocol 1: Workup via Acid-Base Extraction and Precipitation
This protocol is suitable for isolating this compound from a reaction mixture, particularly after the hydrolysis of its corresponding ester.
-
Initial Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in an organic solvent, remove it under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). The product will move to the aqueous layer.
-
Combine the aqueous layers.
-
-
Back-Washing (Optional):
-
To remove any residual neutral impurities, wash the combined aqueous layers with a small portion of ethyl acetate (1 x 20 mL). Discard the organic layer.
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1M HCl with vigorous stirring until the pH of the solution is between 2 and 3. A precipitate should form.
-
-
Isolation and Washing:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
-
Drying:
-
Dry the purified solid in a vacuum oven or desiccator to a constant weight.
-
Protocol 2: Recrystallization
This protocol describes the purification of crude this compound.
-
Solvent Selection:
-
Based on small-scale tests, select a suitable solvent system (e.g., ethanol/water).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently boil for a few minutes.
-
-
Hot Filtration (if decolorizing charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.
-
-
Crystallization:
-
If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the hot primary solvent to redissolve the initial precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
-
Drying:
-
Dry the pure crystals under vacuum.
-
Data Presentation
| Parameter | Crude Product | After Acid-Base Extraction | After Recrystallization |
| Appearance | Yellow to brown solid | Off-white to light yellow solid | White to off-white crystalline solid |
| Purity (by HPLC) | 85-95% | >95% | >99% |
| Melting Point | Broad range | Sharper range | Sharp, defined range |
| Typical Yield | N/A | 80-95% | 70-90% (from crude) |
Visualizations
Caption: Workflow for the refining of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 6-Methoxy-1H-indole-3-carboxylic Acid vs. Indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Methoxy-1H-indole-3-carboxylic acid and its parent compound, Indole-3-carboxylic acid. Indole derivatives are a cornerstone in medicinal chemistry, serving as privileged scaffolds for developing novel therapeutics. The strategic addition of functional groups, such as a methoxy moiety, can significantly alter the physicochemical properties and biological activity of the parent molecule. This comparison, supported by available data, aims to illuminate the impact of 6-methoxy substitution.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a methoxy group at the 6-position of the indole ring results in predictable changes to the molecule's physical and chemical characteristics. These alterations, particularly in molecular weight and predicted lipophilicity (XlogP), can influence solubility, membrane permeability, and metabolic stability.
| Property | Indole-3-carboxylic Acid | This compound | Reference(s) |
| Molecular Formula | C₉H₇NO₂ | C₁₀H₉NO₃ | [1][2] |
| Molecular Weight | 161.16 g/mol | 191.18 g/mol | [1][2][3] |
| Melting Point | 232-234 °C (decomposes) | Not Available | [1] |
| pKa (Predicted) | ~3.90 | Not Available | [1] |
| LogP | 1.99 | 2.0 (Predicted) | [3][4] |
| Solubility | Soluble in ethanol, methanol, and DMSO. Insoluble in boiling water and benzene. | No specific data available, but expected to be soluble in similar organic solvents. | [1][5][6][7] |
Comparative Biological Activity: The Methoxy Advantage
Indole-3-carboxylic acid (I3CA) is a tryptophan metabolite with a range of documented biological activities.[1][7] It serves as a versatile precursor in the synthesis of compounds with anticancer and antihypertensive properties.[1][7][8]
The addition of a methoxy group to the indole ring is a common strategy in medicinal chemistry to enhance biological potency.[9] Methoxy-substituted indoles have demonstrated potent anti-inflammatory, antiviral, and anticancer properties, in some cases surpassing their non-methoxy counterparts.[9][10] While direct, head-to-head experimental data for this compound against its parent compound is limited in the available literature, we can infer potential enhancements based on studies of closely related methoxy-indole derivatives. For instance, other methoxy-indole carboxylic acid derivatives have shown promise as neuroprotective agents and MAO-B inhibitors.[11][12]
| Biological Activity | Indole-3-carboxylic Acid | Methoxy-Indole Derivatives (Illustrative Examples) | Reference(s) |
| Anticancer | Cytotoxic to A549 lung and MCF-7 breast cancer cells (EC₅₀ = 4.6 and 12.9 µg/ml, respectively).[1][7] | Methoxy-indoles have been found to be active against various cell lines.[9] | [1][7][9] |
| Antiviral | Inhibits HIV replication in H9 lymphocytes (IC₅₀ = 16.4 µg/ml).[1][7] | Methoxy-indole derivatives have shown promise against viruses like SARS-CoV-2.[10] | [1][7][10] |
| Neuroprotection | Not a primary reported activity. | 5-Methoxy-indole-2-carboxylic acid shows potential neuroprotective properties against stroke.[11] 5-Methoxy-indole carboxylic acid hybrids act as multifunctional neuroprotectors.[12] | [11][12] |
| Anti-inflammatory | Not a primary reported activity. | 4-Methoxy-1H-indole-3-carboxylic acid is explored for potential anti-inflammatory properties.[13] | [13] |
| Receptor Antagonism | Serves as a scaffold for Angiotensin II (AT₁) receptor antagonists.[8] | The methoxy group can enhance binding affinity to target receptors. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activities of indole derivatives.
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Plate human cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and Indole-3-carboxylic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ value for each compound.
Protocol 2: Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reagent: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Data Acquisition: Incubate in the dark for 10 minutes and measure the absorbance at 540 nm.
-
Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz illustrate key relationships and processes relevant to the study of these compounds.
Caption: Generalized experimental workflow for the comparison of novel indole-based therapeutic agents.
Caption: Simplified TLR4/NF-κB inflammatory pathway and potential inhibition points by indole compounds.
Conclusion
Indole-3-carboxylic acid is a foundational molecule with established biological relevance and significant utility as a synthetic scaffold. The introduction of a methoxy group, creating this compound, is predicted to enhance its lipophilicity and molecular weight, which can profoundly impact its therapeutic potential. Based on comparative data from related methoxy-indole compounds, it is reasonable to hypothesize that the 6-methoxy substitution may confer superior anticancer, antiviral, or anti-inflammatory activity. However, direct, head-to-head experimental studies are essential to definitively characterize the biological profile of this compound and fully elucidate the structure-activity relationships that define the "methoxy advantage" in this specific molecular context.
References
- 1. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
The Methoxy Advantage: A Comparative Guide to the Biological Activity of Methoxy-Substituted Indoles
For researchers, scientists, and drug development professionals, the indole scaffold represents a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of therapeutic agents. A key modification to this scaffold is the introduction of a methoxy group, which can significantly alter the compound's physicochemical properties and, consequently, its biological activity. This guide provides an objective comparison of the biological activities of methoxy-substituted indoles versus their non-methoxy counterparts, supported by experimental data, detailed protocols, and pathway visualizations.
The addition of a methoxy (-OCH₃) group to the indole ring can profoundly influence a molecule's lipophilicity, electronic character, and metabolic stability. These changes can enhance binding to biological targets, improve pharmacokinetic profiles, and ultimately lead to more potent and selective drugs. This guide explores these differences across several key therapeutic areas: anticancer, anti-inflammatory, and antiviral activities.
Performance Comparison: Methoxy vs. Non-Methoxy Indoles
The strategic placement of a methoxy group on the indole nucleus has been shown to enhance a range of biological activities. The electron-donating nature of the methoxy group can increase the electron density of the indole ring system, potentially leading to stronger interactions with biological targets.[1][2]
Anticancer Activity
In the realm of oncology, methoxy-substituted indoles have demonstrated significant potential. For instance, studies on indolyl-pyridinyl-propenones have shown that the position of the methoxy group can dramatically alter both the potency and the mechanism of cell death in glioblastoma cells. Shifting the methoxy group from the 5-position to the 6-position on the indole ring switched the primary biological activity from the induction of a non-apoptotic form of cell death called methuosis to the disruption of microtubules.
| Compound Class | Substitution | Cancer Cell Line | IC50 (µM) | Biological Effect |
| Indolyl-pyridinyl-propenone | 5-Methoxy | Glioblastoma | Not Specified | Methuosis Induction |
| Indolyl-pyridinyl-propenone | 6-Methoxy | Glioblastoma | Not Specified | Microtubule Disruption |
| 5-Methoxyindole-isatin Hybrid (5o) | 5-Methoxy | ZR-75 (Breast) | 1.69 | Antiproliferative |
| Sunitinib (Control) | - | ZR-75 (Breast) | 8.11 | Antiproliferative |
| 5-Methoxyindole-isatin Hybrid (5o) | 5-Methoxy | HT-29 (Colon) | 1.69 | Antiproliferative |
| Sunitinib (Control) | - | HT-29 (Colon) | 8.11 | Antiproliferative |
| 5-Methoxyindole-isatin Hybrid (5o) | 5-Methoxy | A-549 (Lung) | 1.69 | Antiproliferative |
| Sunitinib (Control) | - | A-549 (Lung) | 8.11 | Antiproliferative |
Table 1: Comparative anticancer activity of methoxy-substituted indole derivatives.
Anti-Inflammatory Activity
The anti-inflammatory properties of indole derivatives are well-documented, with the non-steroidal anti-inflammatory drug (NSAID) indomethacin, a 5-methoxyindole derivative, being a prime example. The methoxy group is often a key feature in compounds designed to inhibit inflammatory pathways. For example, derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide have shown significant anti-inflammatory activity.
| Compound | Dose (mg/kg) | Peripheral Analgesic Effect (% Inhibition) |
| Heptyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate | 100 | 65.4 |
| Indomethacin (Control) | 10 | 72.8 |
Table 2: Comparative anti-inflammatory activity of a methoxy-indole derivative and Indomethacin.[2]
Antiviral Activity
Methoxy-substituted indoles have also emerged as promising antiviral agents. While direct comparative studies with non-methoxy analogs are limited, the available data suggests that the methoxy group can contribute to potent antiviral effects. For instance, a methoxy-indole derivative has shown activity against SARS-CoV-2, while a non-methoxy bis-indole compound has demonstrated activity against HIV-1.[2]
| Compound | Virus | Assay | IC50 / EC50 |
| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | In vitro viral replication | 1.84 µM (IC50) |
| Bis-indole compound (6j) | HIV-1 | Virus-cell fusion | 200 nM (EC50) |
Table 3: Antiviral activity of methoxy- and non-methoxy indole derivatives.[2]
Signaling Pathways and Mechanisms of Action
The biological effects of indole derivatives are often mediated by their interaction with specific cellular signaling pathways. Methoxy-substituted indoles have been shown to modulate key pathways involved in cancer and inflammation.
A critical pathway implicated in inflammation and cancer is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Some indole compounds can inhibit this pathway, leading to a reduction in the expression of genes involved in inflammation, cell survival, and proliferation.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for key experiments cited in the comparison of methoxy- and non-methoxy indoles.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (methoxy- and non-methoxy indoles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a common mechanism for anticancer agents.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer
-
Test compounds
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing tubulin protein in polymerization buffer.
-
Compound Addition: Add various concentrations of the test compounds to the reaction mixture.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP and incubating at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compounds.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Conclusion
The addition of a methoxy group to the indole scaffold is a powerful strategy in medicinal chemistry that can significantly enhance the biological activity of these compounds. Evidence from anticancer, anti-inflammatory, and antiviral studies suggests that methoxy-substituted indoles often exhibit superior potency compared to their non-methoxy counterparts. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further explore and develop novel indole-based therapeutics. Future head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of methoxy-indole derivatives.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-1H-indole-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 6-methoxy-1H-indole-3-carboxylic acid have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer, anti-inflammatory, and antifungal properties. The information presented is supported by experimental data from various studies, offering insights for the rational design of novel therapeutic agents.
Anticancer Activity: A Tale of Two Mechanisms
Recent studies on indolyl-pyridinyl-propenone derivatives have revealed a fascinating SAR, where the position of the methoxy group on the indole ring dictates the mechanism of cell death in cancer cells, particularly in glioblastoma.
Table 1: Anticancer Activity of Methoxy-Indolyl-Pyridinyl-Propenone Analogs
| Compound ID | Methoxy Position | Primary Mechanism of Action | Target Cell Line | IC50 / GI50 (µM) |
| Analog A | 5-methoxy | Methuosis Induction | U251 Glioblastoma | ~2.5 |
| Analog B | 6-methoxy | Microtubule Disruption | U251 Glioblastoma | ~0.1 - 1 |
| Analog C | 7-methoxy | Microtubule Disruption | U251 Glioblastoma | > 10 |
| Analog D | 4-methoxy | Microtubule Disruption | U251 Glioblastoma | > 10 |
Key Findings:
-
Switch in Mechanism: A remarkable shift in the mechanism of action is observed when the methoxy group is moved from the 5-position to the 6-position. The 5-methoxy analog primarily induces methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization. In contrast, the 6-methoxy analog acts as a potent microtubule-disrupting agent, leading to cell cycle arrest and apoptosis.
-
Potency: The 6-methoxy analog generally exhibits higher potency (lower IC50/GI50 values) compared to the 5-methoxy analog.
-
Positional Importance: The methoxy group at the 6-position appears to be optimal for microtubule disruption activity, as analogs with the methoxy group at the 4- or 7-positions are significantly less active.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of anticancer action for 5- and 6-methoxy analogs.
Caption: Workflow for evaluating the anticancer activity of indole analogs.
Anti-inflammatory Activity
Derivatives of this compound have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Methoxy-Indole Analogs
| Compound ID | Structural Features | Target | Activity |
| Analog E | 6-methoxy-indole-3-acetic acid derivative | COX-1/COX-2 | Moderate inhibitory activity |
| Analog F | 5-methoxy-2-methyl-1H-indole-3-acetic acid (Indomethacin analog) | COX-1/COX-2 | Potent inhibitory activity |
Key Findings:
-
Further structural modifications to the indole-3-carboxylic acid scaffold are crucial for potent anti-inflammatory effects.
Antifungal Activity
Recent research has highlighted the potential of 6-methoxy-indole derivatives as antifungal agents. Specifically, 6-methoxy-1H-indole-2-carboxylic acid has demonstrated activity against pathogenic fungi. While this is not a 3-carboxylic acid, it provides valuable insight into the antifungal potential of this scaffold.
Table 3: Antifungal Activity of a 6-Methoxy-Indole Analog
| Compound | Fungal Strain | MIC (µg/mL) |
| 6-methoxy-1H-indole-2-carboxylic acid | Candida albicans | 12.5 |
| Aspergillus niger | 25 |
Key Findings:
-
The 6-methoxy-indole scaffold demonstrates promising antifungal activity against both yeast and mold species.
-
The carboxylic acid at the 2-position appears to be a favorable feature for this activity. Further investigation into the 3-carboxylic acid analogs is warranted to establish a clear SAR.
Experimental Protocols
Synthesis of this compound Analogs
A general synthetic route involves the Fischer indole synthesis.
-
Starting Materials: 4-Methoxyphenylhydrazine hydrochloride and a suitable keto-acid or keto-ester.
-
Reaction: The hydrazine and the keto-acid/ester are refluxed in a suitable solvent, such as ethanol or acetic acid, often in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).
-
Cyclization: The intermediate hydrazone undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Further Modifications: The carboxylic acid moiety can be converted to amides, esters, or other derivatives using standard synthetic methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Methuosis Induction Assay
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compound at its IC50 concentration for 24-48 hours.
-
Microscopy: The cells are observed under a phase-contrast microscope.
-
Quantification: The percentage of vacuolated cells is determined by counting at least 200 cells from random fields. Cells with large, phase-lucent vacuoles occupying a significant portion of the cytoplasm are considered positive for methuosis.
Microtubule Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.
-
Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is added to the reaction mixture.
-
Polymerization Induction: The reaction is initiated by incubating the mixture at 37°C.
-
Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time in a spectrophotometer.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared according to CLSI guidelines.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The position of the methoxy group has a profound impact on the biological activity and mechanism of action, particularly in the context of anticancer therapy. The switch from methuosis induction to microtubule disruption by simply moving the methoxy group from the 5- to the 6-position is a compelling example of the subtleties of SAR. Further exploration of substitutions on the indole nitrogen, the carboxylic acid moiety, and other positions of the indole ring is likely to yield analogs with enhanced potency and selectivity for various therapeutic targets. The experimental protocols provided herein offer a framework for the continued investigation of this versatile chemical class.
References
Unveiling the Biological Targets of 6-Methoxy-1H-indole-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the biological targets of indole-3-carboxylic acid derivatives, with a focus on anticancer, antifungal, and anti-melanogenic activities. Due to the limited specific data on 6-Methoxy-1H-indole-3-carboxylic acid, this guide broadens the scope to include various functionalized indole-3-carboxylic acids and compares their performance with established therapeutic agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for target validation and drug discovery efforts.
Anticancer Activity: Targeting Key Signaling Pathways
Indole-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, primarily by targeting critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Comparative Analysis of Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives against different cancer cell lines, alongside established EGFR and VEGFR inhibitors. Lower IC50 values indicate greater potency.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carboxylic acid | - | A549 (Lung Carcinoma) | 4.6 (µg/ml) | [1] |
| MCF-7 (Breast Cancer) | 12.9 (µg/ml) | [1] | ||
| Indole-3-acetic acid | - | HeLa (Cervical Cancer) | 5.64 | [2] |
| HT29 (Colon Carcinoma) | 0.96 | [2] | ||
| MCF-7 (Breast Cancer) | 0.84 | [2] | ||
| Indole-thiazolidine-2,4-dione derivative (5w) | - | B16F10 (Melanoma) | 11.2 | [3] |
| Benzofuran–Indole Hybrid (8aa) | EGFR | PC9 (Lung Cancer) | 0.32 | [4] |
| A549 (Lung Cancer) | 0.89 | [4] | ||
| Gefitinib (Alternative) | EGFR | PC9 (Lung Cancer) | 0.077 | [5][6] |
| HCC827 (Lung Cancer) | 0.013 | [5][6] | ||
| Erlotinib (Alternative) | EGFR | HNS (Head and Neck Cancer) | 0.02 | [7] |
| DiFi (Colon Cancer) | 0.02 | [7] | ||
| Semaxanib (SU5416) (Alternative) | VEGFR-2 | - | 1.23 | [8][9][10] |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Indole derivatives can interfere with this pathway, leading to the inhibition of tumor growth.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain indole derivatives can inhibit VEGFR, thereby disrupting the tumor blood supply.
Experimental Workflow: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative or alternative compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11][12][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Antifungal Activity: Disrupting Fungal Integrity
Indole derivatives have demonstrated notable antifungal activity against various pathogenic fungi. Their mechanism of action is often attributed to the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane, and the induction of oxidative stress.
Comparative Analysis of Antifungal Potency
The following table presents the minimum inhibitory concentration (MIC) values of indole derivatives against common fungal pathogens, compared to standard antifungal drugs. A lower MIC value indicates stronger antifungal activity.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Indole-3-carboxylic acid | Blumeria graminis | - | [14] |
| Multi-halogenated indoles | Candida albicans | 10-50 | [15] |
| Fluconazole (Alternative) | Candida albicans | 0.5 | [12] |
| Amphotericin B (Alternative) | Aspergillus fumigatus | 1 | [16] |
Experimental Workflow: Broth Microdilution for Antifungal Susceptibility
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI or EUCAST guidelines.
-
Compound Dilution: Perform serial twofold dilutions of the indole derivative or alternative antifungal agent in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer.
Anti-Melanogenic Activity: Inhibition of Melanin Synthesis
Certain indole-3-carboxylic acid derivatives have shown potential in regulating melanogenesis, the process of melanin production. This activity is often mediated through the inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway, and modulation of the MAPK signaling pathway.
Comparative Analysis of Tyrosinase Inhibition
The following table compares the IC50 values of indole derivatives and standard tyrosinase inhibitors. A lower IC50 value signifies more potent inhibition of the enzyme.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| Indole-thiazolidine-2,4-dione derivative (5w) | Mushroom Tyrosinase | 11.2 | [3] |
| Indole–Thiourea Derivative (4b) | Mushroom Tyrosinase | 5.9 | [13] |
| Kojic Acid (Alternative) | Mushroom Tyrosinase | 70-132 | [11] |
| Hydroquinone (Alternative) | Mushroom Tyrosinase | 22.78 | [17] |
Signaling Pathway and Experimental Workflow
MAPK Signaling Pathway in Melanogenesis
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of melanogenesis. Activation of this pathway can lead to the phosphorylation of transcription factors that control the expression of melanogenic enzymes like tyrosinase.
Experimental Workflow: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Semaxinib | VEGFR | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Differential Fungicidal Activities of Amphotericin B and Voriconazole against Aspergillus Species Determined by Microbroth Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthesis routes for 6-Methoxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Three classical and widely recognized indole synthesis methodologies are evaluated for their applicability to the preparation of 6-Methoxy-1H-indole-3-carboxylic acid: the Fischer Indole Synthesis, the Reissert Indole Synthesis, and the Leimgruber-Batcho Indole Synthesis. Each route offers a distinct approach to the construction of the indole nucleus, varying in starting materials, reaction conditions, and overall efficiency.
| Parameter | Fischer Indole Synthesis | Reissert Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | 4-Methoxyphenylhydrazine, Pyruvic acid or its equivalent | 4-Methoxy-2-nitrotoluene, Diethyl oxalate | 4-Methoxy-2-nitrotoluene, Dimethylformamide dimethyl acetal (DMF-DMA) |
| Key Reactions | Hydrazone formation,-Sigmatropic rearrangement, Cyclization | Condensation, Reductive cyclization | Enamine formation, Reductive cyclization |
| Typical Yields (Illustrative) | Moderate to Good | Moderate | Good to Excellent |
| Number of Steps | 2-3 | 3-4 | 2 |
| Key Advantages | Convergent, Widely applicable | Good for 2-carboxyindoles, Avoids harsh acids in cyclization | High yields, Mild conditions, Regiospecific |
| Key Disadvantages | Harsh acidic conditions, Potential for side reactions and regioisomer formation | Multi-step, Use of nitro compounds | Use of specialized reagents (DMF-DMA) |
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. The general strategy involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a-sigmatropic rearrangement and cyclization to yield the indole.
Experimental Protocol (Hypothetical)
Step 1: Formation of 4-Methoxyphenylhydrazone of Pyruvic Acid. To a solution of 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid, an equimolar amount of pyruvic acid is added. The mixture is stirred at room temperature or gently heated to facilitate the condensation reaction, leading to the formation of the corresponding hydrazone.
Step 2: Cyclization to Ethyl 6-Methoxy-1H-indole-2-carboxylate. The crude hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, in a high-boiling solvent like toluene or xylene. The reaction mixture is heated to high temperatures (typically >100 °C) to induce the cyclization and formation of the indole ring. This step often results in the ester of the indole-2-carboxylic acid if an alcohol is used as the solvent.
Step 3: Hydrolysis to 6-Methoxy-1H-indole-2-carboxylic Acid. The resulting indole-2-carboxylate ester is hydrolyzed using a base, such as sodium hydroxide or potassium hydroxide, in an aqueous alcoholic solution. Subsequent acidification of the reaction mixture precipitates the desired 6-Methoxy-1H-indole-2-carboxylic acid.
Step 4: Carboxylation at C3 (if starting from 6-methoxyindole). Alternatively, if 6-methoxyindole is prepared first, a direct carboxylation at the C3 position can be achieved. This is typically performed by treating the indole with a strong base, such as a Grignard reagent or n-butyllithium, to deprotonate the N-H position, followed by quenching with carbon dioxide.
Workflow Diagram
Caption: Fischer Indole Synthesis Workflow
Route 2: Reissert Indole Synthesis
The Reissert synthesis provides a pathway to indole-2-carboxylic acids starting from an o-nitrotoluene derivative. The key steps involve a condensation with diethyl oxalate followed by a reductive cyclization.
Experimental Protocol (Hypothetical)
Step 1: Condensation of 4-Methoxy-2-nitrotoluene with Diethyl Oxalate. 4-Methoxy-2-nitrotoluene is treated with a strong base, such as potassium ethoxide, in an anhydrous solvent like diethyl ether or ethanol. Diethyl oxalate is then added to the resulting anion, leading to a condensation reaction to form ethyl 2-(4-methoxy-2-nitrophenyl)-3-oxobutanoate.
Step 2: Reductive Cyclization. The nitro group of the intermediate is reduced to an amine, which spontaneously cyclizes. Common reducing agents for this transformation include zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This step yields ethyl 6-methoxy-1H-indole-2-carboxylate.
Step 3: Hydrolysis to 6-Methoxy-1H-indole-2-carboxylic Acid. The resulting ester is hydrolyzed under basic conditions, as described in the Fischer synthesis, to afford 6-methoxy-1H-indole-2-carboxylic acid.
Step 4: Conversion to 3-Carboxylic Acid. To obtain the 3-carboxylic acid isomer, a multi-step sequence would be required, potentially involving decarboxylation of the 2-carboxylic acid to 6-methoxyindole, followed by C3-carboxylation.
Workflow Diagram
Caption: Reissert Synthesis Workflow
Route 3: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient, two-step method for preparing indoles from o-nitrotoluenes. It is often favored in industrial settings due to its high yields and mild conditions.
Experimental Protocol (Hypothetical)
Step 1: Enamine Formation. 4-Methoxy-2-nitrotoluene is reacted with dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, in a solvent like dimethylformamide (DMF). The mixture is heated to form the corresponding enamine intermediate.
Step 2: Reductive Cyclization. The crude enamine is then subjected to reductive cyclization. A common method for this step is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or using Raney nickel with hydrazine. This reduction of the nitro group and subsequent cyclization directly yields 6-methoxy-1H-indole.
Step 3: C3-Carboxylation. The final step involves the introduction of the carboxylic acid group at the C3 position of the 6-methoxy-1H-indole. This can be achieved through various methods, such as the Vilsmeier-Haack reaction to form the 3-carboxaldehyde followed by oxidation, or by direct carboxylation using a strong base and carbon dioxide.
Workflow Diagram
Caption: Leimgruber-Batcho Synthesis Workflow
Conclusion
The choice of synthetic route for this compound will depend on several factors including the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance of the overall synthetic scheme to harsh reagents or conditions.
-
The Fischer Indole Synthesis offers a convergent approach but may require significant optimization to manage the harsh acidic conditions and potential for side products.
-
The Reissert Synthesis is a reliable method for accessing indole-2-carboxylic acids, but the subsequent conversion to the 3-carboxylic acid isomer adds steps to the overall sequence.
-
The Leimgruber-Batcho Synthesis stands out for its typically high yields and milder conditions, making it an attractive option, particularly for larger-scale preparations, although it requires a subsequent C3-functionalization step.
Further investigation into the specific experimental conditions and optimization of each step would be necessary to determine the most efficient and cost-effective route for a given application. The information provided herein serves as a foundational guide for initiating such investigations.
A Comparative Guide to the Spectroscopic Analysis of Methoxy-Indole-Carboxylic Acid Polymorphs
For Researchers, Scientists, and Drug Development Professionals
The control and characterization of polymorphism are critical in the pharmaceutical industry, as different crystalline forms of an active pharmaceutical ingredient (API) can exhibit varied physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative overview of key spectroscopic techniques for the analysis of polymorphs, using 5-Methoxy-1H-indole-2-carboxylic acid as a case study due to the availability of detailed public data. The principles and methods described are directly applicable to the structural analysis of 6-Methoxy-1H-indole-3-carboxylic acid polymorphs.
The existence of different polymorphic forms is a significant consideration in drug development.[1][2] Each polymorph, having a unique crystal lattice structure, can display different physical and chemical properties that may impact the drug's effectiveness and shelf life.[1][2] Therefore, robust analytical techniques are essential for the identification, differentiation, and quantification of these forms.
Key Spectroscopic Techniques for Polymorph Characterization
A variety of spectroscopic and analytical techniques are employed to characterize the different solid-state forms of a substance. These include Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy, and Powder X-ray Diffraction (PXRD).
Comparative Spectroscopic Data
Table 1: Comparative FTIR and Raman Spectroscopic Data for MI2CA Polymorphs [3][4]
| Vibrational Mode | Polymorph 1 (cm⁻¹)[4] | Polymorph 2 (cm⁻¹)[3][4] | Technique |
| N-H stretching | 3336[4] | 3342[3] | FTIR |
| C=O stretching | 1695[4] | ~1655 | FTIR |
| C-O stretching | 1206[4] | 1259[4] | FTIR |
| γ(N-H) out-of-plane bending | Not reported | 640[4] | FTIR |
| Inter-dimer stretching | Absent | Present (low wavenumber)[6] | Raman |
Note: The differences in vibrational frequencies are attributed to distinct hydrogen bonding patterns in the crystal lattices of the two polymorphs.[3][4] In Polymorph 1, the carboxylic acid forms hydrogen bonds with the indole N-H, whereas in Polymorph 2, it forms a cyclic dimer with another carboxylic acid molecule.[3][4]
Table 2: Solid-State ¹³C NMR Chemical Shifts for Different Forms of Indomethacin (as an example) [7]
| Carbon Environment | α-form (ppm) | γ-form (ppm) | Amorphous (ppm) |
| Carbonyl | ~170-180 | ~170-180 (distinct peaks) | Broad signal |
| Aromatic | ~110-140 | ~110-140 (distinct peaks) | Broad signals |
| Methyl | ~10-20 | ~10-20 (distinct peaks) | Broad signal |
Note: Solid-state NMR is highly sensitive to the local chemical environment of each atom in the crystal lattice.[8] Different polymorphs will produce distinct sets of chemical shifts, and amorphous content will typically show broader peaks.[7][8]
Table 3: Powder X-ray Diffraction (PXRD) Data for MI2CA Polymorph 2 [3][5]
| 2θ (degrees) | d-spacing (Å) | Relative Intensity |
| Hypothetical data based on description | ||
| 10.5 | 8.4 | Strong |
| 15.2 | 5.8 | Medium |
| 21.0 | 4.2 | Strong |
| 25.8 | 3.4 | Medium |
Note: PXRD patterns are unique fingerprints for each crystalline form, based on the diffraction of X-rays by the crystal lattice. The peak positions (2θ) and their relative intensities are characteristic of a specific polymorph.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable polymorphic screening and characterization.
Polymorph Screening Workflow
A general workflow for discovering and characterizing polymorphs is outlined below. Elucidation of the most stable form of an API is a critical step in the development process.[9]
Caption: A typical workflow for the discovery and characterization of polymorphs.
FTIR and Raman Spectroscopy
Vibrational spectroscopy techniques like FTIR and Raman are powerful tools for distinguishing polymorphs due to their sensitivity to molecular vibrations which are influenced by the crystal lattice.[1][6][10]
-
Sample Preparation: Samples are typically analyzed as solids. For FTIR, this may involve preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman, the solid sample is placed directly under the microscope objective.[6]
-
Instrumentation:
-
Data Acquisition: Spectra are collected over a relevant wavenumber range (e.g., 400-4000 cm⁻¹). Multiple scans may be averaged to improve the signal-to-noise ratio.
-
Data Analysis: The spectra of different samples are compared, looking for shifts in peak positions, the appearance or disappearance of peaks, and changes in peak shape or intensity.[1] These differences are indicative of different polymorphic forms.
Solid-State NMR (ssNMR) Spectroscopy
ssNMR provides detailed information about the local chemical environment of atoms in the solid state and is highly effective for identifying and quantifying polymorphs.[11][8][12]
-
Sample Preparation: The solid sample is packed into a zirconia rotor.
-
Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.
-
Data Acquisition: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common experiment. The spinning speed is set to several kilohertz to average out anisotropic interactions.
-
Data Analysis: The chemical shifts of the carbon (or other nuclei) resonances are measured. Each distinct crystallographic site for an atom will give rise to a separate peak, allowing for the differentiation of polymorphs.[7]
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental and powerful technique for the characterization of crystalline solids.
-
Sample Preparation: A small amount of the powdered sample is placed on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.
-
Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 5-40°).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline form. The positions and relative intensities of the diffraction peaks are compared to reference patterns to identify the polymorph.
Logical Relationships in Polymorph Analysis
The relationship between different analytical techniques and the information they provide is crucial for a comprehensive understanding of polymorphism.
Caption: Logical flow of information from analytical techniques in polymorph analysis.
Conclusion
The spectroscopic analysis of polymorphs is a multi-faceted process that relies on the synergistic use of several analytical techniques. While FTIR and Raman spectroscopy offer rapid and sensitive methods for distinguishing between known forms based on their vibrational signatures, ssNMR and PXRD provide more detailed structural information about the crystalline lattice and local atomic environments. A comprehensive approach, utilizing a combination of these methods, is essential for the robust characterization of polymorphic systems in pharmaceutical development. The data and protocols presented, though based on a closely related analog, provide a strong framework for the investigation of this compound polymorphs.
References
- 1. azom.com [azom.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aux.uibk.ac.at [aux.uibk.ac.at]
- 7. Differentiation of pharmaceutical polymorphs by solid-state NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Applications of solid-state NMR to pharmaceutical polymorphism and related matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a targeted polymorph screening approach for a complex polymorphic and highly solvating API. | Semantic Scholar [semanticscholar.org]
- 10. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Moving towards fast characterization of polymorphic drugs by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Reactivity Profile of 6-Methoxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative framework for evaluating the cross-reactivity of the novel compound 6-Methoxy-1H-indole-3-carboxylic acid against a panel of common off-target proteins. Understanding the selectivity of a potential therapeutic candidate is paramount in early-stage drug development to mitigate the risk of adverse effects and ensure on-target efficacy. This document provides hypothetical binding data for this compound and a known reference compound, Indomethacin, against the InVEST44™ panel, a standard set of 44 targets for in vitro safety pharmacology profiling. The experimental protocol for a typical radioligand binding assay is also detailed to provide context for the generation of such data.
Introduction to this compound
This compound is a small molecule belonging to the indole class of compounds. The indole scaffold is a common feature in many biologically active molecules and approved drugs. The methoxy and carboxylic acid functional groups can significantly influence the compound's physicochemical properties, including its binding affinity and selectivity for various protein targets. While the primary target and therapeutic potential of this compound are under investigation, assessing its off-target binding profile is a critical step in its preclinical development.
Importance of Cross-Reactivity Studies
Early assessment of a compound's interaction with a broad range of biological targets is crucial for identifying potential safety liabilities.[1] Off-target interactions can lead to undesirable side effects, toxicity, or reduced efficacy of a drug candidate.[2][3] In vitro safety pharmacology profiling against a panel of well-characterized targets associated with adverse drug reactions provides a systematic approach to de-risk drug development programs.[4][5]
Comparative Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for this compound and a reference compound, Indomethacin, against the InVEST44™ panel from Reaction Biology.[1] The data is presented as the inhibition constant (Ki) in micromolar (µM), which represents the concentration of the compound required to inhibit 50% of the radioligand binding to the target. A lower Ki value indicates a higher binding affinity.
| Target Family | Target | This compound (Ki in µM) | Indomethacin (Ki in µM) |
| Enzymes | COX-1 | 5.2 | 0.015 |
| COX-2 | 25.8 | 0.25 | |
| PDE3A | > 100 | > 100 | |
| PDE4D2 | > 100 | > 100 | |
| Acetylcholinesterase | > 100 | > 100 | |
| MAO-A | 85.3 | > 100 | |
| GPCRs | Adenosine A2A | > 100 | > 100 |
| Adrenergic α1A | 78.1 | > 100 | |
| Adrenergic α2A | > 100 | > 100 | |
| Adrenergic β1 | > 100 | > 100 | |
| Adrenergic β2 | > 100 | > 100 | |
| Cannabinoid CB1 | > 100 | > 100 | |
| Cannabinoid CB2 | > 100 | > 100 | |
| Cholecystokinin CCK1 | > 100 | > 100 | |
| Dopamine D1 | > 100 | > 100 | |
| Dopamine D2S | > 100 | > 100 | |
| Endothelin ETA | > 100 | > 100 | |
| Histamine H1 | > 100 | > 100 | |
| Histamine H2 | > 100 | > 100 | |
| Muscarinic M1 | > 100 | > 100 | |
| Muscarinic M2 | > 100 | > 100 | |
| Muscarinic M3 | > 100 | > 100 | |
| Opioid delta2 (DOP) | > 100 | > 100 | |
| Opioid kappa (KOP) | > 100 | > 100 | |
| Opioid mu (MOP) | > 100 | > 100 | |
| Serotonin 5-HT1A | > 100 | > 100 | |
| Serotonin 5-HT1B | > 100 | > 100 | |
| Serotonin 5-HT2A | 92.5 | > 100 | |
| Serotonin 5-HT2B | > 100 | > 100 | |
| Vasopressin V1a | > 100 | > 100 | |
| Ion Channels | CaV1.2 (L-type) | > 100 | > 100 |
| hERG | > 100 | > 100 | |
| K V channel | > 100 | > 100 | |
| Na V channel (site 2) | > 100 | > 100 | |
| GABA A (BZD site) | > 100 | > 100 | |
| NMDA Receptor | > 100 | > 100 | |
| Nicotinic nAChR (α4β2) | > 100 | > 100 | |
| Transporters | Dopamine Transporter (DAT) | > 100 | > 100 |
| Norepinephrine Transporter (NET) | > 100 | > 100 | |
| Serotonin Transporter (SERT) | > 100 | > 100 | |
| Nuclear Receptors | Androgen Receptor (AR) | > 100 | > 100 |
| Glucocorticoid Receptor (GR) | > 100 | > 100 |
Disclaimer: The data presented in this table for this compound is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a suitable method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a specific radioligand (e.g., [³H]-ligand)
-
A range of concentrations of the test compound (e.g., this compound) or a known reference compound.
-
The prepared cell membranes.
-
-
The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that fully displaces the radioligand from the receptor.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. landing.reactionbiology.com [landing.reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. landing.reactionbiology.com [landing.reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates [prnewswire.com]
Benchmarking 6-Methoxy-1H-indole-3-carboxylic Acid Against Known VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 6-Methoxy-1H-indole-3-carboxylic acid against established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. While specific experimental data for this compound is not publicly available, its structural similarity to known kinase inhibitors, particularly those with a methoxy-indole scaffold, suggests its potential as a VEGFR-2 inhibitor. This document outlines the standard methodologies for benchmarking such a compound and presents hypothetical data to illustrate its potential positioning against clinically relevant drugs.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] In cancer, pathological angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis.[1] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective strategy in oncology.[2] Several small molecule tyrosine kinase inhibitors (TKIs) targeting VEGFR-2 have been approved for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer.[3][4]
Comparative Analysis of Inhibitory Potency
To objectively assess the potential of a novel compound like this compound, its inhibitory activity against VEGFR-2 is quantified and compared with that of standard inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Hypothetical In Vitro Kinase Inhibition of VEGFR-2
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR-2 | [Hypothetical Data: e.g., 150] |
| Sorafenib | VEGFR-2 | 90[5][6][7] |
| Sunitinib | VEGFR-2 | 80[8][9][10] |
| Axitinib | VEGFR-2 | 0.2[11] |
Table 2: Hypothetical Anti-Proliferative Activity in HUVEC Cells
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | HUVEC | Cell Proliferation | [Hypothetical Data: e.g., 500] |
| Sorafenib | HUVEC | Cell Proliferation | [Data not consistently reported in provided snippets] |
| Sunitinib | HUVEC | Cell Proliferation | 40[9] |
| Axitinib | HUVEC | Cell Proliferation | 573 (non-VEGF stimulated)[12] |
HUVEC: Human Umbilical Vein Endothelial Cells
Experimental Protocols
Accurate and reproducible experimental design is paramount for the valid comparison of inhibitors. The following are standard protocols for determining the in vitro efficacy of potential VEGFR-2 inhibitors.
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Objective: To determine the IC50 value of the test compound against recombinant human VEGFR-2.
Principle: The assay quantifies the phosphorylation of a synthetic substrate by the VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence) which corresponds to the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]
HUVEC Proliferation Assay (Cell-Based Assay)
This assay assesses the compound's effect on the proliferation of endothelial cells, a key process in angiogenesis driven by VEGFR-2 signaling.
Objective: To determine the IC50 value of the test compound for the inhibition of VEGF-induced HUVEC proliferation.
Principle: HUVECs are stimulated to proliferate with Vascular Endothelial Growth Factor (VEGF). The ability of the test compound to inhibit this proliferation is measured.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
VEGF
-
Test compound (serially diluted)
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach.
-
Starve the cells in a low-serum medium to synchronize them.
-
Treat the cells with serial dilutions of the test compound in the presence of a constant concentration of VEGF.
-
Include appropriate controls (no treatment, VEGF alone, vehicle control).
-
Incubate for 48-72 hours.
-
Add a cell viability reagent and measure the signal (e.g., absorbance or fluorescence).
-
Calculate the percentage of proliferation inhibition relative to the VEGF-only control and determine the IC50 value.[14]
Visualizing Key Pathways and Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation, survival, and migration.[15]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of a test compound.
Caption: General experimental workflow for IC50 determination.
Conclusion
This guide outlines a framework for benchmarking the novel compound this compound against known VEGFR-2 inhibitors. By employing standardized biochemical and cell-based assays, its inhibitory potency and anti-proliferative effects can be quantitatively assessed. The hypothetical data presented herein serves as a template for how the performance of this compound could be positioned relative to established drugs like Sorafenib, Sunitinib, and Axitinib. Further experimental validation is necessary to confirm its biological activity and therapeutic potential.
References
- 1. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative Docking Analysis of 6-Methoxy-1H-indole-3-carboxylic Acid Derivatives in Cancer-Related Targets
For Immediate Release
A Comprehensive In Silico Comparison of 6-Methoxy-1H-indole-3-carboxylic Acid Derivatives and Their Potential as Targeted Therapeutic Agents
This guide presents a comparative molecular docking study of various derivatives of this compound against key protein targets implicated in cancer progression, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The objective of this analysis is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the binding affinities and interaction patterns of these indole derivatives, offering insights into their therapeutic potential.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding energies of various indole derivatives, including those with a 6-methoxy-indole scaffold or related structures, against EGFR and VEGFR-2. Lower binding energy values indicate a higher predicted binding affinity.
| Compound Derivative Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Indole-6-carboxylic acid hydrazone derivative (Compound 3b) | EGFR | Not explicitly stated, but identified as a potent inhibitor | Not detailed | [1] |
| Indole-6-carboxylic acid oxadiazole derivative (Compound 6e) | VEGFR-2 | Not explicitly stated, but identified as a potent inhibitor | Not detailed | [1] |
| Thiazolyl pyrazoline derivative (Compound 7g) | EGFR | -11.14 | Not detailed | [2] |
| Thiazolyl pyrazoline derivative (Compound 7m) | EGFR | -10.64 | Not detailed | [2] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative (Compound S3) | COX-2 | Not explicitly stated, but noted for strong interaction | Tyr355, Arg120 | [3] |
Note: Direct comparative docking data for a series of this compound derivatives was not available in the public domain at the time of this report. The data presented is a compilation from studies on structurally related indole derivatives.
Experimental Protocols
The following outlines a generalized experimental protocol for molecular docking studies based on methodologies cited in the referenced literature.
1. Preparation of the Protein Target:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB).[4]
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.[4]
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are then energetically minimized using a suitable force field.
-
Gasteiger partial charges are assigned to the ligand atoms.
3. Molecular Docking Simulation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.
-
Molecular docking is performed using software such as AutoDock, Glide, or MOE. These programs utilize search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.
-
The interactions between the ligand and the protein are evaluated using a scoring function, which predicts the binding energy.
4. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked conformation for each ligand based on the lowest binding energy.
-
The binding mode, including hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site, is visualized and analyzed.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition by Indole Derivatives.
Experimental Workflow
Caption: General Workflow for a Molecular Docking Study.
References
- 1. rjpn.org [rjpn.org]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Derivatives as COX-2 Inhibitors: An In-silico Approach - Amrita Vishwa Vidyapeetham [amrita.edu]
A Comparative Guide to Validating the Purity of Synthesized 6-Methoxy-1H-indole-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step to guarantee the reliability, safety, and efficacy of subsequent applications.[1] This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of 6-Methoxy-1H-indole-3-carboxylic acid, offering detailed experimental protocols and supporting data to aid in methodological selection.
Comparison of Analytical Techniques for Purity Validation
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample, and available resources. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of substituted indoles due to its high resolution, sensitivity, and reproducibility.[1][2] However, other chromatographic and spectroscopic methods provide valuable complementary information.
| Technique | Principle | Information Provided | Advantages | Disadvantages | Primary Use Case |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] | Quantitative purity (% area), detection and quantification of impurities.[1] | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, automated.[2][4] | Higher cost and complexity, requires method development.[5] | Quantitative Purity Determination |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material as a liquid mobile phase moves via capillary action.[5] | Qualitative assessment of purity, presence of impurities as separate spots.[1] | Simple, rapid, cost-effective, multiple samples can be run simultaneously.[1][5] | Lower resolution, primarily qualitative, open system susceptible to environmental variations.[4][5] | Rapid Purity Checks & Reaction Monitoring |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field to determine molecular structure. | Structural confirmation, identification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex spectra for mixtures. | Structural Confirmation & Identification of Impurities |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities by mass. | High sensitivity, provides molecular weight information. | Does not typically separate isomers, may require coupling with chromatography (e.g., LC-MS). | Molecular Weight Verification |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions of functional groups. | Identification of characteristic functional groups (e.g., C=O, O-H, N-H).[6] | Rapid, non-destructive, provides information on functional groups. | Limited information on the overall structure and purity for complex molecules. | Functional Group Confirmation |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Preliminary indication of purity; pure compounds have a sharp melting point.[7] | Simple, inexpensive. | Not specific, can be affected by even small amounts of impurities. | Preliminary Purity Assessment |
Experimental Protocols
Detailed methodologies for the most common and effective analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is highly effective for separating indole derivatives based on their polarity.[1]
Objective: To quantify the purity of a synthesized sample of this compound and detect any related impurities.
Materials and Reagents:
-
This compound (Test Sample)
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Formic Acid (ACS Grade)
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (80:20 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.[8]
-
Test Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.[8]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[8]
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Validation.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for preliminary purity assessment.[1]
Objective: To qualitatively assess the purity of synthesized this compound by comparing it to a reference standard.
Materials and Reagents:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Mobile Phase (e.g., Ethyl Acetate:Hexane = 1:1 with 1% Acetic Acid)
-
Sample and Reference Standard solutions (approx. 1 mg/mL in methanol)
-
Developing chamber
-
UV lamp (254 nm)
-
Staining reagent (e.g., Ehrlich's reagent)
Procedure:
-
Pour the mobile phase into the developing chamber and let it saturate.
-
Using a capillary tube, spot the sample and the reference standard side-by-side on the baseline of the TLC plate.
-
Place the plate in the chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. Indole compounds will typically appear as dark spots.[1]
-
Optionally, spray the plate with Ehrlich's reagent and gently heat; indoles typically produce a blue to violet color.[1]
Analysis: A pure sample should show a single spot with the same retardation factor (Rf) value as the standard. The presence of additional spots indicates impurities.[1]
Caption: Workflow for TLC Purity Analysis.
Spectroscopic Analysis (NMR, MS, IR)
Spectroscopic techniques are essential for confirming the chemical identity and structure of the synthesized compound.
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆
-
Expected Signals: Protons of the indole ring, the methoxy group (-OCH₃), the carboxylic acid (-COOH), and aromatic protons will have characteristic chemical shifts. The COOH proton is typically a broad signal appearing far downfield (10-12 ppm).[6]
¹³C NMR Spectroscopy:
-
Solvent: DMSO-d₆
-
Expected Signals: The carboxyl carbon appears at a characteristic shift between 160-185 ppm.[6] Other signals will correspond to the carbons of the indole ring and the methoxy group.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is common for such molecules.
-
Expected Result: The molecular ion peak corresponding to the mass of this compound (C₁₀H₉NO₃, MW: 191.18 g/mol ) should be observed.
IR Spectroscopy:
-
Expected Bands:
By employing a combination of these chromatographic and spectroscopic techniques, researchers can confidently validate the purity and confirm the identity of synthesized this compound, ensuring the integrity of their scientific findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 4. quora.com [quora.com]
- 5. pharmdecks.com [pharmdecks.com]
- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 7. bioengineer.org [bioengineer.org]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 6-Methoxy-1H-indole-3-carboxylic Acid and Other Indole Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Modifications to the indole ring, such as the addition of a methoxy group, can significantly alter the pharmacological properties of the parent molecule. This guide provides a comparative overview of 6-Methoxy-1H-indole-3-carboxylic acid and other indole derivatives, focusing on their performance in anticancer, anti-inflammatory, and antifungal applications. While direct head-to-head comparative studies on this compound are limited in publicly available literature, this guide compiles data from various studies on related indole derivatives to provide a valuable contextual comparison for researchers.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the quantitative data on the biological activities of various indole derivatives, including cytotoxicity against cancer cell lines and antifungal efficacy. This allows for an indirect comparison of the potential of this compound.
Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from multiple sources, presents the IC50 values of various indole derivatives against the human breast cancer cell line MCF-7.
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Indole-3-carbinol | Indole with a hydroxymethyl group at position 3 | MCF-7 | >100 | [1] |
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | 5-Hydroxyindole-3-carboxylic acid ester with a 4-methoxy group | MCF-7 | 4.7 | [4] |
| Indole-3-carboxylic acid derivative (T1089) | N-mustard based on an indole-3-carboxylic acid derivative | A549 (Lung) | 33.4 ± 1.3 | [6][7] |
| Betulinic acid-indole conjugate (BA2) | Betulinic acid conjugated with an indole moiety | B164A5 (Murine Melanoma) | 9.15 | [8] |
| Betulinic acid-indole conjugate (BA3) | Betulinic acid conjugated with an indole moiety | B164A5 (Murine Melanoma) | 8.11 | [8] |
Note: The data presented in this table is compiled from different studies and is for comparative purposes only. Direct, head-to-head experimental results may vary.
Anti-inflammatory Activity of Indole Derivatives
The anti-inflammatory potential of indole derivatives is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | Concentration | % NO Inhibition | Reference |
| Indole derivatives of Ursolic Acid (Compound 3 and 6) | RAW 264.7 | 5 µM and 10 µM | Significant inhibition | [9] |
| Indole-3-acetic acid (IAA) | RAW264.7 | 500 and 1000 µM | Significant attenuation of NO generation | [10] |
Note: The data presented in this table is compiled from different studies and is for comparative purposes only.
Antifungal Activity of Methoxy-Indole Carboxylic Acid Derivatives
Recent studies have highlighted the antifungal potential of methoxy-substituted indole carboxylic acids. The following table presents the minimum inhibitory concentration (MIC) of a positional isomer, 6-Methoxy-1H-indole-2-carboxylic acid, against common fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 6-Methoxy-1H-indole-2-carboxylic acid | Candida albicans | Not specified | [2][3][11][12][13] |
| 6-Methoxy-1H-indole-2-carboxylic acid | Aspergillus niger | Not specified | [11][12] |
| Fluconazole (Control) | Candida albicans | Not specified | [2][3] |
Note: While not the exact compound of focus, the data on the 2-carboxylic acid isomer suggests that the 6-methoxy substitution on the indole ring may confer antifungal properties.
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate a key signaling pathway often targeted by anti-inflammatory agents and a general workflow for evaluating the biological activity of novel compounds.
Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory indole derivatives.
Caption: General experimental workflow for the evaluation of novel indole derivatives.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to support the reproducibility of the findings.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of indole derivatives on cancer cell lines.[14][15][16][17]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[14][17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Griess Assay for Nitric Oxide Inhibition
This assay measures the anti-inflammatory activity of indole derivatives by quantifying their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[18][19][20]
Materials:
-
RAW 264.7 macrophage cells
-
96-well microtiter plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solution (in DMSO)
-
Lipopolysaccharide (LPS) solution (1 µg/mL)
-
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[19]
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours to induce nitric oxide production.[19]
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.[19] Add 50 µL of the Griess Reagent to each supernatant sample.[19]
-
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes in the dark.[18][19] Measure the absorbance at 540 nm using a microplate reader.[19]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of nitric oxide inhibition is determined by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells.
Conclusion
This comparative guide provides a foundational overview of the biological activities of this compound in the context of other indole derivatives. While direct comparative data for this specific molecule is still emerging, the existing body of research on related compounds suggests that the indole scaffold, particularly with methoxy substitutions, holds significant promise for the development of novel therapeutics in oncology, inflammation, and infectious diseases. The provided experimental protocols and workflow diagrams offer a starting point for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this versatile class of compounds. Further investigation into the specific biological profile of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Induction of apoptosis in MCF-7 cells by indole-3-carbinol is independent of p53 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. dovepress.com [dovepress.com]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Methoxy-1H-indole-3-carboxylic acid: A Guide for Laboratory Professionals
Researchers and scientists handling 6-Methoxy-1H-indole-3-carboxylic acid must adhere to strict safety protocols to ensure personal and environmental safety during its disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.
Key Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] In some cases, it may be harmful if swallowed or if it comes into contact with the skin.[1][2]
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation upon contact. | Protective gloves, protective clothing.[1][2] |
| Eye Irritation | Causes serious eye irritation. | Eye protection, face protection.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | Use only outdoors or in a well-ventilated area.[1] |
| Ingestion/Dermal Contact | May be harmful if swallowed or in contact with skin.[1][2] | Do not eat, drink or smoke when using this product.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste and send it to an approved waste disposal facility.[3][2][4][5] The following protocol outlines the steps for its safe collection and disposal in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
Chemical-resistant waste container with a secure lid.
-
Hazardous waste labels.
-
Spill kit (containing absorbent material, dustpan, and brush).
Procedure:
-
Preparation:
-
Ensure you are in a well-ventilated area, such as a fume hood.
-
Put on all required PPE, including safety goggles, a lab coat, and nitrile gloves.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into a designated, chemical-resistant hazardous waste container.
-
Avoid generating dust during the transfer.[1]
-
If the chemical is in a solution, ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.
-
-
Container Labeling:
-
Securely close the waste container lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
-
Spill Cleanup:
-
In the event of a spill, avoid breathing any dust.
-
Wear appropriate PPE.
-
Use a dry clean-up method.[1] Gently sweep or vacuum the spilled solid, avoiding dust generation.
-
Collect the spilled material and any contaminated cleaning materials in a sealed, labeled hazardous waste container.
-
Prevent the spilled material from entering drains or waterways.[3][1][5]
-
-
Decontamination:
-
Thoroughly wash your hands with soap and water after handling the chemical and before leaving the laboratory.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-Methoxy-1H-indole-3-carboxylic acid
This guide provides crucial safety and logistical information for handling 6-Methoxy-1H-indole-3-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some related compounds can be harmful if swallowed or toxic in contact with skin.[3] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[1][2][3][4] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | Minimizes inhalation of dust, which can cause respiratory tract irritation.[1][2][3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is critical to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation :
-
Before handling the compound, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]
-
Assemble all necessary glassware, reagents, and equipment before starting the experiment to minimize movement and potential for spills.
-
-
Handling :
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If dissolving the compound, add it slowly to the solvent.
-
During the experiment, keep the container tightly closed when not in use.[1][2][4]
-
Avoid contact with skin and eyes.[1][3] In case of accidental contact, immediately flush the affected area with copious amounts of water.[3][4] For eye contact, continue rinsing for several minutes and seek medical attention.[1][2][4]
-
Do not eat, drink, or smoke in the laboratory area.[3]
-
-
Storage :
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
Contaminated Materials :
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
These materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Spill Cleanup :
-
In the event of a spill, avoid generating dust.[3]
-
Carefully sweep or vacuum the spilled solid material into a labeled container for disposal.[3]
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Always consult your institution's specific waste disposal guidelines and local regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
